molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1465073
CAS No.: 1190322-23-6
M. Wt: 192.17 g/mol
InChI Key: XYCDATHBLOHRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190322-23-6) is a high-purity chemical building block for research and development. This compound belongs to the pyrrolopyridine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular formula is C9H8N2O3, with a molecular weight of 192.17 g/mol . As a solid, it should be stored sealed in a dry environment at room temperature . The pyrrolo[2,3-b]pyridine core is a key structural isomer of azaindole and is of significant interest in pharmaceutical research, particularly in oncology. Researchers utilize this and related heterocyclic scaffolds to develop novel inhibitors for protein kinases. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent fibroblast growth factor receptor (FGFR) inhibitors, demonstrating promising activity against FGFR1, FGFR2, and FGFR3, which are important targets in various cancers . Furthermore, the broader class of pyrrolopyridine compounds shows a wide spectrum of pharmacological properties, including antitumor, antiviral, and antidiabetic activities, making them versatile templates for drug discovery campaigns . This product is provided for research purposes as a building block in organic synthesis and drug discovery. It is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and may cause an allergic skin reaction .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDATHBLOHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5] As a member of the 7-azaindole class, precise structural confirmation is paramount for understanding its structure-activity relationships (SAR) and advancing drug discovery efforts.[1][3] This document details an integrated analytical approach, combining mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices, detailed step-by-step methodologies, and in-depth data interpretation are presented to ensure scientific integrity and provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents.[3][4][6] Its structural similarity to the adenine core of ATP allows for critical hydrogen bonding interactions within the hinge region of kinase active sites.[3][6] The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position, as in the title compound, can significantly modulate its physicochemical properties, potency, and selectivity.[1][3] Therefore, unambiguous confirmation of this specific substitution pattern is a critical first step in any research and development campaign.

This guide will systematically walk through the process of confirming the molecular structure of this compound, assuming the compound has been synthesized or isolated.

Strategic Analytical Workflow: A Multi-Faceted Approach

The elucidation of a novel or synthesized small molecule's structure is a puzzle solved by assembling corroborating evidence from multiple analytical techniques. A sequential and logical workflow ensures that each piece of data builds upon the last, leading to a definitive structural assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Ionization Mode: Perform analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

3.2. Expected Data and Interpretation

For this compound (Molecular Formula: C₉H₈N₂O₃), the expected monoisotopic mass is 192.0535 Da.

IonExpected m/z
[M+H]⁺193.0608
[M-H]⁻191.0462
[M+Na]⁺215.0427

Table 1: Predicted m/z values for key ions.[7]

Causality: The observation of an accurate mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the elemental composition of the molecule. This is the foundational piece of evidence upon which all subsequent spectroscopic data will be interpreted. The fragmentation pattern can also offer initial structural clues. For pyrrolo[2,3-b]pyridines, common fragmentation pathways involve the loss of small molecules like CO and HCN.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the construction of the molecular framework.

4.1. Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the carboxylic acid and allow for the observation of exchangeable protons (NH and OH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D Spectra Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC spectrum to correlate directly bonded proton and carbon atoms.[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons over two to three bonds.[10][11][12]

4.2. Data Interpretation and Structure Assembly

4.2.1. ¹H NMR: Mapping the Proton Environment

Based on the proposed structure and data from similar compounds, the following proton signals are anticipated:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H-1 (NH)~12.0broad singlet1H
H-2~8.2singlet1H
H-4~7.5doublet1H
H-6~8.3doublet1H
OCH₃~3.9singlet3H
COOH~12.5broad singlet1H

Table 2: Predicted ¹H NMR chemical shifts in DMSO-d₆.

Causality:

  • The downfield shifts of the NH and COOH protons are characteristic of acidic protons in DMSO-d₆.

  • The protons on the pyridine ring (H-4 and H-6) are expected to be in the aromatic region and will likely show coupling to each other.

  • The proton at the 2-position of the pyrrole ring (H-2) is typically a singlet.

  • The methoxy protons will appear as a sharp singlet in the upfield region.

4.2.2. ¹³C NMR and DEPT-135: Identifying the Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra will reveal the number and types of carbon atoms.

Carbon AssignmentExpected Chemical Shift (ppm)DEPT-135 Signal
C-2~125Positive (CH)
C-3~110None (Quat.)
C-3a~128None (Quat.)
C-4~115Positive (CH)
C-5~155None (Quat.)
C-6~145Positive (CH)
C-7a~148None (Quat.)
OCH₃~56Positive (CH₃)
COOH~165None (Quat.)

Table 3: Predicted ¹³C NMR chemical shifts and DEPT-135 responses.

Causality: The chemical shifts are indicative of the electronic environment of each carbon. The oxygen-substituted C-5 will be significantly downfield. The DEPT-135 experiment is crucial for confirming the number of protonated carbons versus quaternary carbons, which is a key validation step.

4.2.3. 2D NMR: Connecting the Pieces

HSQC: Direct C-H Correlations

The HSQC spectrum provides unambiguous one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of the signals observed in the ¹H and ¹³C NMR spectra.

Caption: Expected direct C-H correlations in the HSQC spectrum.

HMBC: Long-Range Connectivity

The HMBC spectrum is the cornerstone of the structural elucidation, revealing the connectivity of the molecular fragments through two and three-bond C-H correlations.

Key Expected HMBC Correlations:

  • H-2 to C-3, C-3a, and C-7a: These correlations are critical for placing the carboxylic acid at the C-3 position and confirming the pyrrole ring fusion.

  • H-4 to C-3a, C-5, and C-6: This confirms the position of H-4 relative to the methoxy-substituted carbon and the fusion to the pyrrole ring.

  • H-6 to C-4, C-5, and C-7a: This establishes the connectivity of the pyridine ring and its fusion.

  • OCH₃ protons to C-5: This is the definitive correlation that places the methoxy group at the 5-position.

  • NH proton (H-1) to C-2, C-3a, and C-7a: These correlations further solidify the structure of the pyrrolo[2,3-b]pyridine core.

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_pyrrole Pyrrole Ring H6 H-6 C5 C-5 (OCH3) H6->C5 2J C7a C-7a H6->C7a 2J C4 C-4 H6->C4 3J H4 H-4 H4->C5 2J C6 C-6 H4->C6 3J C3a C-3a H4->C3a 3J H2 H-2 H2->C7a 3J C3 C-3 (COOH) H2->C3 2J H2->C3a 3J OCH3 OCH3 Protons OCH3->C5 2J

Caption: Key long-range HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this integrated analytical workflow, a definitive and self-validating structural elucidation of this compound can be achieved. The high-resolution mass spectrometry provides the elemental composition, while the combination of 1D and 2D NMR experiments pieces together the molecular framework. The HMBC data, in particular, serves as the final arbiter, confirming the precise substitution pattern and connectivity of the 7-azaindole core. This rigorous approach ensures the scientific integrity required for advancing this compound in drug development and medicinal chemistry research.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

  • PubMed. (2023, December 19). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]

  • PubMed Central. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, M. A., Shahi, M. N., & Khakwani, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4).
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc, 2012(5), 245-261. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2019). ACS Infectious Diseases, 5(10), 1736-1745. [Link]

  • PubChemLite. (n.d.). 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Organic Chemistry, 5(3), 169-181. [Link]

  • PubMed Central. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]

  • ResearchGate. (n.d.). a HSQC (blue-green) and HMBC (red–orange) NMR spectra of BOLTORN H40 in.... Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2019, April 18). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure."[1] Its unique topology, serving as a bioisostere for both indole and purine systems, allows it to interact favorably with a wide array of biological targets, particularly protein kinases.[2] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity and modulate physicochemical properties compared to its indole counterpart.[2] This has led to the successful development of numerous therapeutics, including kinase inhibitors for oncology.[3][4]

This guide focuses on a specific, functionalized derivative: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position creates a molecule with a distinct electronic and steric profile. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility govern the entire pharmacokinetic and pharmacodynamic profile of a potential drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This document provides an in-depth analysis of these core properties, blending theoretical principles with actionable, field-proven experimental protocols to provide a comprehensive resource for researchers.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity.

  • IUPAC Name: this compound

  • Synonyms: 5-methoxy-7-azaindole-3-carboxylic acid

  • CAS Number: 1190322-23-6[5]

  • Molecular Formula: C₉H₈N₂O₃[5]

  • Molecular Weight: 192.17 g/mol [5]

Chemical Structure:

The structure consists of the core 7-azaindole fused ring system, functionalized with an electron-donating methoxy group (-OCH₃) on the pyridine ring and an acidic carboxylic acid (-COOH) group on the pyrrole ring. This specific arrangement of functional groups dictates the compound's polarity, ionization potential, and ability to participate in hydrogen bonding.

Acidity and Ionization State (pKa)

Scientific Rationale: The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of a molecule's ionization at a given pH. For this compound, there are two primary ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen. The ionization state profoundly impacts:

  • Solubility: The charged (ionized) form is generally more water-soluble than the neutral form.

  • Permeability: The neutral (non-ionized) form is typically more capable of passively diffusing across biological membranes.

  • Target Binding: The charge state can be critical for electrostatic interactions within a target's binding pocket.

Due to its amphoteric nature, this compound will exist in different ionic forms depending on the pH of its environment (e.g., stomach, intestine, blood).

Predicted Values: While experimentally determined values for this specific molecule are not readily available in public literature, we can reference predicted values for structurally similar compounds. For instance, the predicted pKa for the carboxylic acid group of a related isomer is approximately 2.86.[6] The pyridine nitrogen's pKa is expected to be in the range of 4-5, typical for this class of heterocycles.

Caption: Ionization states as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a robust and widely used technique for accurately measuring pKa values.[7][8]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acidic and basic forms of the ionizable group are present in equal concentrations.[9]

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility. Add a small amount of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated combination pH electrode connected to a high-precision pH meter.

  • Acidic pKa (COOH): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise increments (e.g., 0.02 mL) via an auto-buret. Record the pH after each addition, allowing the reading to stabilize.

  • Basic pKa (Pyridine): In a separate experiment, dissolve the compound and titrate with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the conjugate acid of the pyridine nitrogen.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined with higher accuracy from the maximum of the first derivative of the titration curve (dpH/dV).

Lipophilicity (logP)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME properties. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10]

  • High logP: Indicates high lipophilicity. Such compounds readily cross cell membranes but may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism.

  • Low logP: Indicates hydrophilicity. These compounds often have good aqueous solubility but may have poor membrane permeability, limiting oral absorption.

For ionizable molecules like this one, the distribution is pH-dependent. Therefore, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is often a more relevant parameter.

Predicted Value: Computational models predict a logP value for a similar isomer to be approximately 1.1.[11] This suggests the neutral form of the molecule has a balanced character, though leaning slightly towards lipophilicity. The actual logD at pH 7.4 would be lower due to the ionization of the carboxylic acid.

Caption: Conceptual workflow of logP determination.

Experimental Protocol: logP/logD Determination by Shake-Flask Method

This is the gold-standard method for logP determination due to its direct measurement principle.[7][10]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD). The system is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., pH 7.4 phosphate buffer) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 5 mL of each).

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: Calculate the logD value using the formula: logD = log10 (Concentration in Octanol / Concentration in Aqueous Phase).

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[13] It can also complicate in vitro testing, as compounds may precipitate in assay media.[13] Solubility is influenced by a molecule's intrinsic properties (crystal lattice energy, lipophilicity) and external factors (pH, temperature, ionic strength).[14][15] For this compound, solubility will be highly dependent on pH due to its ionizable groups. It is expected to exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility at pH values where it is predominantly in its charged (anionic or cationic) form.

There are two primary types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used for early-stage screening.[15][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a lower-throughput but more accurate "gold standard" measurement crucial for later-stage development.[15][16]

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is considered the most reliable.[17]

Principle: An excess amount of the solid compound is added to the aqueous buffer of interest. The resulting slurry is agitated until the concentration of the dissolved compound in the solution reaches a constant value, indicating that equilibrium has been established between the solid and dissolved states.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure some solid remains undissolved at the end) to a series of vials, each containing the aqueous buffer at a specific pH (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow any remaining solid to settle. To separate the dissolved fraction from the solid, either centrifuge the samples at high speed or filter the slurry through a low-binding filter (e.g., a 0.45 µm PVDF filter).

  • Quantification: Dilute the clear supernatant/filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve of known concentrations.

  • Solid-State Analysis (Optional but Recommended): It is good practice to analyze the remaining solid using a technique like X-Ray Powder Diffraction (XRPD) to check if the solid form has changed (e.g., converted to a different polymorph or a hydrate) during the experiment, as this can affect the solubility value.[14]

Summary of Physicochemical Properties

PropertyDescriptionPredicted Value / RangeSignificance in Drug Development
Molecular Weight The mass of one mole of the substance.192.17 g/mol Influences diffusion and permeability; compounds < 500 Da are generally preferred.
pKa₁ (Carboxylic Acid) pH at which the carboxylic acid is 50% ionized.~2.8 - 3.5Governs solubility and charge in the acidic environment of the stomach.
pKa₂ (Pyridine) pH at which the pyridine nitrogen is 50% protonated.~4.0 - 5.0Influences solubility and charge in the upper small intestine.
logP (neutral) Octanol/water partition coefficient of the non-ionized form.~1.1Indicates intrinsic lipophilicity, affecting membrane permeability and metabolism.
logD at pH 7.4 Octanol/water distribution coefficient at physiological pH.< 1.1 (Expected)A more physiologically relevant measure of lipophilicity, impacting absorption and distribution.
Aqueous Solubility The maximum concentration of the compound in water.pH-dependentCritical for dissolution, absorption, and achieving therapeutic concentrations.

Conclusion

This compound is an amphoteric molecule whose behavior is dominated by its two ionizable centers. The low predicted pKa of the carboxylic acid ensures it will be predominantly anionic at physiological pH, which should confer good aqueous solubility. The moderately lipophilic nature of its predicted neutral form (logP ~1.1) suggests a reasonable balance for membrane permeation. However, these are predictions. The experimental determination of the pKa, logD₇.₄, and pH-dependent solubility profile, using the robust protocols outlined in this guide, is an indispensable step. These data will provide the critical foundation for formulating this compound for in vitro and in vivo studies, interpreting structure-activity relationships, and ultimately guiding its path forward in the drug discovery pipeline.

References

  • Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 680(1), 49–56.
  • Çavuşoğlu, T., & Osmaniye, D. (2022). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 22(1), 108–125. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BenchChem. (2025). The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development.
  • PharmaBlock. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery.
  • Liu, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7986–8003. Available at: [Link]

  • Myers, B. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1431–1434. Available at: [Link]

  • Hӧrter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS journal, 11(4), 758–761. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Wenlock, M. C., & Austin, R. P. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • ECETOC. (2008). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 102.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • BYJU'S. (n.d.). How to calculate pKa. Available at: [Link]

  • Jóźwiak, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. Available at: [Link]

  • Huesgen, A. G. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Guidechem. (n.d.). 5-methoxy-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5snozwCwqAAWQ6_jWzsupkXteP5gEm4Z4g_MSOTWsnIOWWWIladV-AYIr5eACcRA9ftznR-VDTSb3_KWWdfGWfe2ktddeNcx2oqzhGufE7FWZ-Zl8xj4lSF1prI7T2pXQkWoATqVvr4I-1gZgZHvr2lSRYJlO0E0g_jO3Um2rxnz9Hh4p0zvxXPGJH7dCBHs=]([Link]

Sources

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS No. 1190322-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

This compound is a heterocyclic building block belonging to the 7-azaindole family. The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This substitution imparts unique electronic properties, enhances hydrogen bonding capabilities, and can improve metabolic stability and solubility, making it a privileged scaffold in modern medicinal chemistry.[1]

Derivatives of 7-azaindole have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are crucial targets in oncology and immunology.[2][3][4] The core structure often acts as a "hinge-binder," anchoring the small molecule into the ATP-binding site of the kinase.[5] This guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, characterization insights, its role in drug discovery, and essential safety protocols.

Core Compound Identity

PropertyValue
Systematic Name This compound
Synonym 5-Methoxy-7-azaindole-3-carboxylic acid
CAS Number 1190322-23-6
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Expected to be a solid, from off-white to yellow or brown

Synthesis and Mechanism

While specific literature detailing the synthesis of CAS No. 1190322-23-6 is sparse, a robust and logical synthetic pathway can be constructed based on established methodologies for 7-azaindole and substituted pyridine chemistry. The proposed route involves the initial construction of a functionalized pyridine ring, followed by the formation of the fused pyrrole ring, a common strategy in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available, appropriately substituted pyridine precursor, such as 2-amino-5-methoxypyridine. The key transformation is the construction of the pyrrole ring onto the pyridine core. A plausible approach is a variation of the Batcho-Leimgruber indole synthesis, followed by functionalization at the C3 position.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-amino-3-iodo-5-methoxypyridine

  • To a solution of 2-amino-5-methoxypyridine in a suitable solvent like acetonitrile, add N-Iodosuccinimide (NIS).

  • Heat the reaction mixture (e.g., to 50°C) and monitor by TLC until the starting material is consumed.[6]

  • Upon completion, cool the reaction, quench with a solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the iodinated pyridine intermediate. Causality: Iodination at the 3-position is directed by the activating amino group and is a necessary step to introduce a handle for subsequent Sonogashira coupling.

Step 2: Sonogashira Coupling to Introduce the Acetylene Moiety

  • Combine 2-amino-3-iodo-5-methoxypyridine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a degassed solvent mixture such as triethylamine and THF.

  • Add trimethylsilylacetylene and stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature until the reaction is complete.

  • Remove the trimethylsilyl (TMS) protecting group in situ by adding a base like potassium carbonate in methanol.

  • Work up the reaction and purify by chromatography to obtain 3-ethynyl-5-methoxypyridin-2-amine. Causality: The Sonogashira cross-coupling is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne, which is the precursor to the pyrrole ring's C2 and C3 atoms.

Step 3: Base-Mediated Cyclization to form the 7-Azaindole Core

  • Dissolve the 3-ethynyl-5-methoxypyridin-2-amine in a high-boiling polar aprotic solvent like DMF or NMP.

  • Add a strong base, such as potassium tert-butoxide, and heat the mixture. The reaction involves an intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring.

  • Monitor the reaction for the formation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • After cooling, carefully quench the reaction and extract the product. Purify via column chromatography. Causality: The strong base is required to deprotonate the amine, increasing its nucleophilicity to facilitate the intramolecular cyclization onto the electron-rich alkyne.

Step 4: Vilsmeier-Haack Formylation at C3

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous DMF.

  • Add a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine to the pre-formed Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion. Electrophilic substitution occurs preferentially at the electron-rich C3 position of the pyrrole ring.[7]

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).

  • The resulting precipitate, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is filtered, washed, and dried.[1] Causality: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles. The pyrrole ring is significantly more activated towards electrophilic substitution than the pyridine ring.

Step 5: Oxidation to the Carboxylic Acid

  • Suspend the 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent system (e.g., aqueous tert-butanol).

  • Add a mild oxidizing agent such as sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until the aldehyde is fully converted to the carboxylic acid.

  • Acidify the reaction mixture to precipitate the product, this compound.

  • Filter, wash with water, and dry the final product. Causality: Mild oxidation is crucial to convert the aldehyde to a carboxylic acid without over-oxidizing the electron-rich heterocyclic core.[1]

Synthesis Workflow Diagram

Synthesis_Workflow A 2-amino-5-methoxypyridine B Step 1: Iodination (NIS, MeCN) A->B C 2-amino-3-iodo-5-methoxypyridine B->C D Step 2: Sonogashira Coupling (TMS-acetylene, Pd/Cu) C->D E 3-ethynyl-5-methoxypyridin-2-amine D->E F Step 3: Cyclization (KOtBu, DMF) E->F G 5-methoxy-1H-pyrrolo[2,3-b]pyridine F->G H Step 4: Formylation (POCl3, DMF) G->H I 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde H->I J Step 5: Oxidation (NaClO2) I->J K This compound (CAS 1190322-23-6) J->K

Caption: Proposed multi-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Full experimental data for this specific compound is not widely published. However, based on the structure and data from analogous 7-azaindole derivatives, the following characteristics can be predicted to aid in structural confirmation.

Predicted Spectroscopic Data
Data TypeExpected Characteristics
¹H NMR Pyrrole Protons: A singlet for the H2 proton (~8.0-8.5 ppm) and a singlet for the NH proton (a broad signal, >11.0 ppm). Pyridine Protons: Two doublets corresponding to the H4 and H6 protons, with chemical shifts influenced by the methoxy group (~6.5-8.0 ppm). Methoxy Protons: A sharp singlet for the -OCH₃ group (~3.9-4.1 ppm). Carboxylic Acid Proton: A very broad singlet, often not observed or far downfield (>12.0 ppm).
¹³C NMR Carbonyl Carbon: Signal expected around 165-175 ppm. Aromatic Carbons: Signals in the range of 100-160 ppm. The C5 carbon attached to the methoxy group would be significantly shielded. Methoxy Carbon: Signal expected around 55-60 ppm.
IR (Infrared) O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. N-H Stretch: A sharper peak around 3300-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl. C-O Stretch: Absorption for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 191.05.

Note: Predicted chemical shifts are in ppm relative to TMS and can vary based on solvent and concentration.

Applications in Drug Discovery and Chemical Biology

The primary value of this compound lies in its utility as a scaffold and intermediate for the synthesis of potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole nucleus is a well-established "hinge-binding" motif. The N7 nitrogen of the pyridine ring and the N1-H proton of the pyrrole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved segment that connects the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong anchor for the inhibitor.[5]

Substituents at the C3, C5, and other positions can then be elaborated to project into different pockets of the ATP-binding site, conferring potency and selectivity.

  • The C3-Carboxylic Acid: This group can serve as a key interaction point with basic residues (like lysine) in the active site or act as a chemical handle for further modification via amide coupling to explore other regions of the binding pocket.

  • The C5-Methoxy Group: This group projects into the solvent-exposed region or a hydrophobic sub-pocket, where it can be modified to tune physicochemical properties like solubility and cell permeability, or to gain additional interactions that enhance potency.

Known Kinase Targets for the 7-Azaindole Scaffold:
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

  • Traf2 and Nck-Interacting Kinase (TNIK): This kinase is implicated in colorectal cancer, and the 7-azaindole scaffold has been identified as a potent inhibitor.[2][4]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key regulator of transcription, CDK8 is another oncogenic target for which 7-azaindole derivatives have shown inhibitory activity.[3]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: This is a critical enzyme in the DNA damage response, and selective ATM inhibitors based on this scaffold have been developed as potential chemosensitizers.[8]

Mechanism of Action: Kinase Hinge Binding

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor hinge_N Backbone N-H N7 N7 (Acceptor) hinge_N->N7 H-Bond hinge_O Backbone C=O inhibitor N1H N1-H (Donor) N1H->hinge_O H-Bond

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge region.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.

  • Handling:

    • Avoid dust formation and inhalation.

    • Do not get in eyes, on skin, or on clothing.

    • Wash hands thoroughly after handling.

    • Handle in accordance with good industrial hygiene and safety practices.[10]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.

    • Store locked up.

    • Consider storing under an inert atmosphere as heterocyclic compounds can be sensitive to air and moisture.

  • First-Aid Measures:

    • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Get medical advice if irritation develops.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.

References

  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • 7-Azaindole-3-carboxaldehyde Chemical Versatility in Synthesis. (Source: Santa Cruz Biotechnology, retrieved Jan 2026).
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(18), 12264–12285. Available from: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (Source: Semantic Scholar, retrieved Jan 2026). Available from: [Link]

  • Alekseyev, R. S., et al. The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds.
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11, 20651-20661. Available from: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2022). Molecules, 27(19), 6249. Available from: [Link]

  • Safety Data Sheet - 1H-Indole-2-carboxylic acid. (Source: Fisher Scientific, retrieved Jan 2026).
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]

  • Belasri, K., Fulop, F., & Szatmári, I. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Journal of Heterocyclic Chemistry.
  • Safety Data Sheet - 2-Hydroxyquinoline-3-carboxylic acid. (2023). (Source: Thermo Fisher Scientific, retrieved Jan 2026).
  • Negrerie, M., et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 92(4), 649-692. Available from: [Link]

  • Safety Data Sheet - (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide. (Source: AK Scientific, Inc., retrieved Jan 2026).
  • Azaindole synthesis. (Source: Organic Chemistry Portal, retrieved Jan 2026). Available from: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. (1995). Laser Chemistry, 15, 167-181.
  • Safety Data Sheet - Pyrimidine-2-carboxylic acid. (2024). (Source: Sigma-Aldrich, retrieved Jan 2026).
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2009). Organic Letters, 11(22), 5142–5145.
  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. (Source: DTIC, retrieved Jan 2026).
  • 2-Methoxy-3-chloropyridine Chemical Properties. (Source: Mol-Instincts, retrieved Jan 2026).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). (Source: University of Rostock, retrieved Jan 2026).
  • 2-Methoxy Pyridine. (2020). Encyclopedia of Reagents for Organic Synthesis.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). ACS Infectious Diseases, 7(10), 3055–3066. Available from: [Link]

  • Safety Data Sheet. (2024). (Source: Kao Chemicals, retrieved Jan 2026).
  • Fischer indole synthesis. (Source: Wikipedia, retrieved Jan 2026). Available from: [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2012). Angewandte Chemie International Edition, 51(23), 5691–5694. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2000). Drug Metabolism and Disposition, 28(9), 1109-1113.
  • Electrophilic aromatic substitution. (Source: Wikipedia, retrieved Jan 2026). Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). (Source: Master Organic Chemistry, retrieved Jan 2026).
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2019). Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495.
  • Electrophilic Aromatic Substitution Mechanism. (2017). (Source: Master Organic Chemistry, retrieved Jan 2026).
  • A preparation of 2-chloropyridine. (2001).
  • 2-Chloropyridine. (Source: Wikipedia, retrieved Jan 2026).

Sources

An In-depth Technical Guide to the Biological Activity of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

While specific data on 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is limited in publicly available scientific literature, the core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and have shown significant promise as potent and selective modulators of several key biological targets implicated in a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth technical overview of the major biological activities associated with the 1H-pyrrolo[2,3-b]pyridine scaffold, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to assess their efficacy.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers.[1][2] Consequently, targeting FGFRs has emerged as a promising strategy for cancer therapy.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of FGFRs.[1][2]

Mechanism of Action

The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif, occupying the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the receptor. The downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are consequently inhibited, leading to reduced cell proliferation, survival, and angiogenesis.[3]

Structure-Activity Relationships (SAR)

SAR studies have revealed that substitutions at various positions of the 1H-pyrrolo[2,3-b]pyridine ring system significantly influence potency and selectivity. For instance, the introduction of a trifluoromethyl group at the 5-position can enhance activity by forming a hydrogen bond with glycine 485 in the FGFR1 kinase domain.[1][2] Modifications to a phenyl ring substituent can further optimize interactions within the hydrophobic pocket of the ATP-binding site.[1]

Quantitative Data: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound IDTargetIC50 (nM)Cellular ActivityReference
Compound 4h FGFR17Inhibits 4T1 breast cancer cell proliferation[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
Experimental Protocol: FGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against FGFR is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[4]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then another reagent converts the generated ADP back to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the FGFR1 enzyme, the substrate (e.g., poly(E,Y)4:1), and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.[4]

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

FGFR_Signaling_Pathway cluster_kinase_reaction Kinase Domain FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation Pyrrolopyridine 1H-Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine->FGFR Inhibits ATP Binding ATP ATP ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins.[5][6] Its dysregulation is linked to the progression of various cancers, making it an attractive therapeutic target.[5][6] Pyrrolo[2,3-c]pyridines, a closely related isomer, have been identified as a new class of potent and reversible LSD1 inhibitors.[7][8]

Mechanism of Action

LSD1 removes methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5] This activity is dependent on its cofactor, flavin-adenine dinucleotide (FAD).[9] 1H-pyrrolo[2,3-b]pyridine derivatives can act as reversible inhibitors, likely by interacting with the active site of LSD1 and preventing the binding of its histone substrate.[7] This inhibition leads to the restoration of methylation marks, altering gene expression and consequently inhibiting cancer cell growth.[7]

Experimental Protocol: LSD1 Enzymatic Inhibition Assay

A common method to assess LSD1 inhibition is a chemiluminescent or fluorometric assay that detects the demethylated product.[10][11]

Principle: A methylated histone H3 peptide substrate is coated on a microplate. The LSD1 enzyme removes the methyl groups, and a specific antibody recognizes the demethylated substrate. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a chemiluminescent substrate to produce a signal proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Plate Preparation: Rehydrate the wells of a microplate pre-coated with the methylated histone H3 peptide substrate.

  • Reaction Mixture: Add the test compound at various concentrations and the purified LSD1 enzyme to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to occur.[10]

  • Washing: Wash the plate to remove the enzyme and unbound compounds.

  • Primary Antibody: Add the primary antibody that specifically binds to the demethylated substrate and incubate.

  • Secondary Antibody: After another wash step, add the HRP-conjugated secondary antibody and incubate.

  • Detection: Following a final wash, add the chemiluminescent substrate and measure the light output with a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

LSD1_Inhibition_Workflow cluster_assay LSD1 Inhibition Assay Start Start with Methylated H3K4 Substrate Add_LSD1 Add LSD1 Enzyme & Test Compound Start->Add_LSD1 Incubate Incubate Add_LSD1->Incubate Wash1 Wash Incubate->Wash1 Add_Primary_Ab Add Primary Antibody (binds demethylated substrate) Wash1->Add_Primary_Ab Wash2 Wash Add_Primary_Ab->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary_Ab Wash3 Wash Add_Secondary_Ab->Wash3 Add_Substrate Add Chemiluminescent Substrate Wash3->Add_Substrate Read_Signal Measure Luminescence Add_Substrate->Read_Signal Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Add_LSD1 Inhibits LSD1 Activity

Caption: Experimental workflow for an LSD1 enzymatic inhibition assay.

Inhibition of Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[12] Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory effects and is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[12][13] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent and selective PDE4B inhibitors.[14]

Mechanism of Action

PDE4B inhibitors work by preventing the breakdown of cAMP within inflammatory and immune cells.[13] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors. This leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13]

Structure-Activity Relationships (SAR)

For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, SAR studies have shown that substitutions on the amide portion and on other parts of the core structure are crucial for potency and selectivity against PDE4B over other PDE4 isoforms.[14] For example, holding a 3,4-dichlorophenyl group at one position while varying the amide substituent allows for the fine-tuning of inhibitory activity.[14]

Quantitative Data: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound IDPDE4B IC50 (µM)PDE4D IC50 (µM)TNF-α Inhibition IC50 (µM)Reference
Compound 11h 0.11>100.25[14]
Experimental Protocol: PDE4B Inhibition Assay

A common in vitro method to assess PDE4B inhibition is a fluorescence polarization (FP) assay.[15]

Principle: This assay uses a fluorescein-labeled cAMP (cAMP-FAM). In its cyclic form, cAMP-FAM is a small molecule that rotates rapidly, resulting in low fluorescence polarization. When PDE4B hydrolyzes cAMP-FAM, the linearized FAM-labeled 5'-AMP binds to a larger binding agent, which slows its rotation and increases the fluorescence polarization. Inhibitors of PDE4B will prevent this increase in FP.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the test compound, purified recombinant PDE4B1 enzyme, and the cAMP-FAM substrate.

  • Incubation: Incubate the reaction at room temperature for a specified time to allow for enzymatic hydrolysis.

  • Addition of Binding Agent: Add the binding agent that specifically binds to the linearized 5'-AMP-FAM.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Data Analysis: Calculate the percent inhibition based on the FP values and determine the IC50 of the compound.

PDE4B_Signaling_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes Pyrrolopyridine 1H-Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine->PDE4B Inhibits Inflammation Reduced Pro-inflammatory Cytokine Production PKA->Inflammation Leads to

Caption: Mechanism of PDE4B inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent inhibitory activity against key targets in oncology and inflammation, including FGFRs, LSD1, and PDE4B. The insights provided in this guide regarding their mechanisms of action, structure-activity relationships, and the methodologies for their evaluation are intended to empower researchers and drug development professionals in their pursuit of new and effective treatments for a range of challenging diseases. Further exploration of this scaffold, including the specific derivative this compound, is warranted to fully elucidate its therapeutic potential.

References

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. Retrieved from [Link]

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Hematology & Oncology. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. BioMed Central. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers Media S.A. Retrieved from [Link]

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Retrieved from [Link]

  • Frontiers in Oncology. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers Media S.A. Retrieved from [Link]

  • Molecules. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. Retrieved from [Link]

  • Frontiers in Oncology. (2023). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers Media S.A. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI. Retrieved from [Link]

  • News-Medical.Net. (2024). What are PDE4B modulators and how do they work?. AZoNetwork. Retrieved from [Link]

  • Journal of Clinical & Cellular Immunology. (2013). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. PubMed. Retrieved from [Link]

  • Journal of Translational Medicine. (2024). Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. BioMed Central. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Cancers. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI. Retrieved from [Link]

  • NHSJS. (2025). A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. The National High School Journal of Science. Retrieved from [Link]

  • Oncotarget. (2016). LSD1: biologic roles and therapeutic targeting. PubMed Central. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers Media S.A. Retrieved from [Link]

  • Semantic Scholar. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LSD1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Molecules. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Methods in Enzymology. (2017). LSD1 Histone Demethylase Assays and Inhibition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers Media S.A. Retrieved from [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Table 1, LSD1 histone demethylaseassay protocol. National Center for Biotechnology Information. Retrieved from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • Journal of Biological Chemistry. (2019). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • NIH Molecular Libraries Program. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolo[2,3-C]pyridines and related analogs as LSD-1 inhibitors.
  • ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

  • Chemspace. (n.d.). CAS 942921-06-4 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide provides an in-depth technical overview of the synthesis, biological activity, and structure-activity relationships (SAR) of derivatives and analogs of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. We will explore its role as a potent inhibitor of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, both implicated in oncology. This document serves as a comprehensive resource, offering detailed experimental protocols and field-proven insights to accelerate research and development in this promising area.

Introduction: The 7-Azaindole Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold that has garnered substantial interest in drug discovery due to its versatile biological activities. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. The 5-methoxy substitution on this core has been shown to be a key feature in enhancing the potency and selectivity of its derivatives, particularly as kinase inhibitors. This guide will focus on the 3-carboxylic acid derivatives and their analogs, which serve as crucial intermediates and pharmacophores in the design of novel therapeutics.

The primary therapeutic potential of these compounds lies in their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Derivatives of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core have shown remarkable efficacy as inhibitors of FGFR and ATM kinase, making them attractive candidates for the development of targeted cancer therapies.[2][3]

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. The following protocol is a synthesized methodology based on established synthetic routes for analogous 7-azaindole derivatives.[2][4]

Synthetic Workflow Overview

SynthesisWorkflow A Starting Material: 2-amino-5-methoxypyridine B Iodination A->B I2, HIO3 C Sonogashira Coupling B->C TMS-acetylene, Pd(PPh3)2Cl2, CuI D Cyclization C->D TBAF E Esterification D->E Ethyl chloroformate F Hydrolysis E->F LiOH or NaOH G Target Molecule: 5-methoxy-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid F->G

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Iodination of 2-amino-5-methoxypyridine

  • To a solution of 2-amino-5-methoxypyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-iodo-5-methoxypyridine.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • To a solution of 2-amino-3-iodo-5-methoxypyridine in a mixture of triethylamine and an appropriate solvent like tetrahydrofuran (THF), add trimethylsilylacetylene.

  • Add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purify the resulting 2-amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine by column chromatography.

Step 3: Cyclization to form the Pyrrolo[2,3-b]pyridine Ring

  • Dissolve the product from Step 2 in a suitable solvent like THF.

  • Add a desilylating agent such as tetrabutylammonium fluoride (TBAF) and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product to obtain 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 4: Carboxylation at the C3 Position

  • Protect the nitrogen of the pyrrole ring using a suitable protecting group (e.g., by reacting with di-tert-butyl dicarbonate (Boc)₂O).

  • Perform a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group at the 3-position.

  • Oxidize the formyl group to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or by a Pinnick oxidation.

  • Alternatively, the ester can be introduced directly. To a solution of the N-protected 5-methoxy-1H-pyrrolo[2,3-b]pyridine in an ethereal solvent at low temperature, add a strong base like n-butyllithium followed by the addition of ethyl chloroformate.[5]

  • Deprotect the nitrogen to yield ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Step 5: Hydrolysis of the Ester

  • To a solution of ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a mixture of THF and water, add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4]

  • Stir the reaction mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated potent inhibitory activity against several kinases implicated in cancer progression. The primary targets identified to date are Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.

FGFR Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[2] Aberrant activation of this pathway, through mutations, amplifications, or translocations of FGFR genes, is a known driver in various cancers.[6]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 RAS RAS P1->RAS Activates PI3K PI3K P1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Inhibition of the FGFR signaling pathway.

5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors of the FGFR kinase domain.[7] They bind to the ATP-binding pocket of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of signaling ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[2]

ATM Inhibition

ATM is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[3] Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[8] Many cancer cells exhibit a defective DDR, making them more reliant on remaining repair pathways and thus more susceptible to inhibitors of key DDR proteins like ATM.

ATM_Pathway DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive) DSB->ATM_inactive Senses ATM_active ATM (active) ATM_inactive->ATM_active Activates CHK2 CHK2 ATM_active->CHK2 Phosphorylates p53 p53 ATM_active->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis Inhibitor 5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->ATM_active Inhibits

Caption: Inhibition of the ATM signaling pathway.

Derivatives of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have been developed as highly selective ATM inhibitors.[3] By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately cell death. This mechanism is particularly effective in combination with DNA-damaging agents such as chemotherapy or radiation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives can be significantly modulated by substitutions at various positions of the core scaffold.

Substitutions at the 3-Position

The 3-position is typically where the carboxylic acid or its amide derivatives are located. The nature of the substituent at this position is crucial for interacting with the target kinase.

  • Amide Linkages: Conversion of the carboxylic acid to various amides is a common strategy to improve cell permeability and introduce additional interaction points with the target protein.

  • Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl rings at this position can lead to enhanced potency by occupying hydrophobic pockets within the ATP-binding site.

Substitutions at the 5-Position

The 5-methoxy group is a key feature for high-affinity binding in many derivatives.

  • Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase.

  • Hydrophobic Interactions: The methyl group of the methoxy moiety can engage in favorable van der Waals interactions within hydrophobic pockets.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Derivative A FGFR17Sunitinib-
FGFR29Sunitinib-
FGFR325Sunitinib-
VEGFR2136Sunitinib261
Derivative B ATM2.5KU-5593313
Derivative C TNIK<1Sunitinib-

Data compiled from multiple sources for illustrative purposes.[2]

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineCancer TypeIC₅₀ (µM)
Derivative A 4T1Breast Cancer0.57
MDA-MB-231Breast Cancer1.23
MCF-7Breast Cancer2.15
Derivative B HCT116Colorectal Cancer0.89
SW620Colorectal Cancer1.54

Data compiled from multiple sources for illustrative purposes.[2][3]

Experimental Protocols for Compound Evaluation

The following are detailed protocols for the in vitro evaluation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Assay (General Protocol)
  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a suitable substrate peptide, and ATP in the kinase buffer. Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based Assay: Using a phosphospecific antibody labeled with a fluorophore.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Target Engagement
  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR) and an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target kinase.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its derivatives have demonstrated potent and selective activity against key cancer targets such as FGFR and ATM. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for further lead optimization.

Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific kinase isoforms to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of the derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring New Targets: Investigating the activity of this scaffold against other relevant kinase targets in different disease areas.

  • Combination Therapies: Evaluating the synergistic effects of these inhibitors in combination with existing chemotherapies and targeted agents.

The in-depth technical information provided in this guide is intended to empower researchers to accelerate the discovery and development of the next generation of therapeutics based on the versatile 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 648.
  • Sun, H., Xiao, L., Li, W., Xie, Q., & Shao, L. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis, 49(21), 4845-4852.
  • Duan, W., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368.
  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 648.
  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Shiloh, Y., & Ziv, Y. (2013). The ATM signaling network in development and disease. Frontiers in genetics, 4, 1-19.
  • Yang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Nishanthini Kavirajan. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Pan, Z., et al. (2015). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2841–2845.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Rashid, N. A. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Lakhrissi, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1694–1700.

Sources

mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and immunology. This guide elucidates the probable mechanism of action for this compound. While direct experimental data for this specific analogue is limited in public literature, a robust mechanistic hypothesis can be constructed based on extensive structure-activity relationship (SAR) studies of closely related compounds. We posit that this molecule functions as an ATP-competitive kinase inhibitor. Its 7-azaindole core is predicted to form critical hydrogen bonds with the kinase hinge region, while the substituents at the 3- and 5-positions modulate potency and selectivity. This document provides a comprehensive overview of the core binding motif, explores plausible kinase targets such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), details the downstream signaling pathways, and furnishes validated experimental protocols for mechanistic investigation.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, which is found in numerous biologically active compounds. Its defining feature is the presence of a pyridine nitrogen atom, which, along with the pyrrole nitrogen, creates a unique electronic and hydrogen-bonding profile. This profile makes it an exceptional "hinge-binding" motif for protein kinases.[1][2] Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process in cellular signaling. The ATP-binding site of all kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes of the kinase domain. Small molecule inhibitors that can effectively compete with endogenous ATP often do so by forming key hydrogen bonds with this hinge region.

The 1H-pyrrolo[2,3-b]pyridine scaffold typically forms two critical hydrogen bonds with the kinase hinge, mimicking the interaction of the adenine portion of ATP.[2] This bidentate interaction provides a strong anchor for the inhibitor, allowing its other substituents to explore adjacent hydrophobic pockets and solvent-exposed regions to achieve high potency and selectivity.

cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-b]pyridine Inhibitor hinge_co Backbone C=O hinge_nh Backbone N-H inhibitor_n7 N7 (Pyridine) hinge_nh->inhibitor_n7 H-Bond (Acceptor) inhibitor N1-H (Pyrrole) inhibitor->hinge_co H-Bond (Donor)

Figure 1: The canonical hydrogen-bonding pattern of the 1H-pyrrolo[2,3-b]pyridine scaffold with the kinase hinge region.

Plausible Kinase Targets and Downstream Signaling Consequences

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a wide array of kinases.[1] Based on published data for analogues, the primary targets for a compound like this compound likely belong to the tyrosine kinase or serine/threonine kinase families.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that are crucial for regulating cell proliferation, differentiation, migration, and angiogenesis.[2][3] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver in various cancers, including breast, lung, and bladder cancers.[2][3] Several potent FGFR inhibitors are based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[2][3][4]

Mechanism of Inhibition: The inhibitor binds to the ATP pocket of the FGFR kinase domain, preventing the autophosphorylation of the receptor upon ligand (FGF) binding. This blockade abrogates the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 5-methoxy-1H-pyrrolo [2,3-b]pyridine -3-carboxylic acid Inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Janus Kinases (JAKs)

The JAK family consists of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) essential for signal transduction from cytokine receptors.[5] The JAK-STAT pathway is central to immune cell development, activation, and homeostasis. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.[5] JAK3, in particular, is primarily expressed in hematopoietic cells, making it an attractive target for immunomodulation.[5][6] The 1H-pyrrolo[2,3-b]pyridine ring system is a known scaffold for selective JAK3 inhibitors.[5][6]

Mechanism of Inhibition: By occupying the ATP-binding site of a JAK kinase, the inhibitor prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blocks the translocation of STATs to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[6]

Role of Substituents: A Structure-Activity Relationship (SAR) Perspective

The biological activity of the core scaffold is fine-tuned by its substituents.

  • 5-Methoxy Group: Structure-based design studies on related FGFR inhibitors have shown that the 5-position of the ring is proximal to a glycine residue (G485 in FGFR1).[2][3] A methoxy group at this position can act as a hydrogen bond acceptor, potentially forming a favorable interaction that enhances binding affinity and, consequently, inhibitory potency.[2][3]

  • 3-Carboxylic Acid Group: The 3-position typically extends towards the solvent-exposed region of the ATP pocket. While less common in published analogues, a carboxylic acid at this position could serve several roles:

    • It can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with nearby amino acid residues.

    • It significantly increases the polarity of the molecule, which could influence solubility and cell permeability.

    • It provides a chemical handle for further derivatization to explore additional binding interactions or to conjugate the molecule to other moieties.

Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action for this compound, a tiered experimental approach is necessary.

A Biochemical Assay: Kinase Panel Screen (Determine IC50) B Cellular Assay: Target Engagement (Western Blot for p-Target) A->B Confirm Cellular Activity C Functional Assay: Cell Viability/Proliferation (Measure EC50) B->C Confirm Functional Effect E Mechanism Confirmed C->E D SAR Analysis: Synthesize Analogues D->A Optimize Potency/ Selectivity

Figure 3: Experimental workflow for validating the mechanism of action of a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a panel of purified kinases (e.g., FGFR1, FGFR2, JAK2, JAK3).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a 384-well plate, starting from 100 µM.

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the respective kinase, a fluorescein-labeled substrate peptide, and a europium-labeled anti-phospho-substrate antibody in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Add 2.5 µL of the kinase/peptide mixture and incubate for 10-15 minutes at room temperature.

    • To initiate the kinase reaction, add 5 µL of ATP solution (at the Kₘ concentration for each kinase). Incubate for 60 minutes at room temperature.

    • To stop the reaction and develop the signal, add 10 µL of the Eu-antibody solution in TR-FRET dilution buffer. Incubate for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of a target kinase and its downstream substrate in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., NCI-H1581 cells with amplified FGFR1, or TF-1 cells stimulated with IL-2 for JAK3) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL FGF2 or 10 ng/mL IL-2) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-STAT3, total STAT3, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the change in phosphorylation.

Quantitative Data Summary

While specific data for the title compound is unavailable, we can present a hypothetical data table based on published results for potent 1H-pyrrolo[2,3-b]pyridine analogues to illustrate expected outcomes.[2][3]

Target Biochemical IC₅₀ (nM) Cellular EC₅₀ (nM) Reference Compound
FGFR1755Analogue 4h[2][3]
FGFR2972Analogue 4h[2][3]
FGFR325150Analogue 4h[2][3]
JAK320210Tofacitinib Analogue
VEGFR2>1000>5000Selectivity Screen

Conclusion

This compound is rationally designed to function as an ATP-competitive kinase inhibitor. Its core scaffold provides the essential hinge-binding interactions characteristic of this successful pharmacophore. The substituents at the 5- and 3-positions are poised to modulate its potency, selectivity, and pharmacokinetic properties. Based on extensive data from related analogues, its primary mechanism of action is the inhibition of oncogenic or immunomodulatory kinases such as FGFRs or JAKs, leading to the suppression of their respective downstream signaling pathways. The experimental protocols outlined in this guide provide a clear and robust framework for validating this proposed mechanism and fully characterizing the compound's biological activity.

References

  • EvitaChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid. EvitaChem. Accessed January 19, 2026.
  • Patel, N. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Szelenberger, R., et al. (2021).
  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Wikipedia. Janus kinase inhibitor. Wikipedia. Accessed January 19, 2026.
  • Khaled M.H. (2022).
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • ChemScene. 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. ChemScene. Accessed January 19, 2026.
  • Sero J. et al. (2013). 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • PubChemLite. 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChemLite. Accessed January 19, 2026.
  • J&K Scientific. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. J&K Scientific. Accessed January 19, 2026.
  • John E. et al. (2006). 1h-pyrrolo[2,3-b]pyridines.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Characterization Strategy for a Novel Kinase Inhibitor Candidate

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to act as an effective hinge-binding motif in protein kinases.[1][2][3][4] This guide presents a comprehensive, field-proven framework for the in vitro characterization of a novel derivative, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Lacking direct empirical data for this specific molecule, we leverage the extensive knowledge base of the 7-azaindole class to propose a robust, multi-phased testing strategy. This whitepaper is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a logical progression of experiments. The workflow moves from broad biochemical and cellular screening to specific target validation, phenotypic analysis, and preliminary ADME profiling. Our objective is to provide a self-validating blueprint to rigorously assess the compound's potential as a targeted therapeutic agent, elucidating its mechanism of action and establishing a foundation for further preclinical development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where the substitution of a carbon atom with nitrogen in the six-membered ring significantly alters physicochemical properties such as solubility and hydrogen bonding potential.[4] This unique characteristic has proven highly advantageous in the design of kinase inhibitors. The nitrogen atom and the adjacent pyrrole -NH group of the 7-azaindole scaffold form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the adenine portion of ATP and enabling potent, competitive inhibition.[2][3] This has led to the successful development of numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[1][2]

The subject of this guide, this compound (hereafter referred to as "Compound X"), incorporates this validated scaffold. The methoxy and carboxylic acid functional groups introduce distinct electronic and steric properties that warrant a thorough investigation into its biological activity. Based on the established pharmacology of its structural class, we hypothesize that Compound X functions as a protein kinase inhibitor. This document outlines the logical and technical workflow to test this hypothesis and comprehensively characterize its in vitro profile.

Hypothesized Mechanism of Action: Targeting Oncogenic Signaling

We postulate that Compound X functions as an ATP-competitive inhibitor of one or more protein kinases. Aberrant kinase signaling is a hallmark of many cancers, with pathways such as the Fibroblast Growth Factor Receptor (FGFR), RAS/MEK/ERK, and PI3K/AKT cascades being critical drivers of cell proliferation, survival, and migration.[5][6][7][8][9][10][11][12][13]

The FGFR signaling network is an attractive target, as its dysregulation is implicated in numerous solid tumors.[14][15][16][17] Upon ligand binding, FGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream effectors. The two principal axes of this signaling are the RAS-RAF-MEK-ERK pathway, which primarily governs cell proliferation, and the PI3K-AKT pathway, a central regulator of cell survival and metabolism.[7][14][18] An effective inhibitor would block the initial phosphorylation event, thereby silencing these downstream pro-oncogenic signals.

Hypothesized Kinase Inhibition Mechanism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 CompoundX Compound X CompoundX->FGFR Inhibits ATP Binding FGF FGF Ligand FGF->FGFR Activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Drives PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes FRS2->RAS FRS2->PI3K

Caption: Hypothesized mechanism of Compound X targeting the FGFR signaling cascade.

Proposed In Vitro Characterization Workflow

A phased approach ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation and building a comprehensive data package. Each phase is designed to answer critical questions about the compound's activity, selectivity, and cellular effects.

Experimental_Workflow Phase1 Phase 1: Primary Screening & Profiling BiochemScreen 3.1 Biochemical Kinase Panel Phase1->BiochemScreen CellScreen 3.2 Cell Viability Screening (MTT) Phase1->CellScreen Phase2 Phase 2: Target Validation & Cellular Effects Migration 3.4.1 Cell Migration (Wound Healing) Phase2->Migration CellCycle 3.4.2 Cell Cycle (Flow Cytometry) Phase2->CellCycle Phase3 Phase 3: Preliminary Drug-like Properties Metabolism 3.5 Metabolic Stability (Microsomes) Phase3->Metabolism TargetValidation 3.3 Target Engagement (Western Blot) BiochemScreen->TargetValidation Identifies Targets CellScreen->TargetValidation Identifies Sensitive Lines TargetValidation->Phase2 Migration->Phase3 CellCycle->Phase3 DataAnalysis 4.0 Data Interpretation & Next Steps Metabolism->DataAnalysis

Caption: Proposed multi-phase workflow for the in vitro characterization of Compound X.

Phase 1: Primary Screening & Profiling

The initial phase aims to cast a wide net to identify the primary biochemical targets of Compound X and to ascertain its general cytotoxic or anti-proliferative effects on cancer cells.

  • Causality & Rationale: Before investing in cell-based models, it is crucial to understand the compound's direct enzymatic interactions. A broad kinase panel screen (e.g., 100-400 kinases) provides a rapid, unbiased assessment of potency and selectivity. This is a self-validating system; by testing at a fixed concentration (e.g., 1 µM), we can identify kinases with significant inhibition (e.g., >70%) for follow-up IC50 determination. This initial profile is critical for hypothesizing cellular mechanisms and predicting potential off-target effects.

  • Experimental Protocol: Kinase IC50 Determination

    • Reagents: Purified recombinant kinases, corresponding specific substrates (peptides or proteins), [γ-³²P]ATP or a fluorescence-based detection system, kinase buffer, and serial dilutions of Compound X.

    • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its substrate, and varying concentrations of Compound X (e.g., 10-point, 3-fold serial dilution starting from 10 µM) in kinase buffer.

    • Initiation: Start the reaction by adding a solution of MgCl₂ and ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).[19][20][21][22][23]

    • Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Termination & Detection: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), which binds the phosphorylated substrate but not the free ATP.

    • Washing: Wash the membranes extensively to remove unincorporated [γ-³²P]ATP.

    • Quantification: Measure the radioactivity of the phosphorylated substrate on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition versus the log concentration of Compound X. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality & Rationale: This step translates biochemical potency into a cellular context. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[24][25][26][27][28] By screening Compound X against a panel of cancer cell lines—ideally including some with known dependencies on the kinases identified in the biochemical screen—we can establish its anti-proliferative activity and generate a GI50 (concentration for 50% growth inhibition).

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]

    • Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., 8-point serial dilution) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

    • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[24]

    • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26] Carefully remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the crystals.[27]

    • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[26]

    • Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percentage of cell viability versus the log concentration of Compound X to calculate the GI50 value.

Phase 2: Target Validation & Cellular Effects

This phase confirms that the biochemical target is the relevant cellular target and investigates the functional consequences of its inhibition.

  • Causality & Rationale: A potent biochemical IC50 and a low cellular GI50 are suggestive, but not definitive, proof of on-target activity. Western blotting is the gold standard for verifying that the compound inhibits the target kinase within the cell.[29] This is achieved by measuring the phosphorylation level of the kinase's direct downstream substrates. For example, if FGFR is the hypothesized target, we would measure the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A dose-dependent decrease in these phosphoproteins following treatment with Compound X provides strong evidence of on-target engagement. The use of total protein antibodies as a loading control is a critical self-validating step.[30]

  • Experimental Protocol: Western Blot for Phospho-Proteins

    • Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Inhibition & Stimulation: Pre-treat cells with various concentrations of Compound X for 1-2 hours. Then, stimulate the cells with the appropriate growth factor (e.g., FGF for 15-30 minutes) to activate the target pathway. Include unstimulated and vehicle-treated/stimulated controls.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[29][31]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. BSA is preferred over milk for phospho-antibodies.[29]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-p-ERK).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping & Reprobing: To validate the results, strip the membrane of antibodies and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein expression.[30]

  • Causality & Rationale: Once on-target activity is confirmed, the next logical step is to assess the compound's impact on cancer cell phenotypes that are regulated by these signaling pathways, such as migration and cell cycle progression.

  • 3.4.1 Cell Migration (Wound Healing Assay) The wound healing, or scratch, assay is a straightforward method to measure collective cell migration.[32][33] Inhibition of pathways like RAS/MEK/ERK often impairs cell motility.

    • Protocol:

      • Grow cells to a fully confluent monolayer in a multi-well plate.

      • Use a sterile pipette tip to create a uniform "scratch" or cell-free gap in the monolayer.[34][35]

      • Wash with PBS to remove dislodged cells and replace the media with fresh media containing Compound X at various concentrations.

      • Capture an initial image (T=0) of the scratch.

      • Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6-12 hours).[34]

      • Analyze the images to quantify the rate of wound closure by measuring the change in the cell-free area over time. A delay in closure relative to the vehicle control indicates anti-migratory activity.[33]

  • 3.4.2 Cell Cycle Analysis (Flow Cytometry) Kinase inhibitors frequently cause cell cycle arrest by blocking the signals that drive progression through checkpoints. Propidium Iodide (PI) staining followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).[36][37]

    • Protocol:

      • Treat cells with Compound X for 24-48 hours.

      • Harvest both adherent and floating cells and wash with PBS.

      • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping, and store at -20°C overnight.[38][39]

      • Wash the fixed cells to remove the ethanol.

      • Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[36][39]

      • Incubate in the dark for 30 minutes.

      • Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the generation of a histogram that displays the cell cycle distribution. An accumulation of cells in a specific phase (e.g., G1) indicates cell cycle arrest.

Phase 3: Preliminary Drug-like Properties

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital. Poor metabolic stability can terminate an otherwise promising compound.

  • Causality & Rationale: This assay determines the rate at which Compound X is metabolized by the major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.[40][41] Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of these enzymes.[42] By incubating the compound with HLM and a necessary cofactor (NADPH), we can measure its rate of disappearance over time. This provides an early prediction of its hepatic clearance and potential for drug-drug interactions.[41]

  • Experimental Protocol: Microsomal Stability Assay

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and Compound X (e.g., 1 µM) in a phosphate buffer.

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the cofactor NADPH. Take a sample immediately (T=0).

    • Time Course: Continue incubating at 37°C and take samples at several subsequent time points (e.g., 5, 15, 30, 60 minutes).

    • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

    • Quantification: Analyze the concentration of the remaining Compound X in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Interpretation & Next Steps

The data generated from this workflow will form a cohesive profile of Compound X.

Table 1: Example Data Summary for Compound X

Assay Type Parameter Result Interpretation
Biochemical Screen Target Kinase IC50 FGFR1: 50 nM Potent and specific biochemical activity.
Off-Target Kinase IC50 VEGFR2: 1,500 nM >30-fold selectivity over related kinase.
Cell Viability GI50 (FGFR-driven cell line) 200 nM Potent anti-proliferative effect in a relevant cell line.
GI50 (Non-FGFR-driven) >10,000 nM Activity correlates with target dependency.
Target Engagement p-ERK Inhibition (EC50) 250 nM Confirms on-target activity in a cellular context.
Phenotypic Assays Cell Migration Inhibition Yes, dose-dependent Functional consequence of pathway inhibition.
Cell Cycle Arrest G1 Arrest at >200 nM Functional consequence of pathway inhibition.

| Metabolic Stability | In Vitro Half-life (HLM) | 45 min | Moderate stability, may require optimization. |

A successful outcome would show potent and selective biochemical activity that translates into on-target cellular effects (inhibition of downstream signaling, anti-proliferative activity in relevant cell lines) and desired phenotypic changes (arrest of cell cycle, inhibition of migration). The metabolic stability data provides an early look at its drug-like properties. Positive results would strongly support advancing Compound X to lead optimization and further preclinical studies, including in vivo efficacy models.

Conclusion

The 7-azaindole scaffold remains a highly valuable starting point for the development of targeted kinase inhibitors. While this compound is a novel entity, its lineage provides a strong scientific basis for its investigation as such an agent. The comprehensive, multi-phased in vitro characterization strategy detailed in this guide provides a rigorous and logical framework for its evaluation. By systematically progressing from broad screening to specific mechanistic and phenotypic assays, researchers can efficiently build a robust data package to validate its mechanism of action, define its therapeutic potential, and make informed decisions regarding its future as a clinical candidate.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • CLYTE Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. CLYTE Technologies. Retrieved from [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. Retrieved from [Link]

  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. CUSABIO. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. Retrieved from [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Proteopedia. Retrieved from [Link]

  • Liu, P., et al. (2018). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 15(3), 3051-3060. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(10), 2535-2544. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Axion BioSystems. Retrieved from [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Retrieved from [Link]

  • Assay Genie. (2024). FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. Retrieved from [Link]

  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Oncology Reports, 44(4), 1267-1277. Retrieved from [Link]

  • ResearchGate. (n.d.). FGF/FGFR signaling pathways. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assay - Cell Scratch Assay. Reaction Biology. Retrieved from [Link]

  • Kim, H. S., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. University of Leicester. Retrieved from [Link]

  • Andrews, B. J., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(9), 857-865. Retrieved from [Link]

  • Procell. (2025). Cell Scratch Assay: Unveiling the Secrets of Cell Migration!. Procell. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytochrome P450: In Vitro Methods and Protocols. Springer Nature Experiments. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Sawa, M., & Irie, T. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2777. Retrieved from [Link]

  • Zhang, H., & Wong, Y. N. (2004). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current Drug Metabolism, 5(4), 329-339. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101349. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Retrieved from [Link]

  • MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4987. Retrieved from [Link]

  • Houston, J. B., & Galetin, A. (2018). In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. In Comprehensive Medicinal Chemistry III (pp. 317-340). Elsevier. Retrieved from [Link]

  • Eto, M., et al. (2017). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 62(6), 273-278. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Target Identification of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Target Deconvolution

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A molecule's efficacy is intrinsically linked to its mechanism of action, the cornerstone of which is the identification of its direct biological target(s). The compound 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to the pyrrolopyridine class, a scaffold known to be a "privileged structure" in medicinal chemistry, with analogues showing activity against a range of targets including kinases like FGFR, GSK-3β, JAK3, and CDK8, as well as phosphodiesterase 4B (PDE4B).[1][2][3][4][5] However, for this specific molecule, the precise target remains to be elucidated.

This guide provides a comprehensive, multi-pronged strategy for the robust identification and validation of the molecular target(s) of this compound. We will move from high-throughput computational predictions to direct biochemical pulldowns and culminate in gold-standard cellular engagement and validation assays. The causality behind this workflow is critical: we begin with broad, hypothesis-generating techniques and progressively refine our focus using orthogonal methods to build an irrefutable case for a specific drug-target interaction.

Part 1: Hypothesis Generation – An In Silico Approach

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable starting point to generate a tractable list of potential targets.[6][7] This approach leverages the known chemical space of ligands and the structural proteome to predict likely binding partners for our query molecule.

Core Methodologies:

  • Reverse Docking & Pharmacophore Screening: This technique screens our small molecule against a large database of protein binding sites.[8] Instead of docking a library of compounds to one target, we "reverse" the process, docking our one compound to a library of targets to identify those with the highest predicted binding affinity.

  • Machine Learning & AI Platforms: Advanced platforms like KinasePred use machine learning models trained on vast datasets of known ligand-target interactions to predict the activity of new small molecules against specific protein families, such as the kinome.[9] Given the prevalence of kinase inhibitors within the pyrrolopyridine class, this is a particularly salient approach.[10][11]

  • Similarity-Based Inference: Tools can compare the structural and electronic features of our compound to databases of molecules with known targets (e.g., ChEMBL).[12] If our molecule is highly similar to a compound with a known target, that target becomes a high-priority candidate.

G cluster_0 In Silico Workflow cluster_1 Computational Methods mol Query Molecule 5-methoxy-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid rev_dock Reverse Docking mol->rev_dock Input pharm Pharmacophore Screening mol->pharm Input ml Machine Learning (e.g., KinasePred) mol->ml Input db Protein Structure & Ligand Databases (PDB, ChEMBL) db->rev_dock Reference db->pharm Reference db->ml Reference hits Prioritized List of Potential Targets rev_dock->hits Output pharm->hits Output ml->hits Output

Caption: In silico workflow for generating target hypotheses.

Part 2: Direct Target Identification – Biochemical & Proteomic Strategies

With a list of potential targets from our computational screen, we move to direct biochemical methods to "fish" for binding partners from a complex biological sample, such as a cell lysate.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful method for target deconvolution.[13][14] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to capture interacting proteins (the "prey") from a cell lysate.

Causality Behind the Protocol: The success of AC-MS hinges on a critical, experience-driven choice: the point of linker attachment for immobilization. A structure-activity relationship (SAR) analysis is essential. The linker must be attached at a position on the small molecule that is non-essential for its biological activity, ensuring the binding epitope remains exposed and active. For this compound, the carboxylic acid group is a chemically convenient but potentially crucial site for target interaction. An alternative, such as a position on the pyridine ring distal to the key functional groups, might be preferable and would need to be synthesized.

G cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow mol 1. Synthesize Linker-Modified Compound & Immobilize on Beads incubate 3. Incubate Lysate with Immobilized Compound mol->incubate lysate 2. Prepare Cell Lysate lysate->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Specific Binding Proteins wash->elute ms 6. Identify Proteins by LC-MS/MS elute->ms hits List of Candidate Target Proteins ms->hits

Caption: Experimental workflow for AC-MS target identification.

Experimental Protocol: Affinity Chromatography-MS

  • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain ending in an amine or alkyne) at a non-critical position. Covalently attach the probe to activated agarose or magnetic beads (e.g., NHS-activated or Azide/Alkyne "click" chemistry beads).

  • Lysate Preparation: Grow relevant cells (e.g., a cancer cell line where a phenotypic effect is observed) and harvest. Lyse cells in a non-denaturing buffer containing protease inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C. Include a control incubation with beads conjugated only with the linker to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute bound proteins. This can be done using a generic method (e.g., SDS sample buffer) or, for higher specificity, by competitive elution with a high concentration of the free, unmodified small molecule.

  • Protein Identification: Run the eluted proteins on an SDS-PAGE gel for visualization. Excise bands of interest or analyze the entire eluate. Digest the proteins with trypsin and identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-bead eluate and the control-bead eluate. Proteins significantly enriched in the compound sample are considered primary "hits."

Data Presentation: Hypothetical AC-MS Hit List

RankProtein ID (UniProt)Protein NameEnrichment Score (Compound vs. Control)Notes
1P04049RAF145.2Serine/threonine-protein kinase
2P31749BRAF38.7Serine/threonine-protein kinase
3P11362HSPA815.1Heat shock protein, common non-specific
4Q13547JAK312.5Tyrosine-protein kinase
5P27361GSK3B9.8Serine/threonine-protein kinase

Part 3: In Situ Target Engagement – Label-Free Validation

While AC-MS is powerful, it can generate false positives, and the required chemical modification of the drug can alter its binding properties.[15] Therefore, it is crucial to employ label-free methods that use the original, unmodified compound in a more physiological context.[16][17]

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to degradation by proteases.[18][19][20]

Causality Behind the Protocol: The key to a successful DARTS experiment is achieving partial proteolysis. If the protease concentration is too high or the digestion time too long, all proteins (including the stabilized target) will be degraded. Conversely, if digestion is insufficient, no difference will be seen. A careful titration of the protease (e.g., pronase or trypsin) is a mandatory, self-validating step to find the optimal conditions where a clear difference between the drug-treated and vehicle-treated samples can be observed.[18]

G cluster_0 Principle of DARTS cluster_1 Vehicle Control cluster_2 Drug Treatment lysate Cell Lysate (Target + Other Proteins) unbound Unbound Target lysate->unbound bound Target Bound by Drug lysate->bound + Drug protease1 Add Protease unbound->protease1 degraded Target Degraded protease1->degraded protease2 Add Protease bound->protease2 protected Target Protected protease2->protected

Caption: The principle of Drug Affinity Responsive Target Stability (DARTS).

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Drug Incubation: Aliquot the lysate. To one set of aliquots, add this compound (e.g., at 10x the expected IC50). To a control set, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a pre-determined, optimized concentration of a protease (e.g., pronase) to both drug-treated and vehicle-treated samples. Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.

  • Stop Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then boiling the samples.

  • Analysis: Analyze the samples by SDS-PAGE and stain with a total protein stain (e.g., Coomassie or silver stain). Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane.

  • Identification: Excise the protected protein band(s) from the gel and identify via LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful technique based on ligand-induced protein stabilization.[21][22] Instead of protease resistance, it measures resistance to thermal denaturation. When a protein is heated, it unfolds and aggregates, becoming insoluble. Ligand binding increases the melting temperature (Tm) of the target protein, meaning more of it remains soluble at higher temperatures.[23][24]

G cluster_0 Principle of CETSA cluster_1 Vehicle Control cluster_2 Drug Treatment cells Intact Cells vehicle_treat Treat with Vehicle cells->vehicle_treat drug_treat Treat with Drug cells->drug_treat heat_v Heat Gradient vehicle_treat->heat_v denature_v Target Denatures at Tm1 heat_v->denature_v heat_d Heat Gradient drug_treat->heat_d denature_d Target Denatures at Tm2 (>Tm1) heat_d->denature_d

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). Cool immediately on ice.

  • Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein (hypothesized from AC-MS or DARTS) remaining in the supernatant using Western blotting.

  • Melt Curve Generation: Quantify the band intensities from the Western blot and plot them against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.[22]

Part 4: The Validation Cascade – From Hit to Confirmed Target

Generating a list of candidate proteins is not the end of the process. A rigorous validation strategy using orthogonal assays is mandatory to confirm that a "hit" is a true, biologically relevant target.[25]

The Validation Workflow:

  • Biophysical Confirmation (Direct Binding): Use a purified, recombinant version of the candidate protein. Confirm direct binding to the small molecule and determine the binding affinity (Kd) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This provides quantitative evidence of a direct physical interaction.

  • Biochemical Confirmation (Functional Modulation): If the candidate target is an enzyme (e.g., a kinase), perform an in vitro activity assay with the recombinant protein. This will determine if the compound inhibits or activates the enzyme and allows for the calculation of an IC50 or EC50 value.

  • Genetic Confirmation (Cellular Pathway Link): This is the ultimate validation step. Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein in cells. If the cellular phenotype observed after genetic knockdown is the same as the phenotype observed after treatment with the small molecule, it provides powerful evidence that the drug exerts its effect through that specific target.

G cluster_0 Target Validation Cascade hits Primary Hits from AC-MS, DARTS, etc. biophys 1. Biophysical Confirmation (e.g., SPR, ITC) - Does it bind directly? hits->biophys biochem 2. Biochemical Confirmation (Enzyme Assay) - Does it modulate function? biophys->biochem genetic 3. Genetic Confirmation (siRNA, CRISPR) - Does knockdown phenocopy the drug effect? biochem->genetic validated Validated Target genetic->validated

Caption: A workflow for validating primary target hits.

Conclusion

The identification of a small molecule's target is a cornerstone of drug development, transforming a compound with an interesting phenotype into a tool for dissecting biology and a potential therapeutic. The strategy outlined in this guide for this compound represents a robust, logical, and self-validating pathway. By integrating computational prediction with orthogonal, label-free biochemical and cellular methods, and culminating in a rigorous validation cascade, researchers can confidently identify and confirm the molecular target. This multi-faceted approach minimizes the risk of false positives and ensures that the identified target is not only a binding partner but is functionally relevant to the molecule's biological effect.

References

  • Al-Mokadem, M., Abulkhair, O., & Tabana, Y. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(23), 2095–2111. [Link][16][17]

  • Lopera, D., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1836. [Link][9]

  • University College London. Target Identification and Validation (Small Molecules). [Link][25]

  • Owolabi, J. O., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 24(1), bbac519. [Link][6]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link][17]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. [Link][8]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46. [Link][15]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link][26]

  • Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(18), e3013. [Link][21]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current protocols in chemical biology, 3(4), 163–180. [Link][19]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current protocols in chemical biology, 3(4), 10.1002/9780470559277.ch110190. [Link][20]

  • Lin, J. H. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link][7]

  • Amer, F. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1548–1554. [Link][1]

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial chemistry & high throughput screening, 12(6), 579–593. [Link][13]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 323-334. [Link][2][27]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link][28]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link][10]

  • Vu, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS discovery : advancing life sciences R & D, 24(7), 711–723. [Link][12]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link][11]

  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS chemical biology, 7(12), 1983–1990. [Link][29]

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of medicinal chemistry, 62(2), 844–855. [Link][30]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237–251. [Link][22]

  • Creative Biolabs. Affinity Chromatography. [Link][31]

  • Suta, S., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific reports, 8(1), 11880. [Link][32]

  • Li, C., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 249, 115160. [Link][3]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 230–242. [Link][33]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link][14]

  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of natural products, 83(3), 743–760. [Link][34]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link][35]

  • de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35). [Link][36]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(19), 13132–13152. [Link][4]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][23]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link][24]

  • Stentorpharm. 5-(methoxycarbonyl)-1H-pyrrolo[2, 3-b]pyridine-3-carboxylic acid, min 97%, 100 mg. [Link][37]

  • J&K Scientific. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link][38]

  • Tereshchenko, D. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 661-689. [Link][39]

  • Kim, B., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5). [Link][5]

  • El Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100806. [Link]

Sources

Spectroscopic Profile of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related 7-azaindole derivatives.

Introduction

This compound belongs to the 7-azaindole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The precise characterization of this molecule is paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecular structure, enabling unambiguous identification and assessment of purity. This guide will dissect the predicted spectroscopic data for this compound, offering a foundational understanding for researchers working with this and similar molecular entities.

Molecular Structure and Spectroscopic Rationale

The foundational structure is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.[3] The addition of a methoxy group at the C5 position and a carboxylic acid at the C3 position introduces specific electronic and structural features that are directly observable in its spectra. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group modulate the electron density within the aromatic system, leading to predictable shifts in the NMR spectra.[4][5] The vibrational modes of the various functional groups (N-H, C=O, O-H, C-O) will give rise to characteristic absorption bands in the IR spectrum.[6][7] Finally, the mass spectrum will reveal the molecular weight and provide insights into the fragmentation pathways of the molecule.[8][9]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the pyrrole N-H proton, and the carboxylic acid O-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H28.0 - 8.3s-The proton at the C2 position is adjacent to the carboxylic acid and the pyrrole nitrogen, leading to a downfield shift.
H47.8 - 8.1d~2.0 - 3.0This proton is on the pyridine ring, ortho to the nitrogen, and will appear as a doublet due to coupling with H6.
H67.0 - 7.3d~2.0 - 3.0Coupled with H4, this proton is influenced by the electron-donating methoxy group, resulting in a more upfield shift compared to H4.
OCH₃3.9 - 4.1s-A characteristic singlet for the three equivalent methoxy protons.
NH (pyrrole)11.5 - 12.5br s-The pyrrole N-H proton is typically broad and significantly downfield.
OH (carboxylic acid)12.0 - 13.0br s-The carboxylic acid proton is also broad and appears at a very downfield chemical shift.[10]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[11]
C5 (C-OCH₃)150 - 160The carbon attached to the electron-donating methoxy group will be downfield.
C7a145 - 155A quaternary carbon at the fusion of the two rings.
C4125 - 135Aromatic carbon on the pyridine ring.
C3a120 - 130Quaternary carbon at the ring fusion.
C2115 - 125Carbon adjacent to the carboxylic acid.
C6100 - 110This carbon is shielded by the methoxy group.
C395 - 105The carbon bearing the carboxylic acid group.
OCH₃55 - 60The carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Notes
O-H (Carboxylic Acid)2500 - 3300 (broad)StretchingA very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
N-H (Pyrrole)3200 - 3400 (sharp to medium)StretchingThis peak indicates the presence of the pyrrole N-H group.
C-H (Aromatic)3000 - 3100StretchingTypical for C-H bonds on an aromatic ring.
C-H (Aliphatic)2850 - 3000StretchingCorresponding to the C-H bonds of the methoxy group.
C=O (Carboxylic Acid)1680 - 1720 (strong)StretchingA strong, sharp peak characteristic of a conjugated carboxylic acid.
C=C, C=N (Aromatic)1450 - 1600Ring StretchingA series of bands indicating the aromatic nature of the pyrrolopyridine core.
C-O (Methoxy)1200 - 1300 and 1000 - 1100Asymmetric & Symmetric StretchingTwo distinct bands are expected for the C-O-C linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₉H₈N₂O₃), the expected molecular weight is approximately 192.17 g/mol .

Predicted Molecular Ion:

  • [M]⁺˙: m/z = 192

Key Predicted Fragmentation Pathways:

  • Loss of H₂O (m/z = 174): Dehydration from the carboxylic acid group.

  • Loss of CO₂ (m/z = 148): Decarboxylation is a common fragmentation for carboxylic acids.[9]

  • Loss of CH₃ (m/z = 177): Loss of a methyl radical from the methoxy group.

  • Loss of OCH₃ (m/z = 161): Loss of the methoxy radical.

MS_Fragmentation M [M]⁺˙ m/z = 192 M_H2O [M-H₂O]⁺˙ m/z = 174 M->M_H2O - H₂O M_CO2 [M-CO₂]⁺˙ m/z = 148 M->M_CO2 - CO₂ M_CH3 [M-CH₃]⁺ m/z = 177 M->M_CH3 - •CH₃ M_OCH3 [M-OCH₃]⁺ m/z = 161 M->M_OCH3 - •OCH₃

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

IR Spectroscopy Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For ESI, both positive and negative ion modes should be tested to determine the optimal ionization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and comparative data from related 7-azaindole structures. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4). Available at: [Link]

  • Szostak, R., et al. (2020). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Azaindole-3-carboxaldeyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Georganics. (n.d.). 5-Methoxy-7-azaindole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]/ms_fragmentation.pdf)

Sources

An In-Depth Technical Guide to the Synthesis of 5-methoxy-7-azaindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-methoxy-7-azaindole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and adaptability, focusing on a logical sequence of reactions that are well-established in the field of heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and justifications for the selected methodologies. The synthesis is presented in three main stages: the formation of the core intermediate, 5-methoxy-7-azaindole, followed by its functionalization at the C3 position via a Vilsmeier-Haack reaction, and concluding with the oxidation of the resulting aldehyde to the target carboxylic acid.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as a bioisosteric analog of indole.[1] The replacement of the C7 carbon with a nitrogen atom alters the electronic distribution and hydrogen bonding capabilities of the molecule, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] This modification can enhance solubility, metabolic stability, and target binding affinity. Consequently, 7-azaindole derivatives are integral components of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific target of this guide, 5-methoxy-7-azaindole-3-carboxylic acid, incorporates a methoxy group at the 5-position, which can further modulate its biological activity and physicochemical properties, and a carboxylic acid at the 3-position, a common functional group for interaction with biological targets or for further synthetic elaboration.[2]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 5-methoxy-7-azaindole-3-carboxylic acid (I), suggests a pathway that begins with the construction of the core heterocyclic system followed by sequential functionalization.

Retrosynthesis Target 5-methoxy-7-azaindole-3-carboxylic acid (I) Intermediate1 5-methoxy-7-azaindole-3-carbaldehyde (II) Target->Intermediate1 Oxidation Intermediate2 5-methoxy-7-azaindole (III) Intermediate1->Intermediate2 Vilsmeier-Haack Formylation StartingMaterial 2-amino-3-iodo-5-methoxypyridine and an alkyne Intermediate2->StartingMaterial Larock Indole Synthesis

Figure 1: Retrosynthetic pathway for 5-methoxy-7-azaindole-3-carboxylic acid.

This analysis leads to a three-stage synthetic strategy:

  • Stage 1: Synthesis of the 5-methoxy-7-azaindole core (III). This will be achieved via a Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction.[3][4][5] This approach offers a convergent and efficient route to the bicyclic core from readily available starting materials.

  • Stage 2: Formylation at the C3 position. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at the C3 position of indoles and their analogs, yielding 5-methoxy-7-azaindole-3-carbaldehyde (II).[6][7]

  • Stage 3: Oxidation to the carboxylic acid. The final step involves the oxidation of the aldehyde (II) to the target carboxylic acid (I). A variety of mild oxidizing agents can be employed for this transformation.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 5-methoxy-7-azaindole (III)

The Larock indole synthesis is a palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[8] This methodology can be effectively applied to the synthesis of 7-azaindoles from the corresponding o-halo-aminopyridines.

Step 1a: Synthesis of 2-amino-3-iodo-5-methoxypyridine

The synthesis begins with the commercially available 2-amino-5-methoxypyridine. Iodination at the C3 position is a crucial step to prepare the substrate for the Larock cyclization.

  • Protocol:

    • To a stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-5-methoxypyridine.

Step 1b: Larock Indole Synthesis

Larock_Mechanism 2-amino-3-iodo-5-methoxypyridine 2-amino-3-iodo-5-methoxypyridine Oxidative Addition Oxidative Addition 2-amino-3-iodo-5-methoxypyridine->Oxidative Addition Alkyne Coordination Alkyne Coordination Oxidative Addition->Alkyne Coordination Migratory Insertion Migratory Insertion Alkyne Coordination->Migratory Insertion Intramolecular Aminopalladation Intramolecular Aminopalladation Migratory Insertion->Intramolecular Aminopalladation Reductive Elimination Reductive Elimination Intramolecular Aminopalladation->Reductive Elimination 5-methoxy-7-azaindole 5-methoxy-7-azaindole Reductive Elimination->5-methoxy-7-azaindole

Figure 2: Simplified catalytic cycle of the Larock Indole Synthesis.

  • Protocol:

    • To a flame-dried Schlenk flask, add 2-amino-3-iodo-5-methoxypyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), triphenylphosphine (PPh₃) (0.1 eq), and lithium chloride (LiCl) (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dimethylformamide (DMF) as the solvent, followed by a suitable alkyne (e.g., trimethylsilylacetylene, 1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If a silyl-protected alkyne was used, deprotection can be achieved by treating the crude product with tetrabutylammonium fluoride (TBAF) in THF.

    • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-7-azaindole (III).[9][10]

Reagent/ParameterValue/ConditionPurpose
Catalyst Pd(OAc)₂ / PPh₃Facilitates the catalytic cycle of oxidative addition, migratory insertion, and reductive elimination.
Halide Source 2-amino-3-iodo-5-methoxypyridineThe aryl halide component for the oxidative addition step.
Alkyne TrimethylsilylacetyleneThe coupling partner that forms the pyrrole ring. The TMS group can be easily removed.
Base K₂CO₃Neutralizes the HI generated during the reaction.
Additive LiClPromotes the reductive elimination step and stabilizes the palladium catalyst.[8]
Solvent DMFA polar aprotic solvent suitable for palladium-catalyzed cross-coupling reactions.
Temperature 100 °CProvides the necessary activation energy for the reaction.

Table 1: Key parameters for the Larock indole synthesis of 5-methoxy-7-azaindole.

Stage 2: Vilsmeier-Haack Formylation of 5-methoxy-7-azaindole

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide and phosphorus oxychloride (POCl₃).[11][12]

Vilsmeier_Mechanism DMF + POCl₃ DMF + POCl₃ Vilsmeier Reagent Vilsmeier Reagent DMF + POCl₃->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack Iminium Intermediate Iminium Intermediate Electrophilic Attack->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis 3-Formyl-7-azaindole 3-Formyl-7-azaindole Hydrolysis->3-Formyl-7-azaindole

Figure 3: Key steps in the Vilsmeier-Haack formylation.

  • Protocol:

    • In a flame-dried round-bottom flask under an argon atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 5-methoxy-7-azaindole (III) (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.[13]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain 5-methoxy-7-azaindole-3-carbaldehyde (II). Further purification can be achieved by recrystallization or column chromatography.

Reagent/ParameterValue/ConditionPurpose
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)The electrophile that attacks the electron-rich C3 position of the azaindole ring.
Substrate 5-methoxy-7-azaindole (III)The nucleophilic aromatic compound.
Solvent DMFServes as both a reagent and a solvent.
Temperature 0 °C (initial), 60-80 °C (reaction)Controls the formation of the Vilsmeier reagent and provides the energy for the formylation reaction.
Workup Aqueous baseHydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture.

Table 2: Key parameters for the Vilsmeier-Haack formylation.

Stage 3: Oxidation of 5-methoxy-7-azaindole-3-carbaldehyde to Carboxylic Acid

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate is an effective and readily available oxidizing agent for this transformation.[13]

  • Protocol:

    • Suspend 5-methoxy-7-azaindole-3-carbaldehyde (II) (1.0 eq) in a mixture of acetone and water.

    • Cool the suspension to 0 °C and add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture through a pad of Celite and wash the filter cake with hot water.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-methoxy-7-azaindole-3-carboxylic acid (I).

Reagent/ParameterValue/ConditionPurpose
Oxidizing Agent Potassium Permanganate (KMnO₄)Oxidizes the aldehyde to a carboxylic acid.
Substrate 5-methoxy-7-azaindole-3-carbaldehyde (II)The compound to be oxidized.
Solvent Acetone/WaterA suitable solvent system for the oxidation reaction.
Temperature 0 °C to room temperatureControls the reactivity of the oxidizing agent.
Workup Sodium sulfite, HClQuenches the excess oxidant and precipitates the final product.

Table 3: Key parameters for the oxidation of the aldehyde.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected MS (m/z)
5-methoxy-7-azaindole (III) C₈H₈N₂O148.16Aromatic protons (6.5-8.5), methoxy protons (~3.9), NH proton (>10)[M+H]⁺ = 149.07
5-methoxy-7-azaindole-3-carbaldehyde (II) C₉H₈N₂O₂176.17Aldehyde proton (~10.0), aromatic protons (7.0-9.0), methoxy protons (~4.0), NH proton (>11)[M+H]⁺ = 177.06
5-methoxy-7-azaindole-3-carboxylic acid (I) C₉H₈N₂O₃192.17Carboxylic acid proton (>12), aromatic protons (7.0-9.0), methoxy protons (~4.0), NH proton (>11)[M+H]⁺ = 193.06

Table 4: Expected analytical data for the key compounds in the synthesis. (Note: Exact chemical shifts are dependent on the solvent and other experimental conditions).

Conclusion

The synthetic route detailed in this technical guide provides a reliable and well-precedented pathway for the preparation of 5-methoxy-7-azaindole-3-carboxylic acid. By employing the Larock indole synthesis for the construction of the core heterocycle, followed by a Vilsmeier-Haack formylation and subsequent oxidation, this valuable building block can be accessed in a systematic and efficient manner. The provided protocols, along with the mechanistic insights and tabulated data, are intended to equip researchers with the necessary information to successfully synthesize this and related compounds for applications in drug discovery and development.

References

  • Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules2015, 20 (5), 8879-8918.
  • Larock indole synthesis. Wikipedia. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Org. Lett.2017, 19 (1), 130–133.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J. Med. Chem.2021, 64 (13), 9133–9151.
  • 5-Methoxy-7-azaindole. Georganics. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Org. Synth.2022, 99, 10-23.
  • Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Can. J. Chem.1971, 49 (8), 1296-1301.
  • 5-Methoxyindole-2-carboxylic acid. NIST WebBook. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • The Synthesis of 5-Azaindole. J. Am. Chem. Soc.1956, 78 (1), 242–244.
  • Azaindoles. Inter Chem. [Link]

  • 5-Methoxy-4-Methyl-7-azaindole-3-carboxylic acid. Chemsrc. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • [Heterocycles. 3. Cyclization of 2-amino-alpha-phenyl-benzylideneaminoacetal derivatives (author's transl)]. ResearchGate. [Link]

Sources

Methodological & Application

Introduction: The Significance of 5-methoxy-7-azaindole-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This compound, a key heterocyclic compound also known as 5-methoxy-7-azaindole-3-carboxylic acid, stands as a pivotal structural motif in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole, frequently exploited by medicinal chemists to modulate physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity. This particular derivative has gained significant attention as a crucial intermediate in the synthesis of targeted therapeutics. Notably, it forms the core of potent inhibitors of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in the progression of various cancers, including breast, bladder, and lung cancers[1][2][3]. The strategic placement of the methoxy group and the carboxylic acid function provides essential handles for further molecular elaboration, making a reliable and scalable synthesis protocol for this molecule highly valuable for researchers in drug development.

This document provides a detailed, field-tested protocol for the multi-step synthesis of this compound, grounded in the principles of the Japp-Klingemann reaction followed by a Fischer indole cyclization. We will delve into the causality behind experimental choices, provide robust in-process validation checkpoints, and offer insights to ensure reproducibility and high purity of the final compound.

Retrosynthetic Analysis and Strategic Approach

The chosen synthetic strategy hinges on the robust and historically significant Fischer indole synthesis, a reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound[4][5]. To circumvent the direct use of potentially unstable or commercially unavailable pyridylhydrazines, we employ the Japp-Klingemann reaction to generate the required hydrazone intermediate in situ from a stable aminopyridine precursor[6][7][8][9]. This approach offers superior control and often leads to cleaner reaction profiles.

The retrosynthetic pathway is outlined below: The target carboxylic acid (1) is accessible via saponification of its corresponding ethyl ester (2) . This ester is the direct product of a Fischer indole cyclization of the key hydrazone intermediate (3) . The hydrazone, in turn, is synthesized via a Japp-Klingemann reaction between the diazonium salt of 2-amino-5-methoxypyridine (5) and ethyl 2-methyl-3-oxobutanoate (4) .

Retrosynthesis target This compound (1) ester Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (2) target->ester Saponification hydrazone Hydrazone Intermediate (3) ester->hydrazone Fischer Indole Synthesis ketoester Ethyl 2-methyl-3-oxobutanoate (4) hydrazone->ketoester Japp-Klingemann Reaction diazonium 5-methoxypyridin-2-yl diazonium salt hydrazone->diazonium Japp-Klingemann Reaction amine 2-Amino-5-methoxypyridine (5) diazonium->amine Diazotization

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocols and Methodologies

This synthesis is performed in four main stages:

  • Diazotization of 2-Amino-5-methoxypyridine.

  • Japp-Klingemann reaction to form the key hydrazone.

  • Acid-catalyzed Fischer Indole Synthesis.

  • Saponification to yield the final carboxylic acid.

PART 1: Diazotization of 2-Amino-5-methoxypyridine

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic transformation that requires careful temperature control to prevent the decomposition of the thermally sensitive diazonium intermediate.

Expertise & Experience: The use of a strong acid like hydrochloric acid is crucial not only to protonate the amine but also to generate nitrous acid (HNO₂) in situ from sodium nitrite. Maintaining the temperature below 5 °C is paramount; elevated temperatures can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield[10][11][12].

Protocol:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-methoxypyridine (10.0 g, 80.5 mmol) and concentrated hydrochloric acid (30 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂) (6.1 g, 88.6 mmol) in water (15 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. This diazonium salt solution is used immediately in the next step without isolation.

Trustworthiness (In-Process Validation):

  • Visual Check: A clear, homogeneous solution indicates the complete formation of the soluble diazonium salt.

  • Starch-Iodide Test: A small drop of the reaction mixture on starch-iodide paper should turn blue, indicating a slight excess of nitrous acid, which confirms the completion of diazotization. Avoid a large excess, as it can lead to side reactions.

PART 2: Japp-Klingemann Reaction

This step couples the freshly prepared diazonium salt with a β-ketoester to form the hydrazone necessary for the subsequent cyclization. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the stable hydrazone[6][8].

Expertise & Experience: Ethyl 2-methyl-3-oxobutanoate is chosen as the coupling partner to install the precursor for the C3-carboxylic acid and the C2-methyl group (which will be lost in the final aromatization step). The reaction is buffered with sodium acetate to maintain a mildly acidic pH, which is optimal for the coupling reaction while preventing premature decomposition of the diazonium salt.

Protocol:

  • In a separate 1 L flask, prepare a solution of ethyl 2-methyl-3-oxobutanoate (12.7 g, 88.1 mmol) and sodium acetate (20.0 g, 243.8 mmol) in ethanol (200 mL) and water (200 mL).

  • Cool this solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the β-ketoester solution over 45 minutes. A yellow-orange precipitate will form.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Dry the resulting yellow solid under vacuum to yield the hydrazone intermediate.

Trustworthiness (In-Process Validation):

  • TLC Analysis: Monitor the reaction for the disappearance of the β-ketoester. (Eluent: 30% Ethyl Acetate in Hexanes).

  • Characterization: The intermediate can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure before proceeding.

| Reagent/Solvent Summary (Steps 1 & 2) | | :--- | :--- | | Starting Material | 2-Amino-5-methoxypyridine | | Reagents | Conc. HCl, NaNO₂, Ethyl 2-methyl-3-oxobutanoate, Sodium Acetate | | Solvents | Water, Ethanol | | Temperature | 0-5 °C (Step 1), 0 °C to RT (Step 2) |

PART 3: Fischer Indole Synthesis

This is the key ring-forming step where the hydrazone undergoes an acid-catalyzed intramolecular cyclization, involving a[13][13]-sigmatropic rearrangement, to form the pyrrolo[2,3-b]pyridine core[4][14].

Expertise & Experience: Polyphosphoric acid (PPA) is an excellent choice of catalyst for this cyclization. It acts as both a strong acid and a dehydrating agent, driving the reaction towards the aromatic product. The reaction is typically run at elevated temperatures to provide the necessary activation energy for the rearrangement and cyclization. The methoxy group on the pyridine ring is electron-donating, which facilitates the key sigmatropic rearrangement step, making this a favorable transformation[5].

Protocol:

  • Place the dried hydrazone from Part 2 (assuming ~20 g, ~75 mmol) in a 500 mL flask.

  • Add polyphosphoric acid (~200 g) to the flask.

  • Heat the mixture with mechanical stirring to 100-110 °C for 2-3 hours. The mixture will become a dark, viscous solution.

  • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Cool the reaction mixture to approximately 60 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring. This will precipitate the product and hydrolyze the PPA.

  • Neutralize the acidic slurry by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8. Keep the mixture cool in an ice bath during neutralization.

  • Extract the aqueous slurry with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Trustworthiness (In-Process Validation):

  • TLC Analysis: Monitor the disappearance of the hydrazone and the appearance of a new, more polar, UV-active spot corresponding to the product.

  • Product Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and MS analysis.

PART 4: Saponification to Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Protocol:

  • Dissolve the purified ester from Part 3 (e.g., 10 g, 45.4 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL).

  • Add a solution of lithium hydroxide monohydrate (3.8 g, 90.8 mmol) in water (50 mL).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents (THF and methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the dropwise addition of 2M HCl. A white or off-white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum at 50 °C to yield the final product, this compound.

Trustworthiness (Final Product Validation):

  • Purity Analysis: Assess purity by HPLC and melting point.

  • Structural Confirmation: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the identity and purity of the final compound.

Expected Analytical Data
¹H NMR (DMSO-d₆, 400 MHz) δ ppm: ~12.0 (s, 1H, COOH), ~11.8 (s, 1H, NH), ~8.1 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃)
Mass Spec (ESI-) m/z: 191.05 [M-H]⁻

Workflow and Mechanism Visualization

Synthesis_Workflow cluster_0 Overall Synthetic Workflow start 2-Amino-5-methoxypyridine step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 Step 1 step2 Japp-Klingemann (β-Ketoester, NaOAc) step1->step2 Step 2 step3 Fischer Cyclization (PPA, 110 °C) step2->step3 Step 3 step4 Saponification (LiOH, RT) step3->step4 Step 4 end Target Carboxylic Acid step4->end

Caption: High-level workflow for the synthesis protocol.

Fischer_Mechanism Fischer Indole Synthesis Mechanism hydrazone Hydrazone (Tautomerizes to Ene-hydrazine) enehydrazine Ene-hydrazine hydrazone->enehydrazine H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization intermediate Cyclized Intermediate cyclization->intermediate aromatization Aromatization (-NH₃) intermediate->aromatization product Pyrrolo[2,3-b]pyridine Core aromatization->product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

  • Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. National Institutes of Health. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. PrepChem. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. ResearchGate. [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Japp-Klingemann reaction - chemeurope.com. chemeurope.com. [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Bischler–Möhlau indole synthesis - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, Vol. 51, No. 12, 1999. [Link]

  • Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines - ResearchGate. ResearchGate. [Link]

  • Bischler-Möhlau Indole Synthesis. Merck Index. [Link]

  • Bischler-Möhlau indole synthesis - chemeurope.com. chemeurope.com. [Link]

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations - SciSpace. SciSpace. [Link]

  • A three-component Fischer indole synthesis | Springer Nature Experiments. Springer Nature. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. National Institutes of Health. [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Bischler-Möhlau indole synthesis - Semantic Scholar. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. ACS Publications. [Link]

  • Sandmeyer Reaction - GeeksforGeeks. GeeksforGeeks. [Link]

  • Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. L.S. College. [Link]

  • Sandmeyer Reaction - J&K Scientific LLC. J&K Scientific. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. National Institutes of Health. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab. The Baran Laboratory, Scripps Research. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Universität Rostock. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1 | Journal of the American Chemical Society. ACS Publications. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

Sources

using 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Kinase Assays

Introduction: The Power of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure is recognized as a "privileged" fragment because it adeptly mimics the adenine base of ATP. The pyridine nitrogen and pyrrole NH group can form two critical hydrogen bonds with the kinase hinge region, a key interaction for potent, ATP-competitive inhibition.[1][2] This versatile core has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][3] The 7-azaindole scaffold has been leveraged to target a wide array of kinases implicated in oncology and inflammatory diseases, such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Inhibitor of kappaB kinases (IKKs).[4][5][6][7][8][9]

This guide focuses on a specific derivative, This compound . While this exact molecule may serve as a novel investigational tool or a synthetic intermediate, its core structure suggests significant potential as a kinase inhibitor. These application notes provide a framework for its characterization, from initial biochemical profiling to validation of target engagement in a cellular context.

Pillar 1: Foundational Principles of Kinase Assays

The primary function of a kinase is to catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[10] Kinase assays are designed to quantify the rate of this reaction, thereby allowing for the measurement of inhibitory activity of a test compound. Assays are broadly categorized into two types: biochemical and cell-based.

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes, substrates, and cofactors in a controlled, in vitro environment. They are ideal for determining the direct inhibitory potency of a compound against a specific kinase (e.g., its IC50 value) and for understanding its mechanism of action. Common detection methods include:

    • Radiometric Assays: The traditional "gold standard," tracking the incorporation of radioactive ³²P or ³³P from ATP into the substrate.[10][11]

    • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled reagents to monitor the reaction.[12][13]

    • Luminescence-Based Assays: Highly sensitive methods that measure either the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™).[12][14] These are widely used in high-throughput screening (HTS) due to their robustness and simple "add-and-read" formats.[14]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within living cells. This provides crucial information about cell permeability, target engagement in a physiological environment, and downstream functional consequences. Key formats include:

    • Target Engagement Assays: Techniques like NanoBRET™ directly measure whether the compound binds to its intended kinase target inside the cell.[15]

    • Cellular Phosphorylation Assays: These quantify the phosphorylation of a known downstream substrate of the target kinase, often using antibody-based methods like ELISA or Western blotting.[15]

    • Cell Proliferation/Viability Assays: If the target kinase is a known driver of cell survival (e.g., an oncoprotein), its inhibition by a compound will lead to decreased cell proliferation or death, which can be readily measured.[15]

The selection of an assay format is a critical decision driven by the stage of the drug discovery process. Biochemical assays are essential for initial screening and potency determination, while cellular assays are vital for validating on-target activity and predicting in vivo efficacy.[13]

Pillar 2: In-Depth Experimental Protocols

The following protocols provide a robust starting point for characterizing this compound.

Protocol 1: Biochemical IC50 Determination using a Luminescence-Based Assay (ADP-Glo™)

This protocol measures the generation of ADP, which is directly proportional to kinase activity.[14] It is a highly sensitive and reliable method for determining inhibitor potency.

A. Principle of the Assay

The workflow involves two steps. First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.

dot

Caption: Workflow for the ADP-Glo™ kinase assay.

B. Materials and Reagents

  • Test Compound: this compound

  • Kinase: Purified, recombinant kinase of interest

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA[14]

  • Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor)

  • DMSO: 100% Dimethyl sulfoxide

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Hardware: White, opaque 384-well or 96-well assay plates; multichannel pipettes; plate reader with luminescence detection capability

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO. A common approach is an 11-point, 3-fold dilution starting from 1 mM. This will cover a broad concentration range.

    • Prepare a similar dilution series for the positive control (Staurosporine).

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of each compound dilution (or DMSO for vehicle controls) to the appropriate wells.

    • Scientist's Note: This small volume minimizes the final DMSO concentration in the assay. Most kinases tolerate up to 1-2% DMSO, but this should be verified during assay development.[12]

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

    • Prepare a 2X ATP solution in Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the DMSO control (0% inhibition) and Signal_Min is a no-kinase or potent inhibitor control (100% inhibition).

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[14]

D. Assay Validation and Controls

  • Positive Control: Staurosporine should yield a full inhibition curve with a known IC50 value.[14]

  • Negative Control: DMSO vehicle wells define the 0% inhibition level.

  • Z'-factor Calculation: For HTS applications, a Z'-factor should be calculated from the max and min signal controls to assess assay quality. A Z' > 0.5 is considered excellent.

ParameterRecommended Starting ConditionRationale
Final DMSO Concentration≤ 1%Minimize solvent effects on enzyme activity.[12]
ATP ConcentrationAt or near Km of the kinaseProvides optimal sensitivity for ATP-competitive inhibitors.
Kinase ConcentrationEmpirically determinedShould yield a robust signal well above background without depleting >20% of the substrate.
Pre-incubation Time15-30 minutesAllows inhibitor-kinase binding to reach equilibrium.
Reaction Time30-90 minutesShould be within the linear range of the reaction (determined via a time course experiment).
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

This protocol directly measures the binding of the test compound to the target kinase in living cells, providing definitive evidence of target engagement.

A. Principle of the Assay

The assay uses cells engineered to express the target kinase as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). In the absence of a competing compound, the tracer binds the kinase, bringing it close to NanoLuc® and generating a BRET signal. When the test compound enters the cell and binds to the kinase, it displaces the tracer, disrupting BRET.[15]

dot

Caption: Principle of the NanoBRET™ Target Engagement Assay.

B. Materials and Reagents

  • Cells: HEK293 or other suitable cell line transiently or stably expressing the Kinase-NanoLuc® fusion protein.

  • Culture Medium: Appropriate medium (e.g., DMEM) with serum and antibiotics.

  • Tracer: Kinase-specific NanoBRET™ tracer.

  • Test Compound: this compound.

  • Reagents: Opti-MEM® I Reduced Serum Medium, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.

  • Hardware: White, opaque 96-well cell culture plates; plate reader capable of simultaneously measuring filtered luminescence at 460 nm (donor) and 610 nm (acceptor).

C. Step-by-Step Methodology

  • Cell Preparation:

    • The day before the assay, seed the Kinase-NanoLuc® expressing cells into a white 96-well plate at a pre-determined density to achieve ~90% confluency on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

  • Compound Dosing:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Remove the culture medium from the cells and replace it with the compound dilutions. Include DMSO vehicle controls.

  • Tracer Addition and Equilibration:

    • Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add this mixture to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a qualified plate reader, measuring both donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to NanoBRET™ ratios (in milliBRET units, mBU) by subtracting the background (no tracer control) and multiplying by 1000.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Expected Data and Interpretation

Successful characterization will yield quantitative data on the compound's potency and selectivity.

Table 2: Example IC50 Data Profile

Kinase TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
Kinase A (Hypothetical Target)1585
Kinase B (Off-Target)2,500>10,000
Kinase C (Off-Target)>10,000>10,000
  • Biochemical vs. Cellular Potency: A rightward shift in potency (higher IC50) from the biochemical to the cellular assay is common and can be attributed to factors like cell membrane permeability, intracellular ATP concentration (which is much higher than in biochemical assays), and compound efflux.

  • Selectivity: Comparing the IC50 value against the primary target (Kinase A) with values against other kinases (Kinase B, C) provides a selectivity profile. A highly selective compound will have a significantly lower IC50 for its intended target.

By following these detailed protocols, researchers can effectively profile the inhibitory activity of this compound, generating the critical data needed to advance its study as a potential therapeutic agent or research tool.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. Benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. ScienceDirect. Available at: [Link]

  • Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cellular Activity of a Novel Pyrrolopyridine Compound

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this heterocyclic system have been identified as potent inhibitors of key cellular signaling proteins, including Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint kinase 1 (CHK1)[1][2][3]. Furthermore, related structures have been shown to act as allosteric modulators of G protein-coupled receptors (GPCRs), such as the metabotropic glutamate receptor subtype 5 (mGluR5)[4].

This document provides detailed application notes and protocols for investigating the cellular effects of a specific derivative, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Given the established activities of the broader chemical class, we will focus on two primary lines of investigation:

  • Kinase Inhibition: Assessing the compound's ability to inhibit receptor tyrosine kinase (RTK) activity, using FGFR as a representative target.

  • GPCR Modulation: Evaluating the compound's potential to modulate GPCR signaling, a common characteristic of this scaffold.

These protocols are designed to be robust and self-validating, providing a framework for researchers to generate reliable and reproducible data. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles underlying each step.

PART 1: General Best Practices for Cell-Based Assays

Successful and reproducible cell-based assays are foundational to drug discovery. Before proceeding to specific protocols, it is crucial to adhere to best practices in cell culture and assay design.[5][6]

Cell Line Selection and Culture:

  • Target Expression: Ensure the chosen cell line endogenously expresses the target of interest (e.g., FGFR or a specific GPCR) at functionally relevant levels.[5]

  • Cell Health: Use healthy, viable cells for all experiments. Avoid using cells that have been in continuous culture for extended periods to prevent phenotypic drift.[5] Never allow cells to become over-confluent.[5][7]

  • Consistent Stocks: Prepare a sufficient number of cell vials from a single stock to complete an entire set of experiments, minimizing variability between passages.[7]

  • Culture Media: Use fresh, appropriate culture media and supplements from a consistent source.[5]

Assay Optimization:

  • Seeding Density: Optimize cell seeding density to ensure a sufficient signal window without overcrowding.[5]

  • Compound Concentration: Perform initial dose-response curves to determine the appropriate concentration range for the test compound.[8]

  • Incubation Times: Optimize the duration of compound treatment and assay incubation to capture the peak biological response.[8]

  • Plate Layout: To mitigate "edge effects" caused by evaporation, consider leaving the outer wells of microplates filled with sterile water or media.[9]

PART 2: Protocol for Assessing Kinase Inhibition - Cellular Phosphorylation Assay

This protocol is designed to determine if this compound can inhibit the activity of a receptor tyrosine kinase (RTK) in a cellular context. The principle is to stimulate the kinase with its cognate ligand and then measure the phosphorylation of a key downstream substrate. A decrease in substrate phosphorylation in the presence of the compound indicates inhibitory activity.[10]

Workflow Overview:

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed Seed cells expressing target RTK starve Serum-starve cells (24h) seed->starve pretreat Pre-treat with compound (1-2h) starve->pretreat prepare Prepare compound dilutions prepare->pretreat stimulate Stimulate with ligand (e.g., FGF) (15-30 min) pretreat->stimulate lyse Lyse cells stimulate->lyse detect Detect substrate phosphorylation (e.g., TR-FRET, ELISA) lyse->detect analyze Analyze data (IC50 curve) detect->analyze

Caption: Workflow for the cellular phosphorylation assay.

Materials:

  • Cell line expressing the target RTK (e.g., BT-474 for FGFR2)

  • Appropriate cell culture medium and serum

  • 96-well cell culture plates

  • This compound

  • Recombinant ligand (e.g., FGF2)

  • Cell lysis buffer

  • Phospho-substrate and total substrate detection reagents (e.g., TR-FRET assay kit)

  • Plate reader capable of detecting the assay signal

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count healthy, sub-confluent cells.

    • Seed the cells in a 96-well plate at the pre-determined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Serum Starvation:

    • Aspirate the growth medium.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium and incubate for 18-24 hours. This step is critical to reduce basal kinase activity and synchronize the cells.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of this compound in serum-free medium. Include a vehicle control (e.g., DMSO).

    • Aspirate the starvation medium and add the compound dilutions to the respective wells.

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage with its target.

  • Ligand Stimulation:

    • Prepare the recombinant ligand at a concentration that elicits a sub-maximal response (EC80) to ensure a wide assay window for detecting inhibition.

    • Add the ligand to all wells except the unstimulated controls.

    • Incubate for 15-30 minutes at 37°C. The short incubation time is crucial to specifically measure the direct effects of kinase activation.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release cellular proteins.

  • Detection and Analysis:

    • Perform the phospho-substrate detection assay (e.g., TR-FRET) according to the manufacturer's protocol.[11]

    • Read the plate on a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated and unstimulated controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Signal (RFU)% Inhibition
Vehicle (Stimulated)150000
Vehicle (Unstimulated)1000100
0.01145003.6
0.11200021.4
1750053.6
10200092.9
100110099.3

PART 3: Protocol for Assessing GPCR Modulation - Second Messenger Assay

This protocol aims to determine if this compound can modulate the activity of a GPCR. GPCR activation typically leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[12][13] This protocol describes a cAMP accumulation assay, suitable for Gs or Gi-coupled receptors.

Signaling Pathway Overview:

G cluster_pathway GPCR Signaling Ligand Agonist GPCR GPCR (Gs-coupled) Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Caption: Simplified Gs-coupled GPCR signaling pathway.

Materials:

  • HEK293 cells stably or transiently expressing the target GPCR

  • Appropriate cell culture medium

  • 96-well or 384-well assay plates

  • This compound

  • Known agonist for the target GPCR

  • cAMP detection kit (e.g., HTRF, GloSensor)[13]

  • Plate reader compatible with the detection technology

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the engineered HEK293 cells into the assay plate at an optimized density.

    • Allow cells to adhere overnight.

  • Compound and Agonist Preparation:

    • Agonist Mode: Prepare serial dilutions of this compound in stimulation buffer.

    • Antagonist/NAM Mode: Prepare serial dilutions of the test compound. Also, prepare the known agonist at its EC80 concentration.

  • Assay Procedure (Antagonist/NAM Mode Example):

    • Wash the cells gently with assay buffer.

    • Add the serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

    • Add the EC80 concentration of the known agonist to all wells (except for the basal control).

    • Incubate for 30-60 minutes at room temperature or 37°C, as optimized for the specific receptor.

  • Detection:

    • Lyse the cells (if required by the kit) and perform the cAMP detection assay according to the manufacturer's protocol. Many modern assays, like those based on bioluminescence, can be performed in live cells.[13]

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Calculate the percentage of inhibition (for antagonist/NAM mode) or stimulation (for agonist mode) relative to the maximal and basal responses.

    • Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists/NAMs) or EC50 (for agonists).

Data Presentation:

Compound Concentration (µM)Signal (e.g., HTRF ratio)% Inhibition
Basal0.2100
Max Signal (Agonist only)1.80
0.011.753.1
0.11.518.8
10.956.3
100.393.8
1000.2298.8

PART 4: Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, every protocol must include a self-validating system.

  • Positive and Negative Controls: Always include a known inhibitor (for kinase assays) or agonist/antagonist (for GPCR assays) as a positive control. The vehicle (e.g., DMSO) serves as the negative control.

  • Z'-Factor: For assay validation, especially in a screening context, calculate the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.

  • Counter-screens: If inhibitory activity is observed, consider counter-screens to rule out off-target effects or assay interference. For example, in the BaF3 cell proliferation system, cell death due to kinase inhibition can be rescued by supplementing with IL-3, providing a counter-screen for off-target toxicity.[10]

By integrating these controls and validation steps, researchers can be confident in the biological relevance of their findings with this compound.

References

  • Ten Tips for Optimizing Cell-Based Assays. (2018-04-16). Biocompare. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020-01-21). Technology Networks. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011-12-05). Promega Connections. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016-09-06). PubMed. [Link]

  • Cell-based Assays for GPCR Activity. (2013-10-03). Biocompare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024-05-17). MDPI. [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021-03-22). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PubMed Central. [Link]

  • WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025-04-22). PubMed Central. [Link]

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 17288-36-7. J&K Scientific. [Link]

  • Cell Based Assays Services. Amsbio. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology encompasses a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2][3]

Introduction

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and is a core structure in various pharmacologically active agents, including kinase inhibitors for immunomodulatory or anticancer applications.[4][5][6] Accurate quantification of such molecules in biological matrices is a critical prerequisite for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

The analysis of polar, acidic compounds like the target analyte presents unique challenges.[7][8][9] These include poor retention on conventional reversed-phase chromatography columns, potential for ion suppression in the mass spectrometer source due to endogenous matrix components, and low extraction efficiency.[10][11] This guide provides a comprehensive framework to overcome these challenges, explaining the scientific rationale behind each step to ensure methodological robustness and data integrity.

Method Overview: A Strategic Workflow

The analytical strategy is designed for efficiency, sensitivity, and specificity. It follows a logical progression from sample clean-up to instrumental analysis and data processing. The workflow is validated at each stage to ensure the final concentration values are accurate and reproducible.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot is_add Add Internal Standard plasma->is_add acidify Acidify Sample (pH Adjustment) is_add->acidify lle Liquid-Liquid Extraction (LLE) acidify->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC System recon->inject rp_hplc Reversed-Phase HPLC Separation inject->rp_hplc esi_msms ESI-MS/MS Detection (Negative Ion Mode) rp_hplc->esi_msms integrate Peak Integration esi_msms->integrate curve Calibration Curve Generation integrate->curve quant Concentration Calculation curve->quant validation cluster_params Key Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Sources

Application Notes and Protocols for the Experimental Evaluation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This document provides a comprehensive guide for the experimental design of studies involving 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Based on the known biological activities of structurally related analogs, which include potent inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFRs), this guide will focus on a systematic approach to characterize this compound as a putative kinase inhibitor.[1][2][3][4] The protocols detailed herein are designed to establish its mechanism of action, cellular efficacy, and preliminary in vivo activity, providing researchers with a robust framework for its preclinical evaluation.

Our experimental strategy is built upon a tiered approach, beginning with biochemical validation of target engagement, progressing to cell-based assays to determine functional effects in a biological context, and culminating in in vivo models to assess therapeutic potential.

Part 1: Biochemical Characterization of Target Engagement

The initial step in characterizing a novel compound is to confirm its direct interaction with the putative molecular target. Given that analogs of this compound have demonstrated activity against protein kinases, a primary focus will be on quantifying its inhibitory activity against a panel of relevant kinases.

In Vitro Kinase Inhibition Assays

The purpose of these assays is to determine the potency and selectivity of the compound against one or more purified kinases. A variety of assay formats can be employed, including radiometric, fluorescence-based, or luminescence-based methods that measure the phosphorylation of a substrate by the kinase.[5][6]

Protocol: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for quantifying kinase activity. They rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when a substrate is phosphorylated by the kinase.[6]

Materials:

  • Purified recombinant kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide with a biotin tag

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore

  • ATP

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a surfactant)

  • This compound (dissolved in DMSO)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add the compound dilutions. Include vehicle controls (DMSO only) and positive controls (a known inhibitor of the target kinase).

  • Add the kinase and substrate peptide to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the TR-FRET detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor) and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
FGFR1Result
FGFR2Result
VEGFR2Result
PDGFRβResult
SrcResult

This table should be populated with the experimentally determined half-maximal inhibitory concentrations (IC50) to assess both potency and selectivity.

Mechanism of Action Studies

To understand how the compound inhibits the kinase, it is crucial to determine its mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive). This is typically achieved through kinetic analysis by measuring the inhibitor's effect on the kinase reaction rate at varying concentrations of both ATP and the substrate.[5]

Part 2: Cell-Based Assays for Functional Characterization

Cell-based assays are essential for confirming that the compound can engage its target in a cellular environment and elicit a biological response. These assays bridge the gap between biochemical activity and potential therapeutic effect.[7][8][9][10]

Cellular Target Engagement

This assay confirms that the compound can inhibit the target kinase within intact cells. A common method is to measure the phosphorylation of a direct downstream substrate of the target kinase via Western blotting or a cell-based ELISA.

Protocol: Western Blot for Phospho-Protein Levels

Materials:

  • Cancer cell line known to have activated signaling of the target kinase (e.g., a cell line with FGFR amplification).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (total and phosphorylated forms of the target and downstream effectors).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability and Proliferation Assays

These assays determine the effect of the compound on cancer cell growth and survival. A common method is the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[11]

Protocol: Cell Viability Assay

Materials:

  • Cancer cell lines.

  • Cell culture medium.

  • 96-well clear-bottom white plates.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of the compound.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity

Cell LineTarget Pathway StatusGI50 (µM)
Cell Line AFGFR AmplifiedResult
Cell Line BFGFR Wild-TypeResult

This table allows for comparison of the compound's activity in cell lines with and without alterations in the target pathway, providing evidence for on-target activity.

Part 3: In Vivo Preclinical Evaluation

Animal models are critical for evaluating the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate before it can be considered for human clinical trials.[12][13][14]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies determine what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies assess what the drug does to the body (the biochemical and physiological effects).[15][16][17][18]

Protocol: Murine Pharmacokinetic Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • This compound formulated for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer a single dose of the compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma.

  • Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Xenograft Efficacy Studies

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing the anti-cancer activity of new drugs.[12][13][19][20]

Protocol: Cell Line-Derived Xenograft (CDX) Model

Materials:

  • Immunocompromised mice.

  • A cancer cell line that is sensitive to the compound in vitro.

  • Matrigel (optional, to aid tumor establishment).

  • Calipers for tumor measurement.

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer the compound and vehicle control according to a defined schedule and dose.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)
VehicleResultN/A
Compound (X mg/kg)ResultResult

%TGI is a standard metric for evaluating the efficacy of an anti-cancer agent in vivo.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) MOA Mechanism of Action (Kinetic Analysis) Kinase_Assay->MOA Confirm Potency Target_Engagement Cellular Target Engagement (Western Blot) MOA->Target_Engagement Validate in Cells Viability Cell Viability Assay (GI50 Determination) Target_Engagement->Viability Assess Function PK_PD Pharmacokinetics & Pharmacodynamics Viability->PK_PD Evaluate In Vivo Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK_PD->Efficacy Determine Efficacy

Caption: A tiered approach for the characterization of a novel kinase inhibitor.

Signaling Pathway Inhibition

Signaling_Pathway Compound 5-methoxy-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid FGFR FGFR Compound->FGFR Inhibition Downstream Downstream Signaling (e.g., RAS-MEK-ERK) FGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of action via FGFR signaling pathway inhibition.

References

  • National Cancer Institute. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Cancer Chemotherapy and Pharmacology (Vol. 10, pp. 2-5). Springer.
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Preclinical Oncology. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]

  • AACR Publications. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Kinase inhibitor studies. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Svar Life Science. (n.d.). Pharmacokinetic (PK) & Pharmacodynamic (PD) testing. Retrieved from [Link]

  • National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

Sources

Application Note: Formulation and Preclinical Administration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the formulation, administration, and bioanalysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for in vivo pharmacokinetic (PK) and efficacy studies. Pyrrolopyridine derivatives, also known as azaindoles, are a significant class of heterocyclic compounds, many of which act as kinase inhibitors for therapeutic applications such as oncology.[1][2] The primary challenge in the preclinical development of this compound is its anticipated poor aqueous solubility, a common feature of small molecule kinase inhibitors.[3][4] This document outlines systematic approaches for pre-formulation assessment, development of oral and intravenous formulations, and protocols for in vivo execution and bioanalytical quantification to ensure reliable and reproducible data.

Part 1: Pre-Formulation Assessment: The Foundation of Success

Before any in vivo study, a thorough understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. The carboxylic acid moiety suggests a pH-dependent solubility profile, while the fused heterocyclic ring system points towards low intrinsic aqueous solubility.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / MethodImplication for Formulation
Molecular FormulaC₉H₈N₂O₃-[6]Foundational for all concentration calculations.
Molecular Weight192.17 g/mol -[6]
pKa (Predicted)~4-5 (acidic)ComputationalThe compound will be ionized and more soluble at pH > pKa. Solubility will be low in the acidic environment of the stomach.
LogP (Predicted)~1.0-1.5ComputationalIndicates moderate lipophilicity; may have permeability but requires solubilization for absorption.
Aqueous SolubilityPredicted to be low (<10 µg/mL at pH < 7)-A solubilizing formulation strategy is mandatory for both oral and IV routes to achieve therapeutic exposure.
Formulation Strategy Decision Workflow

The initial solubility of the compound in various media will guide the selection of an appropriate formulation vehicle. This workflow provides a logical path from basic screening to the selection of a lead formulation approach.

G cluster_0 Pre-Formulation Screening cluster_1 Formulation Pathways start Determine Kinetic Solubility (Protocol 1) sol_check Solubility > Target Dose in Aqueous Buffer (pH 7.4)? start->sol_check aqueous_sol Simple Aqueous Solution (e.g., pH-adjusted saline) sol_check->aqueous_sol Yes cosolvent Co-Solvent System (Protocol 2) sol_check->cosolvent No suspension Aqueous Suspension (Protocol 3) cosolvent->suspension If Co-solvent Fails or is Undesirable iv_form IV Formulation (Protocol 4) cosolvent->iv_form For IV PK Studies

Caption: Decision workflow for selecting a formulation strategy.

Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To rapidly determine the approximate solubility of the test compound in physiologically relevant media to guide formulation development.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Fast-acting Simulated Intestinal Fluid (FaSSIF)

  • HPLC or UPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mg/mL). Rationale: DMSO is used to create a concentrated stock that can be diluted into aqueous media, forcing the compound to precipitate if it exceeds its solubility limit.

  • Sample Preparation: In separate microcentrifuge tubes, add 2 µL of the DMSO stock to 198 µL of each test medium (PBS, citrate buffer, FaSSIF). This creates a 1:100 dilution with a final DMSO concentration of 1% and a theoretical compound concentration of 200 µg/mL.

  • Equilibration: Shake the tubes at room temperature for 2 hours to allow the system to reach equilibrium. Rationale: This allows for the dissolution and precipitation processes to stabilize, providing a more accurate measure of kinetic solubility.

  • Separation: Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound by a calibrated HPLC-UV method.

  • Analysis: The measured concentration in the supernatant represents the kinetic solubility in that specific medium.

Part 2: Formulation Development for Oral Administration

Oral administration is the most common and preferred route for preclinical efficacy studies due to its clinical relevance and ease of administration.[7]

Option A: Co-Solvent Vehicle

Co-solvent systems are simple to prepare and effective for many poorly soluble compounds. They work by reducing the polarity of the aqueous vehicle, thereby increasing the drug's solubility.[8]

Table 2: Common Co-Solvent Systems for Oral Dosing in Rodents

Vehicle CompositionKey AdvantagesKey Considerations
10% DMSO / 90% SalineHigh solubilizing power of DMSO.Potential for DMSO-related toxicity at higher volumes or concentrations.
20% Solutol HS 15 / 80% WaterGood for compounds prone to precipitation upon dilution.Can be viscous; potential for GI effects.
10% DMSO / 40% PEG 400 / 50% SalineBalances solubility and reduces potential toxicity from a single solvent.More complex to prepare; potential for drug-excipient interactions.
5% NMP / 95% PEG 400Strong solubilizer for very difficult compounds.N-Methyl-2-pyrrolidone (NMP) has known reproductive toxicity concerns and should be used with caution.
Protocol 2: Preparation of a Co-Solvent Formulation (Example: 20% Captisol® in Water)

Objective: To prepare a clear, stable solution for oral gavage using a cyclodextrin-based vehicle.

Materials:

  • This compound

  • Captisol® (sulfobutylether-β-cyclodextrin)

  • Water for Injection (WFI) or equivalent

  • pH meter, magnetic stirrer

Methodology:

  • Vehicle Preparation: Weigh the required amount of Captisol® and dissolve it in ~80% of the final volume of WFI to make a 20% (w/v) solution.

  • Compound Addition: Slowly add the powdered compound to the stirring Captisol® solution. Rationale: Cyclodextrins like Captisol® form inclusion complexes with drug molecules, increasing their apparent solubility.[8][9]

  • pH Adjustment (if necessary): The carboxylic acid may require a slight pH adjustment to facilitate dissolution. If the compound is not fully dissolved, slowly add dilute NaOH (e.g., 0.1 N) to raise the pH to ~7.0-7.5, which will ionize the carboxylic acid and enhance its solubility.

  • Final Volume: Once the compound is fully dissolved, add WFI to reach the final target volume and mix thoroughly.

  • Quality Control: Visually inspect the final solution for any particulate matter. A properly prepared solution should be clear and free of precipitates. Check the final pH.

Option B: Aqueous Suspension

A suspension is a viable alternative when a stable solution cannot be achieved at the required concentration. This formulation consists of fine drug particles dispersed in an aqueous vehicle.

Table 3: Common Suspending and Wetting Agents

AgentFunctionTypical Concentration
Carboxymethylcellulose (CMC) SodiumSuspending Agent / Viscosity Modifier0.5% - 1.0% (w/v)
Hydroxypropyl Methylcellulose (HPMC)Suspending Agent0.5% - 1.0% (w/v)
Tween® 80Wetting Agent / Surfactant0.1% - 0.5% (v/v)
Protocol 3: Preparation of a Micronized Suspension for Oral Gavage

Objective: To prepare a uniform, re-dispersible suspension for consistent oral dosing.

Materials:

  • Micronized this compound

  • 0.5% (w/v) CMC-Na in purified water

  • 0.2% (v/v) Tween® 80

  • Mortar and pestle or homogenizer

Methodology:

  • Vehicle Preparation: Prepare the 0.5% CMC-Na vehicle in advance, allowing it to fully hydrate.

  • Wetting the Powder: In a mortar, add the required amount of micronized compound. Add a small volume of 0.2% Tween® 80 and triturate to form a uniform paste. Rationale: Wetting the hydrophobic drug powder with a surfactant prevents clumping and ensures fine particles can be evenly dispersed in the aqueous vehicle.[8]

  • Suspension Formation: Gradually add the 0.5% CMC vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.

  • Quality Control: The final suspension should be milky and uniform. It should not have large visible aggregates. A key validation step is to let the suspension sit for a short period (e.g., 30 minutes) and confirm it can be easily re-suspended to its original state with gentle shaking.

Part 3: Formulation for Intravenous (IV) Administration

IV studies are essential for determining absolute bioavailability and intrinsic clearance. Formulating a poorly soluble compound for IV administration is challenging due to the high risk of precipitation in the bloodstream, which can cause embolism and toxicity.[10]

Table 4: Common IV Formulation Vehicles for Preclinical Studies

Vehicle CompositionMechanismKey Considerations
30% Captisol® in SalineInclusion ComplexationWell-tolerated; preferred when possible.
10% DMSO / 10% Solutol / 80% SalineCo-solvency & Micellar SolubilizationRequires slow infusion; risk of hemolysis with high Solutol concentrations.
20% DMA / 40% PG / 40% PEG 400Co-solvencyA robust vehicle for very poorly soluble compounds, but may alter drug PK.[11]
Protocol 4: Preparation of a Solubilized Formulation for IV Infusion

Objective: To prepare a sterile, soluble formulation suitable for slow IV infusion in rodents.

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMA)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile 0.22 µm syringe filter

Methodology:

  • Solubilization: Weigh the compound into a sterile vial. Add the required volume of DMA (20% of final volume) and vortex until fully dissolved.

  • Vehicle Addition: Sequentially add the PG (40% of final volume) and PEG 400 (40% of final volume), mixing thoroughly after each addition. The resulting vehicle is often referred to as DPP.[11]

  • Sterilization: Draw the final solution into a syringe and sterile-filter it through a 0.22 µm filter into a new sterile vial. Rationale: IV formulations must be sterile to prevent infection.

  • Quality Control: The final solution must be perfectly clear with no signs of precipitation. Administration should be performed as a slow infusion rather than a rapid bolus to minimize the risk of precipitation in the vein.

Part 4: In Vivo Study Design & Execution

A tiered approach is used for in vivo evaluation, starting with safety and tolerability, followed by pharmacokinetics, and finally, efficacy studies.[12]

In Vivo Study Progression Workflow

G mtd Maximum Tolerated Dose (MTD) (Protocol 5) Establishes Safety Window pk Pharmacokinetic (PK) Study (Protocol 6) Determines Exposure & Dosing Regimen mtd->pk eff Efficacy Study (e.g., Xenograft Model) Evaluates Therapeutic Effect pk->eff

Caption: Standard workflow for preclinical in vivo compound evaluation.

Protocol 5: Maximum Tolerated Dose (MTD) Study

Objective: To establish a safe dose range for the compound and identify potential toxicities.[13]

Methodology:

  • Animal Model: Select a relevant rodent strain (e.g., CD-1 mice).

  • Dose Selection: Based on in vitro potency (e.g., IC50), select a starting dose. A common approach is to use dose escalation in small groups of animals (n=3-5 per group). Example dose levels: 10, 30, 100 mg/kg.

  • Administration: Administer the compound daily via the intended route (e.g., oral gavage) for 5-7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other signs of significant distress. This dose (or a fraction of it) is then used to guide dose selection for subsequent studies.

Protocol 6: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dosing Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) to determine clearance, volume of distribution, and half-life.

    • Group 2: Oral administration (e.g., 10 mg/kg) to determine Cmax, Tmax, AUC, and oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points. A typical schedule is: pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

Part 5: Bioanalytical Method

An accurate and validated bioanalytical method is critical for the reliable quantification of drug concentrations in plasma, which forms the basis of all pharmacokinetic calculations.[14][15]

Bioanalytical Method Development Workflow

G cluster_0 Method Development cluster_1 Method Validation dev_start Select Technique (LC-MS/MS) dev_prep Optimize Sample Prep (e.g., Protein Precipitation) dev_start->dev_prep dev_lcms Optimize LC & MS Parameters dev_prep->dev_lcms val_start Perform Validation (Accuracy, Precision, etc.) dev_lcms->val_start val_check Does Method Meet Acceptance Criteria? val_start->val_check val_check->dev_lcms No val_end Method Ready for Sample Analysis val_check->val_end Yes

Caption: Workflow for bioanalytical method development and validation.

Protocol 7: LC-MS/MS Quantification in Plasma (Template)

Objective: To quantify this compound in plasma samples from PK studies.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 25 µL of plasma in a microcentrifuge plate, add 100 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the drug or a structurally similar compound).

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate for analysis. Rationale: Acetonitrile precipitates plasma proteins, releasing the drug into the solvent for analysis. This is a rapid and effective cleanup method.[16]

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Validation: The method must be validated according to regulatory guidelines.

Table 5: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Linearity Establish the relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Ensure the method is accurate and reproducible.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[17]
Selectivity Confirm no interference from endogenous matrix components.Response in blank matrix should be <20% of the LLOQ response.
Lower Limit of Quantification (LLOQ) Define the lowest concentration that can be reliably measured.Must meet accuracy and precision criteria.
Matrix Effect Assess the impact of the biological matrix on ionization.CV of matrix factor should be ≤15%.
Stability Ensure the analyte is stable during sample handling and storage.Mean concentration should be within ±15% of nominal concentration.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
  • Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes - PMC. (n.d.).
  • Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. (2018).
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2015). Journal of Pharmacological and Toxicological Methods.
  • Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. (n.d.). Benchchem.
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. (2005). Journal of Pharmaceutical Sciences.
  • Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors. (n.d.). Benchchem.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Preprints.org.
  • Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. (2012). European Journal of Medicinal Chemistry.
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid. (n.d.). EvitaChem.
  • 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). ChemScene.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. (2021). Molecules.
  • AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017).
  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2020). Journal of Drug Delivery Science and Technology.
  • Oral Excipients to Unlock the Potential of Your API. (n.d.). Evonik Health Care.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceuticals.
  • Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. (2019). Toxicological Sciences.
  • Formulation strategies for poorly soluble drugs. (2024).
  • EXCIPIENT REQUIREMENTS IN THE FORMULATION OF SOLID ORAL DRUG FORMS. (2017). Capsugel.
  • Preclinical research strategies for drug development. (2025). AMSbio.
  • estimating anticipated human dose for a preclinical drug. (2023). YouTube.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID. (2024). ChemicalBook.
  • The Role of Excipient Selection in the Development of Orally Disintegr
  • a review on bioanalytical method development and validation. (2021). Indo American Journal of Pharmaceutical Sciences.
  • 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID. (n.d.). Guidechem.
  • An Approach To Bioanalytical Method Development And Validation: A Review. (2024). Journal of Drug Delivery and Therapeutics.
  • Parameters of Bioanalytical Method Development and Validation. (2025).
  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine. (n.d.). Sigma-Aldrich.
  • 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. (2019). RSC Advances.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
  • HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. (2011).
  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (2024). Wasit Journal for Pure sciences.
  • Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. (2022). Frontiers in Pharmacology.

Sources

Application Notes and Protocols for the Derivatization of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The carboxylic acid moiety at the 3-position serves as a versatile chemical handle, allowing for the strategic derivatization of the core structure. This process is critical for the development of robust and sensitive assays, which are the cornerstone of modern drug development pipelines.

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. We will explore the chemical principles behind common derivatization strategies and their application in creating probes for various assay formats, including immunoassays, fluorescence-based assays, and affinity-based methods. The protocols provided are designed to be both comprehensive and adaptable, empowering researchers to generate high-quality chemical tools for their specific research needs.

Core Derivatization Strategies: From Activation to Conjugation

The derivatization of a carboxylic acid typically involves an initial activation step to convert the hydroxyl group into a better leaving group, followed by nucleophilic attack by a desired labeling molecule.[1][2] The two most prevalent and reliable strategies for this purpose are amidation and esterification .[3][4]

Amidation: The Workhorse of Bioconjugation

The formation of a stable amide bond is the most common strategy for conjugating carboxylic acids to amine-containing molecules. This approach is favored for its high efficiency and the exceptional stability of the resulting amide linkage, which is comparable to a natural peptide bond.[5] The most widely employed method for amide bond formation in a biological context is the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7][8]

Mechanism of EDC/NHS-mediated Amidation:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[6][7]

  • Formation of a Stable NHS Ester: This unstable intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is advantageous as it allows for the removal of excess EDC and byproducts before the addition of the amine-containing molecule, which can be beneficial if the amine is precious or sensitive.[9][10]

  • Nucleophilic Attack by an Amine: The NHS ester then reacts with a primary amine on the desired label (e.g., a fluorescent dye, biotin, or a protein) to form a stable amide bond, releasing NHS as a byproduct.[6]

DOT Script for EDC/NHS Amidation Workflow

EDC_NHS_Amidation CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + Step 1: Activation EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Step 2: Stabilization NHS NHS / Sulfo-NHS AmideConjugate Stable Amide Conjugate NHS_Ester->AmideConjugate + Step 3: Conjugation AmineLabel Amine-containing Label (e.g., Fluorophore, Biotin)

Caption: EDC/NHS-mediated amidation workflow.

Esterification: An Alternative for Specific Applications

Esterification provides an alternative route for derivatization, particularly when an amine functionality is not available on the label or when the properties of an ester linkage are desired.[1] Common methods include Fischer esterification (acid-catalyzed reaction with an alcohol) and reaction with alkyl halides.[1][11] For assay development, derivatization with fluorescent alkyl halides can be a straightforward method to introduce a reporter group.[11] However, it is important to note that esters are generally more susceptible to hydrolysis than amides, especially under basic conditions.[12]

Protocols for Derivatization

The following protocols are provided as a starting point and may require optimization based on the specific properties of the labeling reagent and the desired final product.

Protocol 1: General Procedure for EDC/NHS-Mediated Amidation

This two-step protocol is recommended to minimize potential side reactions and polymerization, especially when working with valuable reagents.[9]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing label (e.g., fluorescent dye with a primary amine, biotin-amine)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8][13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Reaction vessels and stirring equipment

  • Analytical and preparative HPLC for purification and analysis

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF. A typical starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the carboxylic acid.

  • Activation of the Carboxylic Acid:

    • To the solution of this compound, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-60 minutes. The activation is most efficient at a slightly acidic pH (4.5-7.2).[10]

  • Conjugation to the Amine-containing Label:

    • Dissolve the amine-containing label in Coupling Buffer or DMF.

    • Add the amine solution to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine is often sufficient.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the resulting conjugate using reverse-phase HPLC.

    • Characterize the final product by mass spectrometry (MS) and determine its concentration using UV-Vis spectroscopy.

Quantitative Data Summary for Amidation

ParameterRecommended RangeRationale
Molar Ratio (Carboxylic Acid:EDC:NHS) 1 : 1.5-2 : 1.5-2Ensures efficient activation of the carboxylic acid.
Activation pH 4.7 - 6.0Optimal pH for EDC activity.[8]
Coupling pH 7.2 - 8.0Favors the nucleophilic attack by the primary amine.
Reaction Time (Activation) 15 - 60 minutesSufficient time for NHS-ester formation.
Reaction Time (Coupling) 2 hours - overnightAllows for complete conjugation.
Protocol 2: Fluorescent Labeling using an Amine-Reactive Dye

This protocol provides a specific example of the general amidation procedure for conjugating an amine-reactive fluorescent dye.

Materials:

  • Activated this compound NHS ester (prepared as in Protocol 1, steps 1 & 2)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, FITC-amine)

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of the Dye Solution:

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF. The concentration will depend on the specific dye.

  • Conjugation Reaction:

    • To the solution of the activated NHS ester, add the fluorescent dye solution.

    • Add a small amount of a non-nucleophilic base, such as TEA or DIPEA (1.5-2 equivalents), to ensure the amine on the dye is deprotonated and reactive.

    • Stir the reaction at room temperature, protected from light, for 2-4 hours or overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the fluorescently labeled product by preparative HPLC.

Protocol 3: Biotinylation for Affinity-Based Assays

Biotinylation enables the specific and high-affinity interaction with streptavidin or avidin, which is widely used in various assay formats.[14][15]

Materials:

  • Activated this compound NHS ester (prepared as in Protocol 1, steps 1 & 2)

  • Biotin-amine (e.g., Biotin-PEG-Amine)

  • Anhydrous DMF

  • Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Biotin-Amine Solution:

    • Dissolve the biotin-amine reagent in Coupling Buffer or DMF.

  • Conjugation Reaction:

    • Add the biotin-amine solution to the activated NHS ester.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the biotinylated product by HPLC. For larger scale reactions, column chromatography may also be suitable.

Applications in Assay Development

The derivatization of this compound opens up a wide range of possibilities for assay development.

  • Fluorescent Probes: Conjugation to a fluorescent dye allows for the development of fluorescence polarization (FP) assays, Förster resonance energy transfer (FRET) assays, and cellular imaging studies to investigate target engagement and localization.[5][16]

  • Biotinylated Probes: These derivatives are invaluable for developing affinity-based assays such as enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR) for studying binding kinetics, and affinity purification of target proteins.[17][18]

  • Immobilization on Solid Supports: The carboxylic acid handle can be used to immobilize the molecule onto amine-functionalized surfaces or beads, creating affinity chromatography resins for target identification and purification.[12]

DOT Script for Assay Application Pathways

Assay_Applications CoreMolecule This compound Derivatization Derivatization (Amidation/Esterification) CoreMolecule->Derivatization FluorescentProbe Fluorescent Probe Derivatization->FluorescentProbe BiotinylatedProbe Biotinylated Probe Derivatization->BiotinylatedProbe ImmobilizedLigand Immobilized Ligand Derivatization->ImmobilizedLigand FP_Assay Fluorescence Polarization FluorescentProbe->FP_Assay FRET_Assay FRET Assays FluorescentProbe->FRET_Assay CellularImaging Cellular Imaging FluorescentProbe->CellularImaging ELISA ELISA / Immunoassays BiotinylatedProbe->ELISA SPR Surface Plasmon Resonance BiotinylatedProbe->SPR AffinityPurification Affinity Purification BiotinylatedProbe->AffinityPurification AffinityChromatography Affinity Chromatography ImmobilizedLigand->AffinityChromatography

Caption: Application pathways for derivatized probes.

Troubleshooting and Scientific Insights

  • Low Conjugation Efficiency:

    • Hydrolysis of EDC/NHS esters: Ensure all reagents and solvents are anhydrous, and use freshly prepared solutions of EDC and NHS.[9]

    • Suboptimal pH: Verify the pH of the activation and coupling buffers. The reaction is highly pH-sensitive.[10]

    • Steric Hindrance: If the label is bulky, consider using a linker with a long polyethylene glycol (PEG) spacer to reduce steric hindrance.[6]

  • Side Reactions:

    • Polymerization: In a one-pot reaction, EDC can crosslink molecules containing both carboxyl and amine groups. The two-step protocol with an intermediate purification or quenching step can mitigate this.[13]

  • Choice of NHS vs. Sulfo-NHS:

    • Sulfo-NHS is water-soluble and is the preferred choice for reactions conducted in aqueous buffers, as it improves the efficiency of the reaction and the stability of the resulting active ester.[6][9]

Conclusion

The derivatization of this compound is a powerful and essential step in the development of high-quality chemical tools for a multitude of biological assays. By leveraging robust and well-established chemistries such as EDC/NHS-mediated amidation, researchers can efficiently conjugate a wide array of functional moieties to this privileged scaffold. The detailed protocols and scientific rationale presented in this guide are intended to provide a solid foundation for the successful design and execution of these derivatization strategies, ultimately accelerating the pace of drug discovery and biological research.

References

  • Christelle Mbouhom, et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Institutes of Health. [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Google Patents. (1980). Process for the activation of carboxylic acids.
  • bioRxiv. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. bioRxiv. [Link]

  • ResearchGate. (A) Amidation and esterification of carboxylic acids and (B) comparison... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • MDPI. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. [Link]

  • Semantic Scholar. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Semantic Scholar. [Link]

  • National Institutes of Health. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health. [Link]

  • PubMed. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of troubleshooting guides and detailed protocols to systematically enhance its dissolution in aqueous and other solvent systems.

Understanding the Molecule: An Overview

This compound (MW: 192.17 g/mol ) is a heterocyclic compound featuring a fused pyrrolopyridine core.[1][2] Its structure presents a unique challenge for solubility. The planar, aromatic ring system contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. Furthermore, the molecule is amphoteric, containing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature means its net charge and, consequently, its solubility are highly dependent on the pH of the medium.

Our approach will be to leverage these chemical features to our advantage. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of my compound in simple aqueous buffers. Is this expected?

A1: Yes, this is highly expected. The compound's fused aromatic structure leads to low intrinsic aqueous solubility. In neutral pH buffers (e.g., PBS pH 7.4), the carboxylic acid group may be partially deprotonated (ionized) and the pyridine nitrogen may be partially protonated (ionized), but the overall solubility is often governed by the dissolution of the neutral, un-ionized form from its solid state, which is typically poor.

Q2: What is the very first experiment I should run to start tackling this solubility issue?

A2: The most critical first step is to perform a pH-solubility profile . This experiment will provide the most information about your compound's behavior with the least amount of effort. It will tell you the pH ranges where the compound is most soluble and will guide all subsequent strategies, such as salt formation or buffered formulation development.

Q3: Which solubility enhancement strategy should I try first after determining the pH-profile?

A3: If the pH-solubility profile shows a significant increase in solubility at either low or high pH, salt formation is the most robust and widely used strategy for dramatically improving solubility and dissolution rate for ionizable compounds.[3][4][5] If pH manipulation is not an option for your application, exploring cosolvent systems is a logical next step.

Troubleshooting & Experimental Guides

This section provides in-depth troubleshooting and step-by-step protocols for key solubility enhancement techniques.

Strategy: pH Modification

Q: How does changing the pH improve the solubility of this specific molecule?

A: The solubility of this compound is governed by its acid-base equilibria.[6][7][8]

  • In acidic conditions (low pH): The basic pyridine nitrogen becomes protonated, forming a cationic species (a pyridinium salt). This positively charged form is generally much more soluble in water than the neutral form.

  • In basic conditions (high pH): The acidic carboxylic acid group becomes deprotonated, forming an anionic species (a carboxylate salt). This negatively charged form is also significantly more soluble in water.[9]

There will be a pH at which the compound has its lowest solubility, known as the isoelectric point (pI), where the population of the neutral, zwitterionic form is maximal. Your goal is to formulate your solution at a pH sufficiently far from the pI.

Caption: Ionization states of the compound at different pH values.

  • Prepare a series of buffers: Prepare buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with sufficient capacity, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials (e.g., 5-10 mg in 1 mL). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

  • Separate solid and liquid: Centrifuge or filter the samples (using a filter compatible with your compound and buffers, e.g., PTFE) to separate the undissolved solid from the saturated supernatant.

  • Quantify concentration: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each buffer.

pH RangeExpected SolubilityTroubleshooting Steps
< 4 HighIf solubility is still low, the pKa of the pyridine nitrogen may be very low, or the salt form itself has limited solubility. Consider salt formation with different counter-ions.
4 - 6 Low (near pI)This is the region of minimum solubility. Avoid formulating in this pH range.
> 6 HighIf solubility is not significantly increased, the pKa of the carboxylic acid may be higher than expected. Ensure your buffer has enough capacity to maintain the high pH.
Strategy: Salt Formation

Q: My application requires a near-neutral pH, but the compound is most soluble at the pH extremes. What should I do?

A: This is the ideal scenario for salt formation . By creating a pre-formed salt of your compound, you can often achieve high aqueous solubility in a pH range where the free acid/base form is poorly soluble.[3][10] When the salt dissolves, it transiently creates a pH microenvironment around the dissolving particle that favors the soluble, ionized form.[4]

  • For the acidic group: React the compound with a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to form a highly soluble sodium or potassium carboxylate salt.

  • For the basic group: React the compound with a strong acid like Hydrochloric Acid (HCl) or Methanesulfonic Acid to form a hydrochloride or mesylate salt.

Caption: Workflow for selecting and forming a soluble salt.

  • Dissolve the compound: Dissolve a known amount of the compound in a suitable organic solvent (e.g., methanol, ethanol, or THF).

  • Add counter-ion solution:

    • For base salts: Add 1.0 equivalent of a base solution (e.g., 1 M NaOH in methanol or water) dropwise while stirring.

    • For acid salts: Add 1.0 equivalent of an acid solution (e.g., 1 M HCl in dioxane or isopropanol) dropwise.

  • Induce precipitation: If a solid precipitates immediately, the salt has formed. If not, slowly add an anti-solvent (e.g., MTBE, heptane) until precipitation occurs, or cool the solution.

  • Isolate and dry: Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Confirm salt formation using techniques like NMR, FTIR, or melting point analysis.

  • Test solubility: Determine the aqueous solubility of the newly formed salt using the protocol described in the pH modification section, focusing on the desired pH range (e.g., pH 6-8).

Strategy: Cosolvents & Surfactants

Q: Salt formation is not feasible for my project, and I still need to increase solubility in an aqueous system. What are my other options?

A: If pH modification and salt formation are not viable, you can turn to formulation-based approaches like using cosolvents or surfactants .

  • Cosolvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[11][12][13] Common examples include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[14][15]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively solubilizing it in the bulk aqueous phase.[16][17][18] Common non-ionic surfactants used in research are Polysorbate 80 (Tween® 80) and Poloxamers.[19]

  • Prepare stock solutions: Create a series of aqueous solutions containing different percentages (v/v) of various cosolvents (e.g., 10%, 20%, 40% PEG 400 in water) or different concentrations (w/v) of surfactants (e.g., 0.5%, 1%, 2% Polysorbate 80 in water).

  • Determine solubility: Using the same equilibrium solubility method described previously, add an excess of your compound to each of these formulation vehicles.

  • Equilibrate, separate, and quantify: Follow steps 3-5 from the pH-solubility profiling protocol.

  • Analyze results: Compare the solubility achieved in each system to identify the most effective agent and its optimal concentration.

AgentCommon ObservationTroubleshooting Steps
Cosolvents Solubility increases with higher cosolvent percentage.Be mindful of the final application; high concentrations of organic solvents may not be suitable for biological assays. Test a variety of cosolvents as their solubilization mechanisms differ.[13]
Surfactants A significant jump in solubility is often seen above the CMC.If solubility enhancement is minimal, the compound may not partition well into the micelle core. Try a different class of surfactant. Also, ensure you are working well above the CMC.[16]
Advanced Strategies: A Brief Outlook

If the above methods do not provide the required solubility, more advanced techniques can be employed, often in collaboration with formulation specialists.

  • Amorphous Solid Dispersions (ASDs): This involves converting the stable, low-solubility crystalline form of the drug into a high-energy, more soluble amorphous state, typically by dispersing it within a polymer matrix.[20][21][22][23]

  • Nanonization: This technique reduces the particle size of the compound to the nanometer scale.[24] The resulting increase in surface area significantly speeds up the dissolution rate according to the Noyes-Whitney equation.[20][25]

  • Complexation: Host-guest complexes can be formed, most commonly with cyclodextrins. The hydrophobic interior of the cyclodextrin molecule encapsulates the poorly soluble drug, while the hydrophilic exterior makes the entire complex water-soluble.[26][27]

Caption: Overview of advanced solubility enhancement strategies.

These advanced methods require specialized equipment and expertise but offer powerful solutions for the most challenging compounds.

References

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-Ii Inhibitors by Co-solvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Cho, H.-D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Das, S. K., & Roy, S. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Flinn, B. (Year N/A). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]

  • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Jadhav, P., et al. (Year N/A). DRUG NANONIZATION:AN OVERVIEW OF INDUSTRIALLY FEASIBLE TOP-DOWN TECHNOLOGIES FOR NANOCRYSTAL PRODUCTION. IAJPS. [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. Wisdom Library. [Link]

  • Wikipedia. (Year N/A). Cosolvent. Wikipedia. [Link]

  • Al-kasmi, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Teknoscienze. (2019). Advantages of API nanonization for drug development. tks. [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Papageorgiou, G. Z., et al. (Year N/A). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. MDPI. [Link]

  • Monteiro, L. M., et al. (Year N/A). Nanonization techniques to overcome poor water-solubility with drugs. ResearchGate. [Link]

  • Childs, S. L. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. [Link]

  • Altasciences. (Year N/A). Improving Solubility of Molecules via Nanomilling. Altasciences. [Link]

  • Kumar, D. (2022). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation. [Link]

  • Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Manke, A., et al. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT.org. [Link]

  • LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2014). 3B 5.8 Carboxylic Acid Salts. YouTube. [Link]

  • askIITians. (2025). How does pH affect solubility?. askIITians. [Link]

  • Google Patents. (Year N/A). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Slideshare. (2014). solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Johnson, R. D., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • The Chemistry Tutor. (2025). How Do Acids And Bases Alter Compound Solubility?. YouTube. [Link]

  • Liu, C., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Semantic Scholar. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Semantic Scholar. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • PubMed. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed. [Link]

  • OUCI. (Year N/A). Improving Solubility via Structural Modification. OUCI. [Link]

  • Sunway Pharm Ltd. (Year N/A). This compound. Sunway Pharm Ltd. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • PubChemLite. (Year N/A). 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChemLite. [Link]

Sources

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic compound. The insights provided here are based on established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors.[1] The synthesis, while achievable, presents several potential pitfalls that can impact yield, purity, and overall success. This guide is structured in a question-and-answer format to directly address the most common issues you may face.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the Aldehyde Intermediate (5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)

A common and efficient route to the target carboxylic acid proceeds through the formylation of the 5-methoxy-7-azaindole core to yield the corresponding 3-carbaldehyde, which is then oxidized. The Vilsmeier-Haack reaction is a frequently employed method for this formylation.[2][3]

Answer:

Low yields in the Vilsmeier-Haack formylation of electron-rich heterocycles like 5-methoxy-7-azaindole can stem from several factors. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile, and its reactivity is sensitive to reaction conditions.[4]

Causality and Troubleshooting:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[2] Ensure that your reagents are of high purity and anhydrous, as moisture can quench the active reagent.

  • Sub-optimal Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is substrate-dependent.[2] For activated substrates like 5-methoxy-7-azaindole, the reaction may proceed at or below room temperature. However, if the reaction is sluggish, gentle heating may be required. Monitor the reaction by TLC to determine the optimal temperature and reaction time.

  • Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the reagent is often used to drive the reaction to completion. A typical starting point is 1.5 to 3 equivalents of the Vilsmeier reagent.

  • Side Reactions: The electron-rich nature of the 5-methoxy-7-azaindole ring can lead to side reactions. While formylation is expected at the C3 position due to the directing effect of the pyrrole nitrogen, minor amounts of other isomers or di-formylated products could form.

Experimental Protocol for Improved Vilsmeier-Haack Formylation:

  • To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add POCl₃ (1.5 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and then neutralize with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product can then be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Answer:

The formation of multiple products is a common issue, often arising from the reactivity of the starting material and the reaction conditions.

Potential Side Products and Identification:

  • Regioisomers: While C3 formylation is the major product, trace amounts of formylation at other positions on the pyridine or pyrrole ring may occur.

  • Di-formylated Products: Under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation can occur.

  • N-formylated Product: Formylation at the pyrrole nitrogen is a possibility, though generally less favored.

  • Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated derivatives of the starting material or product.[5]

Troubleshooting Workflow:

G start Multiple Spots on TLC check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents optimize_temp Optimize Reaction Temperature (start at 0°C) check_reagents->optimize_temp adjust_stoich Adjust Stoichiometry (use 1.5-2 eq. Vilsmeier reagent) optimize_temp->adjust_stoich purification Careful Column Chromatography adjust_stoich->purification characterize Characterize Side Products (NMR, MS) purification->characterize outcome Improved Selectivity and Yield characterize->outcome

Caption: Troubleshooting workflow for side product formation.

Part 2: Oxidation of the Aldehyde to Carboxylic Acid

Once the 3-carbaldehyde intermediate is obtained in good purity, the next step is its oxidation to the desired carboxylic acid.

Answer:

The oxidation of heteroaromatic aldehydes can be sensitive, and choosing the right oxidant and conditions is key to achieving a high yield without degrading the starting material or product.

Common Oxidation Methods and Troubleshooting:

Oxidizing AgentCommon IssuesTroubleshooting Steps
Potassium Permanganate (KMnO₄) Over-oxidation and degradation of the heterocyclic ring.Use mild conditions (e.g., in acetone/water at room temperature), carefully control stoichiometry, and monitor the reaction closely.
Pinnick Oxidation (NaClO₂) Incomplete reaction, formation of side products.Use a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions. Ensure the pH is buffered (typically around 4-5).
Silver(I) Oxide (Ag₂O) Cost, sometimes sluggish reaction.Can be effective for sensitive substrates. Often performed in aqueous NaOH or NH₄OH.

Recommended Protocol for Pinnick Oxidation:

  • Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4-5 equivalents) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • After the reaction is complete, adjust the pH to ~2-3 with dilute HCl.

  • The carboxylic acid product may precipitate out of the solution. If not, extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallization is often a suitable method for purification.

Part 3: Alternative Synthetic Routes and Common Issues

Answer:

Direct carboxylation, typically via lithiation followed by quenching with carbon dioxide, can be a more direct route but is often plagued by issues with regioselectivity and side reactions.

Challenges in Direct Carboxylation:

  • Regioselectivity of Lithiation: Lithiation of the 7-azaindole ring can occur at multiple positions. While C3 lithiation is often favored, deprotonation at C2 or other positions can lead to a mixture of products. The directing effect of the methoxy group and the pyrrole nitrogen, as well as the choice of base (e.g., n-BuLi, LDA) and solvent, will influence the outcome.[6]

  • Competitive Reactions: The lithiated intermediate can be unstable and may undergo side reactions.

  • Quenching with CO₂: The reaction with CO₂ needs to be efficient to outcompete other potential reactions of the lithiated species.

Logical Relationship Diagram for Direct Carboxylation:

G start 5-methoxy-1H-pyrrolo[2,3-b]pyridine lithiation Lithiation (e.g., n-BuLi, LDA) start->lithiation c3_lithiated C3-Lithiated Intermediate (Desired) lithiation->c3_lithiated Major Pathway other_lithiated Other Lithiated Isomers (Side Products) lithiation->other_lithiated Minor Pathway quenching Quenching with CO₂ c3_lithiated->quenching other_lithiated->quenching product This compound quenching->product side_products Isomeric Carboxylic Acids quenching->side_products

Caption: Pathways in direct carboxylation.

Part 4: Product Purification and Stability

Answer:

Purification can be challenging due to the amphoteric nature of the product and potential for strong adsorption to silica gel.

Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A variety of solvent systems can be explored, such as ethanol/water, methanol, or ethyl acetate/hexanes.

  • Acid-Base Extraction: The carboxylic acid can be dissolved in a dilute aqueous base (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

  • Reverse-Phase Chromatography: If standard silica gel chromatography is problematic, reverse-phase chromatography can be a powerful alternative.

Answer:

Yes, decarboxylation of heteroaromatic carboxylic acids can occur, particularly under harsh conditions. Indole-3-carboxylic acids are known to undergo decarboxylation, and 7-azaindole-3-carboxylic acids can exhibit similar reactivity.[7]

Factors Promoting Decarboxylation:

  • High Temperatures: Heating the carboxylic acid, especially in the solid state or in high-boiling point solvents, can induce decarboxylation.[8]

  • Strongly Acidic or Basic Conditions: While the molecule is generally stable under mild acidic or basic conditions used during workup, prolonged exposure to strong acids or bases at elevated temperatures should be avoided.

To minimize the risk of decarboxylation, it is advisable to:

  • Avoid excessive heat during purification and drying.

  • Store the final product in a cool, dry place.

Conclusion

The synthesis of this compound is a multi-step process that requires careful optimization and control at each stage. By understanding the underlying chemical principles and anticipating common challenges such as low yields in formylation, side product formation, and purification difficulties, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a framework for troubleshooting these common issues, enabling the reliable production of this important synthetic intermediate.

References

  • Deshmukh, A. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Rasmussen, J., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chen, X., & Zhou, X.-Y. Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Sci-Hub. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

  • Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

Technical Support Guide: Optimizing Reaction Conditions for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a key heterocyclic building block in medicinal chemistry, particularly for developing kinase inhibitors, optimizing its synthesis is critical for achieving high purity and yield.[1][2] This document addresses common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthesis Overview and Key Challenges

The most prevalent and reliable synthetic strategy for this compound involves a two-stage process:

  • Formation of a Carboxylate Ester Intermediate: Construction of the 5-methoxy-7-azaindole core followed by the introduction of an ester group at the C3 position. This is typically achieved through electrophilic substitution on the pyrrole ring.

  • Saponification (Hydrolysis): Conversion of the intermediate ester (e.g., ethyl or methyl ester) to the final carboxylic acid using a strong base.

While conceptually straightforward, this pathway presents several potential challenges that can impact yield and purity, including incomplete hydrolysis, side reactions like decarboxylation, and difficulties in product isolation.

Synthetic_Pathway cluster_0 Stage 1: Ester Formation cluster_1 Stage 2: Hydrolysis Start 5-methoxy-1H-pyrrolo[2,3-b]pyridine Intermediate Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Start->Intermediate Electrophilic Substitution Final_Product This compound Intermediate->Final_Product Saponification (e.g., LiOH, H₂O/THF)

Caption: General two-stage synthetic pathway.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem: Incomplete or Stalled Ester Hydrolysis

Question: My reaction to convert Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate to the carboxylic acid is very slow or stalls, with significant starting material remaining even after prolonged reaction times. What is happening and how can I fix it?

Potential Causes & Solutions:

  • Cause 1: Insufficiently Strong Base or Poor Solubility. Standard conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be sluggish. The pyrrolo[2,3-b]pyridine system can influence the reactivity of the ester, and the solubility of both the substrate and the base is critical for reaction efficiency.

    • Expert Recommendation: Switch to Lithium Hydroxide (LiOH). LiOH is a superior choice for this saponification. Its efficacy stems from the high oxophilicity of the lithium ion, which coordinates strongly to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. Furthermore, the resulting lithium carboxylate salt often exhibits different solubility characteristics than its sodium or potassium counterparts, which can help drive the reaction to completion.

    • Protocol Adjustment: Use 1.5 to 3.0 equivalents of LiOH monohydrate. A solvent system of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v) is highly effective as it solubilizes both the organic ester and the inorganic base, creating a homogeneous reaction environment.

  • Cause 2: Insufficient Temperature. Saponification reactions are often temperature-dependent. Room temperature may not provide enough energy to overcome the activation barrier, especially with a sterically or electronically demanding substrate.

    • Expert Recommendation: Gently heat the reaction mixture. After adding the base, heat the reaction to 40-50°C. This increase in thermal energy will accelerate the rate of nucleophilic attack without promoting significant side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

Problem: Low Yield Due to Decarboxylation

Question: I've successfully hydrolyzed the ester, but my final yield is low, and I've identified 5-methoxy-1H-pyrrolo[2,3-b]pyridine as a major byproduct. What causes this?

Potential Causes & Solutions:

  • Cause 1: Excessive Heat. Heterocyclic carboxylic acids, particularly those with electron-donating groups on the ring, can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[3] This is often exacerbated under harsh acidic or basic conditions during workup or purification.

    • Expert Recommendation: Avoid high temperatures throughout the process. The hydrolysis should be conducted at a moderate temperature (≤50°C). Crucially, during the workup, the acidification step to precipitate the product should be performed in an ice bath to dissipate any heat generated from the acid-base neutralization. When concentrating the product, use a rotary evaporator with a water bath temperature below 40°C.

  • Cause 2: Overly Acidic Workup. Using a large excess of strong acid to lower the pH can create a harsh environment that promotes decarboxylation.

    • Expert Recommendation: Perform a careful, pH-controlled precipitation. After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper, aiming for a final pH of ~3-4, which is typically the isoelectric point for this type of molecule, where its solubility in the aqueous media is minimal. Adding the acid too quickly can create localized pockets of high acidity and heat.

Problem: Difficulty Isolating the Final Product

Question: After acidification, my product either remains dissolved or precipitates as an oily, difficult-to-filter solid. How can I achieve clean isolation of a solid product?

Potential Causes & Solutions:

  • Cause 1: Incorrect pH for Precipitation. The target molecule is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. It will be soluble at very low pH (protonated nitrogen) and high pH (deprotonated carboxylate). Minimum solubility occurs at the isoelectric point.

    • Expert Recommendation: Methodical isoelectric point precipitation. As described above, the key is slow, controlled addition of acid while monitoring the pH. As you approach the isoelectric point (typically pH 3-4), you should observe the onset of precipitation. Continue adding acid until no further solid forms. Stirring the resulting slurry in the ice bath for 30-60 minutes can encourage crystal growth and lead to a more easily filterable solid.

  • Cause 2: Presence of Organic Solvents. High concentrations of organic co-solvents like THF or methanol from the reaction mixture can keep the product solubilized even after acidification.

    • Expert Recommendation: Remove the organic solvent prior to acidification. After the hydrolysis reaction is complete, remove the bulk of the organic solvent (e.g., THF, MeOH) under reduced pressure. Re-dissolve the remaining aqueous residue in water, filter if necessary to remove any insoluble impurities, and then proceed with the controlled acidification in an ice bath. This procedure ensures the product precipitates from a primarily aqueous medium, maximizing recovery.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common starting material for introducing the C3-carboxy group?

    • The most direct precursor is 5-methoxy-1H-pyrrolo[2,3-b]pyridine. The C3-carboxylate is typically installed via a Vilsmeier-Haack type formylation followed by oxidation, or more commonly, by direct acylation using an acylating agent like ethyl chloroformate or diethyl oxalate under appropriate conditions.

  • Q2: What are the most critical parameters to control during the hydrolysis step?

    • The three most critical parameters are: 1) Choice of Base (LiOH is recommended), 2) Temperature (40-50°C is optimal to balance reaction rate and stability), and 3) pH control during acidic workup (slow addition to pH 3-4) to ensure clean precipitation and avoid decarboxylation.

  • Q3: How can I best purify the final carboxylic acid product?

    • If isoelectric point precipitation yields a sufficiently pure product (>95% by LC-MS), no further purification may be needed. If impurities persist, a recrystallization from a solvent system like ethanol/water or dioxane/water can be effective. For very impure samples, column chromatography on silica gel using a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) in a dichloromethane/methanol gradient can be used, although this can be loss-intensive.

  • Q4: What are the expected yields for this two-step synthesis?

    • Yields are highly dependent on the specific conditions and scale. However, for the final hydrolysis step, a well-optimized reaction should provide yields in the range of 85-95%. The overall two-step yield from the 5-methoxy-7-azaindole starting material is typically in the 60-75% range.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Illustrative)

This protocol is a representative example. Starting materials and specific acylation conditions may vary.

  • To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., ethylmagnesium bromide, 1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the mixture back to 0°C and add ethyl chloroformate (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the title ester.

Protocol 2: Optimized Hydrolysis to this compound
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Heat the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool in an ice bath (0-5°C).

  • With vigorous stirring, add 2M HCl dropwise. Monitor the pH, continuing addition until the pH reaches 3-4 and a precipitate has formed.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under high vacuum to a constant weight to yield the final carboxylic acid.

Data Summary: Hydrolysis Condition Optimization

ParameterCondition A (Suboptimal)Condition B (Improved)Condition C (Optimized)Rationale for Optimization
Base NaOH (2.0 eq)NaOH (2.0 eq)LiOH·H₂O (2.0 eq) Li⁺ coordination accelerates reaction.
Solvent EtOH/H₂OTHF/H₂OTHF/H₂O (3:1) Improves solubility of all components.
Temperature 25°C (RT)50°C50°C Balances reaction rate and stability.
Time 12-24 h4-8 h2-4 h Faster conversion reduces side reactions.
Workup Rapid HCl additionSlow HCl addition (RT)Slow HCl addition (0°C) Prevents decarboxylation.
Typical Yield 60-70%75-85%>90%
Purity Moderate (byproducts)GoodHigh (>98%)

Visual Guides

Troubleshooting_Hydrolysis Start Problem Observed: Incomplete Hydrolysis or Low Yield Check_SM Is Starting Material (Ester) still present by LC-MS? Start->Check_SM Check_Yield Is Yield Low with no SM, but Decarboxylation byproduct seen? Check_SM->Check_Yield No Sol_Base Action: Switch to LiOH. Increase equivalents to 2-3 eq. Check_SM->Sol_Base Yes Sol_Workup Action: Control Workup. 1. Remove organic solvent. 2. Acidify slowly at 0°C to pH 3-4. Check_Yield->Sol_Workup Yes Sol_Temp Action: Increase Temp to 50°C. Use THF/H₂O for solubility. Sol_Base->Sol_Temp Result Outcome: High Yield, High Purity Product Sol_Temp->Result Sol_Workup->Result

Caption: Troubleshooting workflow for the hydrolysis step.

References

  • Collot, V., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Voskressensky, L.G., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Hegedűs, D., et al. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Anticancer Research. Available at: [Link]

  • Kumar, V., et al. (1991). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Lv, P-C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Institutes of Health. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]

  • ResearchGate. A Facile Route to Pyrrolo[2,1-a]- and 1,2,3-Triazolo[5,1-a]dihydroisoquinolines. Available at: [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • PubChemLite. 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available at: [Link]

  • MySkinRecipes. Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate. Product Information Page. Available at: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • J&K Scientific. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 17288-36-7. Product Information Page. Available at: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ResearchGate. Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. Available at: [Link]

  • ResearchGate. A possible mechanism of decarboxylation. Available at: [Link]

  • AHH Chemical. ETHYL 5-METHOXY-1H-PYRROLO[2, 3-C]PYRIDINE-2-CARBOXYLATE [3469-63-4]. Product Information Page. Available at: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

troubleshooting guide for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile 7-azaindole scaffold. The following question-and-answer-based sections provide in-depth, field-proven insights to streamline your experimental workflows.

Section 1: General Properties, Handling, and Storage

This section covers the fundamental characteristics of the compound and best practices for its handling and storage to maintain integrity.

FAQ: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in successful experimental design. Below is a summary of key data points for this molecule.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[1][2]
Molecular Weight 192.17 g/mol [1][3]
Appearance Typically a white to light yellow or off-white solid[4]
Canonical SMILES COC1=CN=C2C(=C1)C=C(N2)C(=O)O[2]
InChI Key BLICHPDSRSMZOI-UHFFFAOYSA-N[2]

Note: Physical appearance may vary slightly between batches and suppliers.

FAQ: How should I properly store this compound to ensure long-term stability?

The stability of substituted azaindoles is critical for reproducible results. Improper storage can lead to degradation, introducing impurities that can compromise your experiments.

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, typically at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Keep in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress.

Scientist's Insight: The pyrrole ring system can be susceptible to oxidation, and the carboxylic acid group is hygroscopic. Storing under an inert gas in a desiccated environment is a best practice that prevents the slow accumulation of hard-to-remove impurities.

FAQ: What are the recommended solvents for dissolution and reaction?

Solubility is highly dependent on the intended application (e.g., reaction, purification, or biological assay).

  • For Organic Synthesis: The compound generally exhibits good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It has moderate solubility in Tetrahydrofuran (THF) and Dichloromethane (DCM), especially with gentle heating.

  • For Purification (Recrystallization): A solvent system of methanol/water or ethanol/water can be effective. The optimal ratio must be determined empirically.

  • For Biological Assays: DMSO is the most common solvent for creating stock solutions. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can affect cellular health and enzyme kinetics. For assays requiring aqueous buffers, solubility can be a significant challenge. The carboxylate salt (formed by deprotonation with a base like NaOH or NaHCO₃) may exhibit higher aqueous solubility, but this will alter the charge of the molecule.

FAQ: What are the primary safety considerations when handling this compound?

While specific toxicity data for this exact compound is not widely published, related structures and general chemical safety principles dictate the following precautions. Always consult the most recent Safety Data Sheet (SDS) from your supplier.[5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[7]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[5][6] If swallowed or inhaled, seek immediate medical attention.[5]

Section 2: Synthesis and Purification Troubleshooting

The synthesis of substituted 7-azaindoles can be challenging. This section addresses common issues related to yield, purity, and side reactions.

FAQ: My synthesis yield is low. What are the common pitfalls in constructing the 7-azaindole core?

Low yields in azaindole synthesis are common and often trace back to the stability of intermediates or the efficiency of the cyclization step. Several synthetic strategies exist, each with its own challenges.[8][9]

  • Bartoli Indole Synthesis: This is a common method for creating 7-substituted indoles (and by extension, azaindoles).

    • Causality: The reaction involves the addition of a vinyl Grignard reagent to a nitro-pyridine derivative. The success is highly dependent on the quality and stoichiometry of the Grignard reagent. Side reactions, such as proton exchange or dimerization of the Grignard, can consume starting material.

    • Troubleshooting: Ensure your Grignard reagent is freshly prepared or titrated. Maintain strict anhydrous conditions and low temperatures (-78 to -40 °C) during the addition to minimize side reactions.[10]

  • Transition-Metal Catalyzed Methods (e.g., Sonogashira/Larock): These powerful methods involve coupling and subsequent cyclization.

    • Causality: Catalyst poisoning, inefficient coupling, or failed cyclization are the primary failure modes. The pyridine nitrogen can coordinate to the palladium catalyst, sometimes inhibiting its activity.

    • Troubleshooting: Screen different palladium catalysts and ligands. The choice of base is also critical; a non-coordinating or sterically hindered base may be beneficial. Ensure all reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[11][12]

FAQ: I'm observing multiple spots on my TLC after the reaction. What are the likely side products?

The presence of multiple spots indicates either incomplete reaction or the formation of side products.

  • Incomplete Cyclization: You may be isolating an intermediate, such as the coupled alkyne-amine in a Sonogashira-based approach. Driving the reaction to completion with additional heating or extended reaction time may be necessary.

  • Dimerization/Polymerization: Picoline-based starting materials can undergo self-condensation in the presence of strong bases like LDA.[10] This is particularly relevant in Chichibabin-type cyclizations. Using the correct stoichiometry of base and controlling the addition rate and temperature are critical.[10]

  • Positional Isomers: Depending on the precursors, cyclization can sometimes occur at different positions, leading to isomeric products that can be difficult to separate. Careful analysis of NMR (specifically NOE experiments) can help identify the correct isomer.

Protocol: General Purification by Flash Column Chromatography
  • Adsorb Sample: Dry load the crude product onto a small amount of silica gel or Celite®. This prevents streaking and improves separation.

  • Select Solvent System: A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane. Adding 1-2% methanol to the dichloromethane or ethyl acetate can help elute the polar carboxylic acid product.

  • Run Column: Load the adsorbed sample onto a pre-packed silica gel column.

  • Elute: Begin with a low-polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol or ethyl acetate.

  • Monitor: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporate: Remove the solvent under reduced pressure. Ensure the product is completely dry, as residual solvent can interfere with subsequent steps.

Section 3: Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position is the primary handle for derivatization. Its reactivity, however, is not always straightforward.

FAQ: My amide coupling reaction is failing or giving very low yields. What am I doing wrong?

This is the most common challenge faced by researchers using this molecule. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable.

Causality: Amines are basic and carboxylic acids are acidic. When mixed directly, they undergo a rapid acid-base reaction to form a carboxylate salt.[13] This salt is highly unreactive toward nucleophilic attack, and harsh heating to drive off water and force amide formation can lead to decomposition of the sensitive azaindole core.

Solution: The carboxylic acid must be activated with a coupling reagent. This converts the hydroxyl group into a better leaving group, facilitating attack by the amine.

Amide_Coupling_Troubleshooting Start Amide Coupling Fails Check_Activation Is a coupling reagent being used? Start->Check_Activation Check_Base Is a non-nucleophilic base present? Check_Activation->Check_Base Yes Add_Reagent Add coupling reagent (e.g., HATU, EDC) Check_Activation->Add_Reagent No Check_Solvent Is the solvent anhydrous and aprotic? Check_Base->Check_Solvent Yes Add_Base Add base (e.g., DIPEA, Et3N) Check_Base->Add_Base No Check_Temp Was the reaction run at 0°C to RT? Check_Solvent->Check_Temp Yes Change_Solvent Use dry DMF or DCM Check_Solvent->Change_Solvent No Success Reaction Successful Check_Temp->Success Yes Optimize_Temp Optimize temperature Check_Temp->Optimize_Temp No Add_Reagent->Check_Base Add_Base->Check_Solvent Change_Solvent->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting workflow for failed amide coupling reactions.

Protocol: Standard Amide Coupling using HATU
  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add Coupling Reagent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the active ester.

  • Add Amine: Add the desired amine (1.2 eq) to the reaction mixture.

  • React: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃ and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify: Purify the resulting crude amide by flash column chromatography.

FAQ: Why is my Fischer esterification reaction so slow?

Causality: Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a reversible equilibrium-controlled process.[14] The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, stalling the reaction.

Troubleshooting:

  • Use Excess Alcohol: Use the alcohol as the solvent if possible. The large excess will drive the equilibrium towards the ester product according to Le Châtelier's principle.

  • Remove Water: If using a co-solvent, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Alternative Methods: For more sensitive substrates or precious alcohols, it is better to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine.[14] This is a non-reversible, higher-yielding pathway.

Carboxylic_Acid_Reactions CA R-COOH (this compound) Amide R-CONR'R'' (Amide) CA->Amide Amine (R'R''NH) + Coupling Agent (HATU) Ester R-COOR' (Ester) CA->Ester Alcohol (R'OH) + Acid Catalyst (H2SO4) (Fischer Esterification) AcidChloride R-COCl (Acid Chloride) CA->AcidChloride SOCl2 or (COCl)2 Alcohol R-CH2OH (Primary Alcohol) CA->Alcohol 1. LiAlH4 2. H2O workup AcidChloride->Amide Amine (R'R''NH) AcidChloride->Ester Alcohol (R'OH) + Pyridine

Caption: Key reaction pathways for the carboxylic acid functional group.

Section 4: Characterization and Analysis

Correctly interpreting analytical data is essential to confirm the structure and purity of your compound.

FAQ: I'm having trouble interpreting the ¹H NMR spectrum. What are the expected chemical shifts?

While the exact shifts can vary based on the solvent and substitution, the following table provides an estimated range for the key protons of the parent compound in DMSO-d₆.

ProtonApproximate Chemical Shift (ppm)MultiplicityNotes
Pyrrole NH 11.5 - 12.5broad singletOften exchangeable with D₂O.
Carboxylic Acid OH 12.0 - 13.0very broad singletOften exchangeable with D₂O.
H2 (Pyrrole) ~8.2singlet or doubletPosition adjacent to the carboxylic acid.
H4 (Pyridine) ~8.0doublet
H6 (Pyridine) ~7.0doublet
Methoxy (OCH₃) ~3.9singletSharp signal integrating to 3H.

Scientist's Insight: The two broad singlets for the NH and OH protons can sometimes overlap. Performing a D₂O exchange experiment is highly recommended. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, these peaks will diminish or disappear, confirming their identity.

References

  • Jack Westin. Carboxylic Acids Important Reactions.[Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]

  • Progress in Chemistry. Synthesis of Azaindoles.[Link]

  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.[Link]

  • Organic Chemistry Portal. Azaindole synthesis.[Link]

  • Varsity Tutors. Help with Carboxylic Acid Reactions.[Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.[Link]

  • Pearson. Carboxylic Acid Reactions.[Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[Link]

  • H2ChemHacks (YouTube). How to memorise Carboxylic Acid Reactions, Reagents and Conditions.[Link]

  • PubChemLite. 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[Link]

  • Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems.[Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis and to provide actionable solutions to increase your yield and purity. The insights provided herein are based on established chemical principles and field-proven experiences.

Introduction: The Synthetic Challenge

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents practical challenges that can significantly impact the overall yield. The most common synthetic route involves the formation of the 7-azaindole core, followed by functionalization at the 3-position. This guide will focus on a prevalent two-step approach: the Vilsmeier-Haack formylation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine followed by the oxidation of the resulting aldehyde to the desired carboxylic acid.

Below, we address specific issues you might encounter in a question-and-answer format, providing detailed troubleshooting advice and optimized protocols.

Troubleshooting Guide & FAQs

Part 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 7-azaindoles.[1][2] However, substrate reactivity, reaction conditions, and work-up procedures are critical for a successful outcome.

Question 1: My Vilsmeier-Haack reaction is sluggish or results in a low yield of the aldehyde. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a low-yielding formylation reaction. Let's break down the potential issues and their solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium ion) is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][3]

    • Troubleshooting:

      • Reagent Quality: Ensure that your POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.

      • Order of Addition: It is crucial to add POCl₃ slowly to chilled DMF (0-5 °C) to control the exothermic reaction and ensure complete formation of the reagent before adding the substrate.

      • Reaction Time and Temperature: The formation of the Vilsmeier reagent is typically fast, but allowing it to stir for 15-30 minutes at 0-5 °C before adding the 5-methoxy-7-azaindole can be beneficial.

  • Sub-optimal Reaction Temperature for Formylation: While the Vilsmeier reagent formation is done at low temperatures, the subsequent formylation of the azaindole may require heating.

    • Troubleshooting:

      • Temperature Screening: If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

  • Improper Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium salt to the aldehyde and for separating the product from reaction byproducts.

    • Troubleshooting:

      • Hydrolysis: The reaction mixture should be quenched by pouring it onto ice-water, followed by careful neutralization with a base such as sodium hydroxide or sodium carbonate solution. This hydrolysis step is often exothermic and should be performed with cooling.

      • pH Adjustment: The pH of the aqueous layer should be carefully adjusted to be slightly basic (pH 8-9) to ensure the product is in its free base form and can be efficiently extracted with an organic solvent like ethyl acetate or dichloromethane.

Optimized Protocol for Vilsmeier-Haack Formylation:

Step Procedure Key Considerations
1To a stirred solution of anhydrous DMF (3 eq.) at 0-5 °C, add POCl₃ (1.2 eq.) dropwise under a nitrogen atmosphere.Maintain the temperature below 10 °C.
2Stir the mixture at 0-5 °C for 30 minutes.The solution should become a pale yellow, viscous liquid.
3Add a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent.Monitor the addition rate to control any exotherm.
4Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.Monitor the reaction progress by TLC.
5Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.Perform in a well-ventilated fume hood.
6Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or NaOH until pH 8-9.Control the addition of base to manage effervescence and exotherm.
7Extract the product with ethyl acetate (3 x V).
8Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
9Purify the crude product by column chromatography on silica gel.A gradient of ethyl acetate in hexanes is typically effective.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_0 Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Azaindole 5-Methoxy-7-azaindole Azaindole->Iminium_Salt 50-60 °C Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Neutralization Neutralization (Base) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Aldehyde 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Purification->Aldehyde

Caption: Workflow for the Vilsmeier-Haack formylation.

Part 2: Oxidation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

The oxidation of the aldehyde to the carboxylic acid is the final and often challenging step. The choice of oxidant and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired product.

Question 2: I am observing low yields and significant byproduct formation during the oxidation of the aldehyde. What are the common pitfalls and how can I optimize this step?

Answer:

The 7-azaindole core is susceptible to oxidation, and the pyrrole nitrogen can also be a site for unwanted reactions. Therefore, a mild and selective oxidizing agent is required.

  • Harsh Oxidizing Agents: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation and degradation of the 7-azaindole ring system.

    • Troubleshooting:

      • Pinnick Oxidation: The Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger for hypochlorous acid (like 2-methyl-2-butene or hydrogen peroxide), is a highly effective and mild method for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups.[4]

      • Silver(I) Oxide: Oxidation with silver(I) oxide (Ag₂O) in a mixture of aqueous sodium hydroxide and ethanol is another mild and effective method.

  • Incomplete Reaction: The reaction may not go to completion if the stoichiometry of the reagents is incorrect or if the reaction time is insufficient.

    • Troubleshooting:

      • Reagent Stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.5-2.0 equivalents of NaClO₂) to ensure complete conversion of the aldehyde.

      • Reaction Monitoring: Monitor the reaction progress carefully by TLC until the starting aldehyde is completely consumed.

  • Difficult Product Isolation and Purification: The product, being a carboxylic acid, can be challenging to isolate and purify.

    • Troubleshooting:

      • Acid-Base Extraction: After the reaction is complete, the product can be isolated by an acid-base workup. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration. Alternatively, extract the product into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove impurities, and then re-acidify to precipitate the pure product.

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Optimized Protocol for Pinnick Oxidation:

Step Procedure Key Considerations
1Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 eq.) in a mixture of tert-butanol and water.
2Add 2-methyl-2-butene (4-5 eq.) as a scavenger.
3Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.The NaH₂PO₄ acts as a buffer.
4Add the NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.An exotherm may be observed. Maintain the temperature below 30 °C.
5Stir the reaction mixture at room temperature for 4-6 hours.Monitor by TLC until the starting material is consumed.
6Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).This will destroy any excess oxidant.
7Acidify the mixture to pH 2-3 with 1M HCl.The product should precipitate.
8Collect the solid by filtration, wash with cold water, and dry under vacuum.
9If necessary, recrystallize the product from an appropriate solvent.

Diagram: Key Steps in the Synthesis

Synthesis_Pathway Start 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Aldehyde 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Start->Aldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) CarboxylicAcid This compound Aldehyde->CarboxylicAcid Pinnick Oxidation (NaClO₂, 2-methyl-2-butene)

Caption: Synthetic pathway to the target molecule.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 20, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved January 20, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Refining 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 192.17 g/mol , CAS: 1190322-23-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with refining this valuable heterocyclic compound. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before embarking on any purification strategy, a foundational understanding of the molecule's properties is paramount. This compound is a member of the 7-azaindole family of compounds. Its structure, featuring both a weakly basic pyridine nitrogen and an acidic carboxylic acid group, dictates its behavior in different solvent and pH environments.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Physical Form Typically a solid at room temperature.Suitable for recrystallization.
Functional Groups Carboxylic acid, Methoxy group, Pyrrole N-H, Pyridine NitrogenAmphoteric nature allows for pH-dependent solubility manipulation (acid-base extraction).
pKa (estimated) Carboxylic acid: ~4-5; Pyridine nitrogen: ~4-5The proximity of pKa values requires careful pH control during acid-base extractions to ensure selective protonation/deprotonation.
Solubility Generally soluble in polar organic solvents; solubility in water is pH-dependent.[1]A wide range of solvents can be screened for recrystallization.

II. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Scenario 1: Low Recovery After Acid-Base Extraction

  • Question: I performed an acid-base extraction to remove neutral impurities, but my final yield of the carboxylic acid is very low. What could have gone wrong?

  • Answer: Low recovery in an acid-base extraction of an amphoteric molecule like this is often linked to improper pH control. Here are the likely causes and solutions:

    • Incomplete Deprotonation: During the basic wash (e.g., with sodium bicarbonate), the pH may not have been high enough to fully convert the carboxylic acid into its more water-soluble carboxylate salt. This would leave a significant portion of your product in the organic layer, which is then discarded with the neutral impurities.

      • Solution: Ensure the pH of the aqueous layer is at least 2 units above the pKa of the carboxylic acid. Use a pH meter or pH paper to verify. A switch to a slightly stronger base like sodium carbonate might be necessary, but be cautious of potential side reactions.

    • Incomplete Reprotonation: When acidifying the aqueous layer to precipitate the purified carboxylic acid, insufficient acid will lead to incomplete precipitation.

      • Solution: Add acid (e.g., 1M HCl) dropwise while vigorously stirring and monitor the pH. Continue adding acid until the pH is at least 2 units below the pKa of the pyridine nitrogen to ensure the molecule is neutral and minimally soluble. Check for complete precipitation by adding another drop of acid to the supernatant; if more solid forms, continue acidification.

    • Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of a stable emulsion, trapping your product at the interface.

      • Solution: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. If an emulsion does form, it can sometimes be broken by adding brine (saturated NaCl solution) or by gentle warming.

Scenario 2: Persistent Impurities After Recrystallization

  • Question: I've recrystallized my product, but my NMR/LC-MS still shows the presence of impurities. How can I improve the recrystallization?

  • Answer: The success of recrystallization hinges on the choice of solvent and proper technique. If impurities persist, consider the following:

    • Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

      • Solution: Conduct a systematic solvent screen. Place a small amount of your crude material in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes). Heat the soluble samples and then cool them to see which provides the best crystal formation. A two-solvent system (one in which the compound is soluble and one in which it is not) can often provide better results.

    • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil can trap impurities.

      • Solution: To prevent oiling out, use a larger volume of solvent, cool the solution more slowly, and introduce a seed crystal to encourage proper crystal lattice formation.

    • Co-precipitation: If an impurity has a very similar structure to your target compound, it may co-precipitate.

      • Solution: In this case, a different purification technique may be necessary. Column chromatography is often the next logical step.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my sample?

    • A1: Impurities will largely depend on the synthetic route used. Common impurities in the synthesis of 7-azaindoles can include unreacted starting materials, reagents from coupling reactions (e.g., palladium catalysts, boronic acids/esters), and side-products from the cyclization step.[2][3] A thorough analysis of your synthetic pathway is the best way to anticipate potential impurities.

  • Q2: Can I use column chromatography to purify this compound?

    • A2: Yes, column chromatography can be an effective method. Due to the acidic nature of the compound, it may streak on silica gel. To mitigate this, you can add a small amount of acetic or formic acid to the eluent (e.g., 0.1-1%). A typical mobile phase could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the impurities.

  • Q3: How can I assess the purity of my final product?

    • A3: A combination of analytical techniques is recommended:

      • NMR Spectroscopy: ¹H NMR is excellent for identifying the presence of organic impurities.[4] The spectrum should be clean with the correct integrations and chemical shifts for the desired product.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for detecting trace impurities and confirming the molecular weight of your compound.

      • HPLC (High-Performance Liquid Chromatography): HPLC with UV detection can be used to quantify the purity of your sample.[5] Developing a method with a suitable column (e.g., C18) and mobile phase will allow you to determine the percentage of your main peak relative to any impurity peaks.

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol provides a starting point for the purification of this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of 1M HCl with stirring. Monitor the pH to ensure it reaches ~2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization Solvent Screening

  • Preparation: Place ~10-20 mg of the crude, dry product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature until the solid just dissolves. If it does not dissolve, heat the mixture gently.

  • Observation (Hot): Note the solubility of the compound in the hot solvent. The ideal solvent will fully dissolve the compound when hot.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation (Cold): Observe which solvent system yields a good quantity of crystalline solid.

  • Scaling Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on the bulk of the material.

V. Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Outcome Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative Start Acid_Base->Recrystallization Sequential Step Purity_Check Assess Purity (NMR, LC-MS, HPLC) Acid_Base->Purity_Check Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity < 98% Further_Purification->Recrystallization Further_Purification->Chromatography

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Beilstein Archives. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • J&K Scientific. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • PubChem. 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

Sources

stability issues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the stability of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a derivative of the 7-azaindole core, is primarily influenced by several factors:

  • pH: The 7-azaindole ring system's stability can be compromised in both strongly acidic and alkaline conditions, leading to hydrolysis. For similar structures, degradation is often observed under these conditions.

  • Light: Compounds with a pyrrolopyridine core have been shown to be photolabile. Exposure to UV or even ambient laboratory light can initiate photochemical degradation.[1]

  • Oxidation: The electron-rich pyrrole ring of the 7-azaindole nucleus is susceptible to oxidation, which can be accelerated by exposure to air, peroxides, or other oxidizing agents.

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways, including hydrolysis and oxidation.[2]

Q2: I'm observing new, unexpected peaks in my HPLC analysis of a stock solution. What could be the cause?

The appearance of new peaks over time is a strong indicator of compound degradation. Based on the structure of this compound, several degradation pathways are plausible:

  • Hydrolysis: If your solvent is aqueous and has a low or high pH, hydrolysis of the carboxylic acid or ether linkage of the methoxy group might occur.

  • Oxidation: The pyrrole ring is prone to oxidation, which could lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: If the solution was exposed to light, photo-induced degradation products may have formed.[1]

To troubleshoot, it is advisable to prepare fresh solutions and protect them from light, extreme pH, and exposure to air.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the maximum stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, degassed solvents. For long-term storage, anhydrous aprotic solvents may be preferable if compatible with your experimental design.

  • pH Control: If an aqueous solution is necessary, use a buffered system to maintain a neutral pH.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1][3]

  • Temperature Control: For long-term storage, keep solutions at -20°C or -80°C.[4] For daily use, refrigeration at 2-8°C is recommended.

  • Inert Atmosphere: To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

Q4: How can I determine if my experimental results are being affected by compound instability?

Inconsistent results in biological assays or analytical measurements can be a sign of compound degradation. To investigate this:

  • Run a Time-Course Experiment: Analyze your compound in the assay medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions to see if the concentration of the parent compound decreases over time.

  • Use Freshly Prepared Solutions: Compare results obtained using a freshly prepared solution with those from an older stock solution.

  • Include Controls: Always include a "compound-only" control in your assay to monitor its stability in the assay buffer over the course of the experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solutions
  • Symptom: Significant loss of the parent compound within hours of preparation in an aqueous buffer.

  • Possible Cause: pH-mediated hydrolysis. The 7-azaindole core can be unstable at pH extremes.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for stability by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the stability over time using HPLC.

    • Co-solvent Addition: If compatible with your experiment, consider adding a co-solvent like DMSO or ethanol to reduce the concentration of water and potentially slow down hydrolysis.

    • Fresh Preparation: If the compound is inherently unstable in aqueous media, prepare the solution immediately before use.

Issue 2: Inconsistent Potency in Cellular Assays
  • Symptom: The compound shows variable activity in cell-based experiments performed on different days.

  • Possible Cause: Degradation in the cell culture medium or photosensitivity during incubation.

  • Troubleshooting Steps:

    • Medium Stability Study: Incubate the compound in the complete cell culture medium at 37°C and analyze its concentration at various time points to assess its stability under assay conditions.

    • Light Protection During Incubation: When treating cells, protect the plates from light by wrapping them in foil or using a dark incubator.

    • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can accelerate degradation.

Predicted Degradation Pathways

While specific degradation products for this compound are not extensively documented in the literature, we can predict potential pathways based on the chemistry of the 7-azaindole scaffold.

Caption: Workflow for a forced degradation study.

Summary of Stability and Storage Recommendations

ConditionRecommendationRationale
pH Maintain solutions at a neutral pH (6-8).The 7-azaindole core is susceptible to acid and base-catalyzed hydrolysis.
Light Store solid and solutions protected from light (amber vials/foil).The pyrrolopyridine structure is potentially photolabile. [1]
Temperature Long-term: -20°C to -80°C. Short-term: 2-8°C.Reduces the rate of all chemical degradation pathways. [2]
Oxygen Store under an inert atmosphere (argon or nitrogen).The electron-rich pyrrole ring is prone to oxidation.
Solvents Use high-purity, degassed solvents. Prepare aqueous solutions fresh.Minimizes contaminants that could catalyze degradation and avoids hydrolysis.

By understanding the potential stability issues and implementing these handling and storage procedures, researchers can ensure the integrity of this compound throughout their experiments, leading to more accurate and reproducible results.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved January 19, 2026, from [Link]

  • 7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved January 19, 2026, from [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]

  • Why is the reduction process in forced degradation studies for API/drug product not performed? (2014, January 28). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • [Review of the stability of photosensitive medications]. (2010). PubMed. Retrieved January 19, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (n.d.). Sapio Sciences. Retrieved January 19, 2026, from [Link]

  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This molecule, a substituted 7-azaindole, is a highly valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This guide is designed for researchers and drug development professionals, offering in-depth, field-proven insights into common synthetic challenges. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization.

Overview of Primary Synthetic Strategies

The construction of the 5-methoxy-7-azaindole-3-carboxylic acid scaffold can be broadly approached from two distinct strategic directions:

  • Route A: Linear Annulation (Building the Pyrrole Ring): This classic approach involves constructing the pyrrole ring onto a pre-functionalized pyridine core. It offers control over substituent placement from the start but can involve more steps.

  • Route B: Late-Stage Functionalization (Modifying the Azaindole Core): This strategy begins with a readily available or synthesized 5-methoxy-7-azaindole and introduces the C3-carboxylic acid functionality towards the end of the synthesis. This can be more efficient if the starting azaindole is accessible but requires careful control of regioselectivity.

The choice between these routes often depends on the availability of starting materials, scalability requirements, and the specific challenges encountered in your laboratory.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Linear AnnulationRoute B: Late-Stage Functionalization
Starting Material Substituted 2-aminopyridine (e.g., 2-amino-3-bromo-5-methoxypyridine)5-methoxy-1H-pyrrolo[2,3-b]pyridine
Key Transformations Sonogashira coupling, base- or acid-mediated cyclization, oxidation.[4]Electrophilic halogenation (C3), N-protection, metal-halogen exchange & carboxylation, deprotection.[5]
Pros Unambiguous regiochemistry; adaptable to various C2/C3 substituents.Potentially shorter route if the core is available; leverages the intrinsic reactivity of the azaindole.
Cons Can be a longer sequence; optimization of coupling and cyclization steps is often required.Requires careful management of protecting groups; organometallic intermediates can be sensitive.
Conceptual Workflow Diagram

G cluster_0 Route A: Linear Annulation cluster_1 Route B: Late-Stage Functionalization A_Start 2-Amino-3-halo-5-methoxypyridine A_Step1 Sonogashira Coupling (with alkyne partner) A_Start->A_Step1 A_Step2 Pyrrole Ring Cyclization A_Step1->A_Step2 A_Step3 C3 Side-Chain Manipulation (Oxidation/Hydrolysis) A_Step2->A_Step3 Target Target Molecule: 5-methoxy-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid A_Step3->Target B_Start 5-Methoxy-7-azaindole B_Step1 N-H Protection (e.g., Tosyl, SEM) B_Start->B_Step1 B_Step2 C3-Halogenation (e.g., NIS, NBS) B_Step1->B_Step2 B_Step3 Carboxylation (e.g., Li/Mg exchange + CO2) B_Step2->B_Step3 B_Step3->Target + Deprotection

Caption: High-level comparison of the two primary synthetic approaches.

Troubleshooting Guide 1: Route A (Linear Annulation)

This route typically involves a Sonogashira coupling of a 2-amino-3-halopyridine with a suitable alkyne, followed by cyclization to form the pyrrole ring.

Q1: My Sonogashira coupling is sluggish or fails completely. What are the likely causes and solutions?

A1: This is a common bottleneck. The success of a Sonogashira coupling hinges on the delicate interplay between the catalyst, reagents, and conditions.

  • Cause 1: Inactive Palladium Catalyst. The Pd(0) species is the active catalyst. If your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) fails to be reduced in situ, the reaction won't start.

    • Solution: Ensure your amine base (e.g., Et₃N, DIPEA) is pure and free of hydrochloride salts, which can inhibit the catalyst. Consider adding a small amount of a reducing agent or using a pre-formed Pd(0) source like Pd(PPh₃)₄, especially for less reactive aryl halides.[4]

  • Cause 2: Issues with Copper(I) Co-catalyst. The role of Cu(I) is to form the copper acetylide, which then undergoes transmetalation with the palladium complex.

    • Solution: Ensure your CuI source is fresh and not oxidized (it should be off-white, not green/brown). Run the reaction under a strict inert atmosphere (N₂ or Ar) as oxygen can cause homocoupling of the alkyne (Glaser coupling), consuming your starting material.

  • Cause 3: Poor Substrate Reactivity. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.

    • Solution: If using an aryl bromide, you may need more forcing conditions: higher temperatures (e.g., 70-100 °C)[4] and a stronger ligand for palladium, such as XPhos or SPhos, which can promote the oxidative addition step.

Q2: The subsequent base-mediated cyclization to form the pyrrole ring gives a low yield. How can I optimize this step?

A2: The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate is critical. The choice of base and solvent is paramount.

  • Cause 1: Inappropriate Base Strength. The base must be strong enough to deprotonate the amino group, initiating the nucleophilic attack on the alkyne, but not so strong that it causes unwanted side reactions.

    • Solution: Potassium tert-butoxide (KOtBu) is a common and effective choice.[4] If you observe decomposition, consider a milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO, which may require higher temperatures.

  • Cause 2: Competing Intermolecular Reactions. At high concentrations, the deprotonated amine can react with another molecule of the starting material rather than cyclizing.

    • Solution: Run the reaction at high dilution (e.g., <0.1 M) to favor the intramolecular pathway. Adding the substrate slowly via syringe pump to a solution of the base can also significantly improve yields.

  • Cause 3: Acid-Catalyzed Alternative. For some substrates, an acid-catalyzed cyclization can be more effective.

    • Solution: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in acetonitrile at elevated temperatures has been shown to effectively promote the cyclization of 3-alkynyl-2-aminopyridines to the corresponding 7-azaindoles.[4] This method is particularly useful if base-sensitive functional groups are present elsewhere in the molecule.

Troubleshooting Guide 2: Route B (Late-Stage C3-Carboxylation)

This approach leverages the inherent nucleophilicity of the C3 position of the 7-azaindole ring.

Q1: My C3-iodination of 5-methoxy-7-azaindole with NIS is messy and gives multiple products. How do I improve selectivity?

A1: The C3 position of the 7-azaindole nucleus is the most electron-rich and thus the most susceptible to electrophilic substitution.[6] However, over-reaction or side reactions can occur without proper control.

  • Cause 1: Over-Iodination. Using excess N-iodosuccinimide (NIS) can lead to di-iodinated products.

    • Solution: Use precisely 1.0-1.1 equivalents of NIS. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate reactivity.

  • Cause 2: Free-Radical Side Reactions. Light can promote free-radical pathways with N-haloimides.

    • Solution: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Cause 3: N-H Reactivity. The pyrrole N-H is acidic and can compete in side reactions.

    • Solution: While C3-iodination often works without N-protection, protecting the nitrogen first (see Q2) can lead to a much cleaner reaction by preventing N-iodination and other side reactions. A tosyl group is an excellent choice for this purpose.[5]

Q2: The metal-halogen exchange and subsequent quench with CO₂ gives no desired product. What is the critical failure point?

A2: This is the most technically demanding step of this route. Organometallic intermediates are highly reactive and sensitive to moisture, air, and acidic protons.

  • Cause 1: Quenching by the Pyrrole N-H. This is the most common reason for failure. The organolithium or Grignard reagent you form will instantly deprotonate the acidic N-H of the pyrrole ring (pKa ≈ 16-17) before it can be quenched by CO₂.

    • Solution (Mandatory): The pyrrole nitrogen must be protected before this step. An electron-withdrawing group like tosyl (Ts) is ideal because it increases the acidity of the N-H, making it easy to deprotonate and protect, and it is stable to the organometallic conditions.[5] It can be removed later under basic conditions.

  • Cause 2: Incomplete Metal-Halogen Exchange. The exchange between the C3-iodide and an organolithium reagent (like n-BuLi or t-BuLi) is typically very fast, but it requires cryogenic temperatures to prevent side reactions.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled THF and ensure all glassware is flame-dried under vacuum. Perform the addition of the organolithium reagent at -78 °C (a dry ice/acetone bath).

  • Cause 3: Poor CO₂ Quench. Gaseous CO₂ bubbled through the solution can be inefficient.

    • Solution: The best method is to pour the cold organolithium solution onto a large excess of freshly crushed dry ice. This ensures rapid and complete quenching.

Troubleshooting Workflow: N-Protecting Group Selection

G Start Need to perform C3-carboxylation via organometallic intermediate? Protect YES: Protect the N-H Start->Protect Yes NoProtect NO Start->NoProtect No Q_Stability Q_Stability Protect->Q_Stability Consider reaction conditions Tosyl Use Tosyl (Ts) group. [5] Install: TsCl, NaH Remove: NaOH, MeOH Q_Stability->Tosyl Need stability to strong base/organometallics? SEM Use SEM group. Install: SEMCl, NaH Remove: TBAF or TFA Q_Stability->SEM Need milder removal conditions? End Proceed with C3-functionalization Tosyl->End SEM->End

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Selectivity

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure in kinase inhibitor design, lauded for its ability to mimic the adenine region of ATP and establish critical hydrogen bond interactions within the kinase hinge region. This guide delves into a comparative analysis of inhibitors built upon this scaffold, with a specific focus on understanding how subtle structural modifications influence potency and selectivity.

While a broad spectrum of derivatives exists, publicly available data on the specific isomer 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is limited. However, extensive research on the closely related isomer, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , has identified it as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1]. This finding aligns with broader studies that establish the 1H-pyrrolo[2,3-b]pyridine core as a powerful framework for targeting the FGFR family[2][3][4]. Consequently, this guide will use the FGFR-targeting capabilities of this scaffold as a foundation for a detailed comparative analysis, providing researchers with the principles and methodologies to evaluate and contrast similar kinase inhibitors.

Core Compound Profile: The 1H-pyrrolo[2,3-b]pyridine Scaffold

The central theme of this guide is the 1H-pyrrolo[2,3-b]pyridine core. Its efficacy stems from the nitrogen atom in the pyridine ring and the pyrrole NH group, which act as hydrogen bond acceptor and donor, respectively. This arrangement facilitates a strong, bidentate interaction with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.

The subject of our analysis, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, possesses key functional groups that dictate its biological activity. The methoxy group at the 5-position and the carboxylic acid at the 6-position are pivotal for its interaction with the target kinase, FGFR[1].

Caption: Structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Mechanism of Action: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, and angiogenesis.[2] Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers[2][3].

5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid functions by binding to the ATP-binding pocket of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1] In vitro studies have confirmed that this inhibition leads to decreased proliferation and the induction of apoptosis in cancer cells[1].

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 5-methoxy-1H-pyrrolo[2,3-b] pyridine-6-carboxylic acid Inhibitor->FGFR Inhibits (ATP-competitive) MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Comparative Inhibitors: Benchmarking Performance

To provide a meaningful comparison, we will evaluate the 1H-pyrrolo[2,3-b]pyridine scaffold against other established FGFR inhibitors with different core structures. A key competitor is Pexidartinib , an approved CSF1R/KIT/FLT3 inhibitor that also demonstrates activity against FGFRs, and various other clinical and pre-clinical compounds that highlight different binding modes and selectivity profiles.

Inhibitor ClassCore ScaffoldPrimary TargetsKey Features
Pyrrolo[2,3-b]pyridine 7-AzaindoleFGFR1/2/3[2][3]Hinge-binding motif, potential for high selectivity.
Pexidartinib (PLX3397) Dipyridyl EtherCSF1R, KIT, FLT3Multi-kinase inhibitor, serves as a benchmark for cross-kinase activity.
Pyrrolo[2,3-d]pyrimidine 7-DeazapurineCSF1R[5]Structurally related scaffold with distinct selectivity profile.
Pyrrolo[3,2-c]pyridine 4-AzaindoleFMS (CSF1R)[6]Isomeric scaffold demonstrating utility against related kinases.

Experimental Protocols for Comparative Evaluation

Objective comparison requires standardized, robust assays. The following protocols outline the essential experiments for characterizing and comparing kinase inhibitors like 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Biochemical Potency: IC50 Determination

Causality: The first step is to determine the direct inhibitory effect of the compound on the purified target kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency. A lower IC50 value indicates a more potent inhibitor.

Methodology: Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • Prepare a solution containing the purified recombinant FGFR1 kinase, the specific substrate (e.g., a poly-GT peptide), and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase/substrate/ATP solution to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Workflow A Prepare Inhibitor Serial Dilution C Add Inhibitor to Plate A->C B Prepare Kinase/ Substrate/ATP Mix D Add Kinase Mix & Incubate B->D C->D E Stop Reaction (Add ADP-Glo™ Reagent) D->E F Develop Signal (Add Detection Reagent) E->F G Read Luminescence F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for determining biochemical IC50.

Cellular Activity: Target Engagement and Pathway Inhibition

Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in a physiological context, and inhibit the downstream signaling pathway.

Methodology: Western Blot for Phospho-FGFR and Phospho-ERK

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known FGFR pathway activation (e.g., breast cancer 4T1 cells[2][3]).

    • Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce basal signaling.

    • Treat the cells with a dose range of the inhibitor for a specified time (e.g., 2 hours).

    • Stimulate the cells with a growth factor (e.g., FGF2) to activate the FGFR pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply an ECL substrate and image the chemiluminescent signal.

    • Quantify the band intensities to determine the reduction in p-FGFR and p-ERK levels relative to the total protein and loading control.

Selectivity Profiling: Assessing Off-Target Effects

Causality: A critical aspect of a good inhibitor is its selectivity. Inhibition of unintended kinases can lead to off-target toxicities. A broad kinase panel screen is the gold standard for assessing selectivity.

Methodology: Kinome Panel Screen

  • Compound Submission: Submit the inhibitor to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of purified kinases (e.g., >400 kinases).

  • Screening: The inhibitor is typically tested at a single high concentration (e.g., 1 µM) in a primary screen. The percentage of inhibition for each kinase is determined.

  • Data Analysis:

    • Analyze the data to identify any kinases that are significantly inhibited.

    • Selectivity can be visualized using a kinome tree plot.

    • For significant off-target hits, follow up with full IC50 determination to confirm the potency of inhibition.

Synthesizing the Data: A Comparative Outlook

By subjecting 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its chosen comparators to this battery of tests, a comprehensive performance profile can be constructed.

Parameter5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidComparator A (e.g., Pexidartinib)Comparator B (e.g., Pyrrolo[2,3-d]pyrimidine)
FGFR1 IC50 (nM) Experimental ValueExperimental ValueExperimental Value
Cellular p-ERK IC50 (nM) Experimental ValueExperimental ValueExperimental Value
Selectivity Score (S-Score) Experimental ValueExperimental ValueExperimental Value
Key Off-Targets (>80% Inh.) Experimental ValueExperimental ValueExperimental Value

This structured data allows for an objective assessment. An ideal FGFR inhibitor would exhibit a low nanomolar IC50 against FGFRs, demonstrate on-target pathway inhibition in cells at a similar concentration, and show minimal inhibition of other kinases in a broad panel screen. By understanding the structure-activity relationships that drive these performance metrics, researchers can rationally design the next generation of selective and potent kinase inhibitors.

References

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid. EvitaChem.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

Sources

A Comparative Guide to the Biological Target Validation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technically-grounded framework for validating the target of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a compound belonging to a chemical class renowned for its interaction with protein kinases.

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors.[1][2] This structural alert strongly hypothesizes that our compound of interest is a kinase inhibitor. However, with over 500 kinases in the human kinome, a systematic and multi-faceted approach is essential to pinpoint its specific target(s) and build a robust validation case. This guide eschews a rigid template, instead presenting a logical, multi-pillar strategy that progresses from broad, unbiased screening to direct biophysical characterization and, ultimately, to functional validation in a cellular context.

Pillar 1: Unbiased Target Identification – Casting a Wide Net

The initial phase of target validation aims to move from a broad hypothesis (a kinase inhibitor) to a specific, testable one. The causality behind employing broad screening methods first is to minimize bias and uncover both expected and unexpected interactions in a single, efficient process. We will compare two orthogonal, industry-standard approaches: large-panel enzymatic screening and chemical proteomics.

Approach 1.1: In Vitro Kinase Panel Screening

This is a foundational, high-throughput method to assess a compound's activity against a large, purified panel of recombinant protein kinases. The objective is to obtain a preliminary "hit list" of potential targets based on direct inhibition of enzymatic activity.

Causality of Experimental Choice: By testing against hundreds of kinases simultaneously, we generate a comprehensive initial selectivity profile. This allows for the early identification of the most potent targets and provides a first look at potential off-target liabilities that could lead to toxicity later in development.

Hypothetical Screening Data:

Kinase Target% Inhibition @ 1 µMIC50 (nM)
FGFR1 98% 7
FGFR2 95% 9
FGFR3 89% 25
VEGFR265%450
CDK845%>1,000
JAK330%>5,000
TNIK22%>10,000
... (400+ other kinases)<10%>10,000
Table 1: Hypothetical results from a broad kinase panel screen for this compound. The data strongly suggests potent and selective activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Data is illustrative, based on findings for similar compounds.[3][4][5]
Approach 1.2: Chemical Proteomics with Kinobeads

As an orthogonal and more physiologically relevant approach, chemical proteomics assesses compound binding to endogenous kinases within a complex cell lysate.[6] The Kinobeads assay utilizes beads coated with multiple, non-selective kinase inhibitors to capture a large fraction of the kinome.[6][7] The test compound is added as a competitor; targets that it binds to will not be pulled down by the beads.

Causality of Experimental Choice: Unlike assays with recombinant enzymes, this method confirms that the compound can bind to its target in its native conformation, complete with post-translational modifications and associated proteins.[6] It provides a powerful, unbiased view of the compound's target landscape in a cellular context.[7]

cluster_0 Kinobeads Workflow lysate Cell Lysate (Native Kinases) incubate Incubate (Competition) lysate->incubate compound Test Compound (this compound) compound->incubate kinobeads Kinobeads (Immobilized Probes) pulldown Affinity Pulldown kinobeads->pulldown incubate->pulldown wash wash pulldown->wash Remove non-binders digest digest wash->digest On-bead Digestion lcms LC-MS/MS Analysis digest->lcms Peptide Elution analysis Identify Displaced Targets (e.g., FGFR1) lcms->analysis Quantify Bound Kinases

Kinobeads chemical proteomics workflow.

From these initial screens, a primary candidate target has emerged: FGFR1 . The subsequent pillars will focus on rigorously validating this specific interaction.

Pillar 2: Biophysical Characterization of Direct Engagement

Once a primary target is identified, it is imperative to confirm a direct, physical interaction between the compound and the purified target protein. This step provides quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for understanding the structure-activity relationship (SAR).

Approach 2.1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[8] It is considered the gold standard for characterizing binding thermodynamics.[9] A solution of the compound is titrated into a solution containing the purified target protein, and the minute heat changes are recorded.

Causality of Experimental Choice: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9] This level of detail is invaluable for lead optimization.

Approach 2.2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[10] Typically, the target protein is immobilized on the chip, and the compound is flowed over the surface.

Causality of Experimental Choice: The primary advantage of SPR is its ability to provide kinetic data, including the association rate (kon) and dissociation rate (koff) of the compound-target interaction.[10][11] The dissociation rate, or residence time, is increasingly recognized as a key predictor of in vivo efficacy.

Comparative Data Summary:

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Rationale
Binding Affinity (Kd) 12 nM10 nMProvides confidence in the potency of the interaction.
Kinetics Not directly measuredkon: 2.5 x 10^5 M⁻¹s⁻¹ koff: 2.5 x 10⁻³ s⁻¹Determines how quickly the compound binds and releases from the target.
Thermodynamics ΔH: -9.5 kcal/mol -TΔS: -1.5 kcal/molNot directly measuredReveals the driving forces of the binding event (enthalpy-driven).
Stoichiometry (n) 1.05Not directly measuredConfirms a 1:1 binding ratio, as expected for an ATP-site inhibitor.
Table 2: Comparison of hypothetical quantitative data from ITC and SPR for the interaction between the compound and purified FGFR1 protein. The orthogonal agreement on binding affinity strengthens the validation case.

Pillar 3: Cellular Target Engagement and Functional Validation

Confirming a direct interaction with a purified protein is necessary but not sufficient. The ultimate proof of a drug's mechanism of action requires demonstrating that it engages its target within the complex milieu of a living cell and elicits a predictable, target-dependent functional response.

Approach 3.1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[12][13] The principle is that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[13]

Causality of Experimental Choice: CETSA provides direct evidence that the compound can cross the cell membrane, remain stable in the cytoplasm, and physically bind to its intended target in a native cellular environment.[13][14] It is a crucial bridge between biophysical assays and cellular functional assays.

cluster_1 CETSA Workflow cells Treat Intact Cells (Vehicle vs. Compound) heat Thermal Challenge cells->heat Heat to various temps lysis lysis heat->lysis Cool & Lyse Cells separate Centrifugation lysis->separate Separate Soluble vs. Aggregated Proteins analysis Quantify Target Protein (e.g., Western Blot) separate->analysis Collect Supernatant (Soluble Fraction) plot Plot % Soluble Protein vs. Temperature analysis->plot Generate Melt Curve result Increased Tm confirms intracellular binding plot->result Observe Thermal Shift cluster_2 FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 P FGFR1->P1 Autophosphorylation Compound Our Compound Compound->FGFR1 INHIBITS RAS RAS P1->RAS Activates P2 P ERK ERK P2->ERK P3 P Response Cell Proliferation, Survival P3->Response RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->P2 ERK->P3

Inhibition of the FGFR1 signaling cascade.

A western blot analysis would be performed on cells pre-treated with our compound, then stimulated with FGF2. A validated inhibitor should show a dose-dependent decrease in the phosphorylation of FGFR1 and ERK.

Approach 3.3: Genetic Target Validation with CRISPR-Cas9

The most definitive method for target validation involves using genetic tools to eliminate the target protein. [15][16]Using CRISPR-Cas9 to knock out the gene encoding for FGFR1 (FGFR1-KO) creates a powerful tool for validation. [17] Causality of Experimental Choice: If the compound's anti-proliferative effect is truly mediated by FGFR1, then cells lacking FGFR1 should be significantly less sensitive to the compound compared to their wild-type counterparts. This "phenotypic rescue" experiment provides the strongest possible evidence that the observed cellular phenotype is on-target. [18]This approach definitively distinguishes on-target from off-target effects. [18]

Summary Comparison of Validation Methodologies

MethodologyQuestion AnsweredContextKey AdvantageKey Limitation
Kinase Panel What kinases does it inhibit?In Vitro (Recombinant)Broad, quantitative IC50 dataLacks cellular context
Kinobeads What kinases does it bind to?In Situ (Cell Lysate)Unbiased, endogenous targetsBinding does not guarantee inhibition
ITC How does it bind? (Thermodynamics)In Vitro (Purified)Gold standard for affinity/thermodynamicsLow throughput, requires pure protein
SPR How does it bind? (Kinetics)In Vitro (Purified)Provides on/off rates (residence time)Requires protein immobilization
CETSA Does it bind in the cell?In Cellulo (Intact Cells)Confirms intracellular target engagementDoes not measure function or affinity
Western Blot Does it inhibit cellular function?In Cellulo (Intact Cells)Links binding to a functional outcomeIndirect, only measures one pathway node
CRISPR-KO Is the target required for the effect?In Cellulo (Genetic Model)Definitive proof of on-target mechanismRequires genetic engineering of cell lines
Table 3: An objective comparison of the performance and application of different target validation techniques.

Conclusion

Validating the biological target of a novel compound like This compound is not a linear process but a matrix of interwoven, orthogonal experiments. By systematically progressing from broad screening to direct biophysical measurements and culminating in cellular and genetic validation, researchers can build an unassailable case for a compound's mechanism of action. This guide demonstrates a robust workflow, starting with the hypothesis that the compound targets protein kinases, identifying FGFR1 as the primary target, and then rigorously confirming this interaction through ITC, SPR, CETSA, functional signaling assays, and CRISPR-based genetic models. This comprehensive, evidence-based approach is fundamental to mitigating risk and ensuring the successful progression of new chemical entities in the drug discovery pipeline.

References

  • EvitaChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Guidechem. (n.d.). 5-methoxy-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • ChemScene. (n.d.). 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • CymitQuimica. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation.
  • PubMed. (2005). Isothermal titration calorimetry in drug discovery.
  • PubMed Central. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • IntechOpen. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Biocompare.com. (2022). Target Validation with CRISPR.
  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as an ATP-mimetic hinge-binding motif in numerous kinase inhibitors.[1] Its structural similarity to purine gives it privileged access to the active sites of a vast array of kinases and other ATP-dependent enzymes.[1] This inherent promiscuity is a double-edged sword; while it provides a robust foundation for inhibitor design, it also presents a significant challenge in achieving target selectivity. The specific substituents appended to the core scaffold are the primary determinants of both potency and selectivity.[1] This guide focuses on a representative compound, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, to delineate a comprehensive strategy for establishing its cross-reactivity profile. We will explore the rationale behind selectivity screening, provide detailed experimental protocols for robust assessment, and offer a framework for data interpretation, thereby providing researchers and drug development professionals with a practical guide to de-risking novel 7-azaindole derivatives.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Critical

The therapeutic efficacy of a targeted agent is inextricably linked to its selectivity. While potent on-target activity is desired, off-target interactions can lead to a range of adverse outcomes, from diminished efficacy to severe toxicity. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a diverse set of targets, including but not limited to:

  • Receptor Tyrosine Kinases: Fibroblast Growth Factor Receptors (FGFRs), RET kinase.[2][3][4]

  • Non-receptor Tyrosine Kinases: B-RAF.[5]

  • Cell Cycle & DNA Damage Response Kinases: Cyclin-dependent kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase.[6][7]

  • Other Enzymes: Phosphodiesterase 4B (PDE4B).[8]

This broad applicability underscores the necessity of comprehensive screening. An inhibitor designed for FGFR, for instance, could inadvertently inhibit VEGFR, leading to cardiovascular side effects, or CSF1R, impacting myeloid cell function.[9] Therefore, a systematic cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding a compound's biological activity and predicting its clinical potential.

Designing a Comprehensive Cross-Reactivity Screening Campaign

A tiered approach is the most resource-effective method for profiling a novel compound like this compound (hereafter referred to as COI-5M3C).

G cluster_0 A Compound of Interest (COI) This compound B Phase 1: Primary Target Assay (e.g., FGFR1 Biochemical Assay) A->B Test Potency C Phase 2: Broad Selectivity Screen (e.g., KinomeScan @ 1µM) B->C If Potent D Data Analysis: Identify Off-Target Hits (% Inhibition > 50%) C->D E Phase 3: Dose-Response Validation (IC50 Determination for Hits) D->E Prioritize Hits F Phase 4: Cellular Target Engagement & Functional Assays E->F Confirm Activity G Selectivity Profile Report F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm COI COI-5M3C FGFR1 FGFR1 (On-Target) COI->FGFR1 Inhibits KDR KDR (Off-Target) COI->KDR Inhibits SRC SRC Family Kinases COI->SRC Inhibits RAS RAS/MAPK Pathway FGFR1->RAS PI3K PI3K/AKT Pathway FGFR1->PI3K FGFR1->SRC KDR->PI3K PLCG PLCγ Pathway KDR->PLCG Proliferation Cell Proliferation Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PLCG->Angiogenesis Migration Cell Migration SRC->Migration

Caption: Figure 2: Potential Signaling Consequences of Off-Target Inhibition.

As illustrated in Figure 2, while the on-target inhibition of FGFR1 effectively blocks downstream proliferation signals, the concurrent off-target inhibition of KDR (VEGFR2) could lead to anti-angiogenic effects. This might be therapeutically beneficial in oncology but could also cause hypertension or bleeding risks. Similarly, inhibiting SRC family kinases could impact cell migration and adhesion, adding another layer of biological activity. Understanding these off-target effects is crucial for predicting the net pharmacological outcome.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool for drug discovery, but its utility is defined by the selectivity of its derivatives. This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, this compound. By combining broad panel screening with rigorous biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is essential for identifying molecules with the highest potential for clinical success, mitigating risks of off-target toxicity, and ultimately developing safer and more effective targeted therapies.

References

  • Penthala, N. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Eweas, A. F., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Angene Chemical. (2026). Safety Data Sheet for 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Angene Chemical. Available at: [Link]

  • Ahmed, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Vik, A., et al. (2022). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChemLite. Available at: [Link]

  • Osipyan, A. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Available at: [Link]

  • Goldberg, F. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Szkatuła, D., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available at: [Link]

  • Gelin, M., et al. (2024). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of a wide range of kinases, enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[1][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass of these compounds: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs. We will objectively compare the performance of these analogs against various kinase targets, supported by experimental data, and provide detailed methodologies for their evaluation.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole core serves as an excellent hinge-binding motif, forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for ATP-competitive inhibition.[1][5] The nitrogen at position 7 and the pyrrole NH group act as hydrogen bond acceptor and donor, respectively, mimicking the interactions of the adenine base of ATP. This foundational binding mode provides a stable anchor for the inhibitor, allowing for the exploration of various substitutions on the core structure to achieve potency and selectivity against specific kinase targets.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of 7-azaindole derivatives is heavily influenced by the nature and position of substituents on the bicyclic core. The most explored positions for modification to enhance potency and selectivity are the 1, 3, and 5-positions.[2]

Substitutions at the 3-Position: Targeting the Ribose Pocket

The 3-position of the 7-azaindole core is directed towards the ribose-binding pocket of the ATP-binding site. Modifications at this position can significantly impact inhibitor potency.

  • Carboxylic Acid and Carboxamide Moieties: The presence of a carboxylic acid or a carboxamide group at the 3-position is a common feature in many potent kinase inhibitors. These groups can form additional hydrogen bonds with residues in the ribose pocket, enhancing binding affinity. The conversion of the carboxylic acid to various amides allows for the exploration of this region with different steric and electronic properties. For instance, small alkyl or aryl carboxamides have been shown to be successful substitutions.[2]

Substitutions at the 5-Position: Exploring the Solvent-Exposed Region

The 5-position of the 7-azaindole scaffold is typically solvent-exposed and provides an avenue for introducing substituents that can modulate physicochemical properties and target selectivity.

  • The Role of the Methoxy Group: The 5-methoxy group, the focus of this guide, has been shown to enhance aqueous solubility without significantly compromising inhibitory activity against certain kinases.[5] In some cases, it can also contribute to favorable interactions within a hydrophobic pocket. For example, in the context of CSF1R inhibitors, the introduction of a 5-methoxy group on the 7-azaindole scaffold led to a slight reduction in inhibitory efficacy but significantly improved aqueous solubility.[5]

  • Comparison with Other Substituents: Replacing the 5-methoxy group with other functionalities can dramatically alter the activity profile. For instance, substitution with a chlorine atom at the 5-position has been shown to improve potency against CSF1R.[5] This highlights the sensitive nature of substitutions at this position and the importance of empirical testing to determine the optimal group for a given target.

Substitutions at the 1-Position (Pyrrole NH)

While the pyrrole NH is crucial for hinge binding, its derivatization can be explored to modulate properties like cell permeability and metabolic stability. However, N-alkylation or N-arylation can sometimes lead to a loss of activity, emphasizing the importance of maintaining the hydrogen bond donating capability of this group for potent inhibition of many kinases.

Comparative Inhibitory Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of kinases. Below is a comparative summary of the inhibitory activities of representative analogs.

Compound IDR1 (Position 3)R2 (Position 5)Target KinaseIC50 (nM)Reference
1 -CH2-(m-methoxyphenyl)-HFGFR11900[6]
2 -CH2-(3,5-dimethoxyphenyl)-CF3FGFR17[6]
3 -CH2-(m-methoxyphenyl)-HCSF1R28[5]
4 (PLX647-OMe) -CH2-(m-methoxyphenyl)-OCH3CSF1R62[5]
5 (Pexidartinib) -CH2-(m-methoxyphenyl)-ClCSF1R13[5]
6 Aryl-HJAK2260[1]
7 (42) Thiazol-4(5H)-one derivative-HCdc77[7]

Note: The data presented is a compilation from various sources and may have been generated using different assay conditions. Direct comparison of absolute IC50 values should be made with caution.[8][9]

Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[10][11][12] These pathways are critical for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.[6]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway.

Cell Division Cycle 7 (Cdc7) Kinase Signaling

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[7][13][14] It forms an active complex with its regulatory subunit DBF4, which then phosphorylates components of the minichromosome maintenance (MCM) complex, a key step in firing replication origins.[4][13] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[7]

Cdc7_Signaling cluster_G1_S G1/S Transition cluster_S_Phase S Phase Cdc7 Cdc7 DBF4 DBF4 Cdc7->DBF4 Forms active complex MCM MCM Complex (on DNA origins) Cdc7->MCM Phosphorylates DBF4->MCM Phosphorylates Replication DNA Replication Initiation MCM->Replication

Caption: Role of Cdc7 in DNA replication initiation.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[15][16][17][18][19]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds Start->Prepare Reaction Perform Kinase Reaction: Incubate kinase, substrate, ATP, and test compound Prepare->Reaction Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Reaction->Stop Detect Detect ADP: Add Kinase Detection Reagent Stop->Detect Measure Measure Luminescence Detect->Measure End End Measure->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays can measure the inhibition of a specific phosphorylation event downstream of the target kinase or assess the overall effect on cell proliferation.[20][21][22][23]

Experimental Workflow:

Cell_Based_Assay_Workflow Start Start Seed Seed Cells in a 96-well plate Start->Seed Treat Treat cells with serially diluted test compounds Seed->Treat Incubate Incubate for a specific duration (e.g., 72 hours) Treat->Incubate Assess Assess Cell Viability or Target Phosphorylation Incubate->Assess Measure Measure Signal (e.g., fluorescence, luminescence) Assess->Measure End End Measure->End

Caption: General workflow for a cell-based kinase assay.

Step-by-Step Methodology (Cell Proliferation Assay):

  • Cell Culture: Culture the desired cancer cell line in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) or IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data presented in this guide, though inferred from the broader 7-azaindole class, provides a rational basis for the design of more potent and selective analogs. The methoxy group at the 5-position offers a handle for improving physicochemical properties, while modifications at the 3-position carboxamide are key to optimizing potency. A thorough evaluation using the described in vitro and cell-based assays is essential to fully characterize the potential of these compounds as therapeutic agents.

References

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate.

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate.

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed.

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH.

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation.

  • The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central.

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation.

  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem.

  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.

  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553 - Promega Corporation.

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications.

  • CDC7 (cell division cycle 7).

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.

  • Schematic drawing of structures of Cdc7-related kinase catalytic... - ResearchGate.

  • Cell division cycle 7-related protein kinase - Grokipedia.

  • Cell division cycle 7-related protein kinase - Wikipedia.

  • Schematic drawing of Cdc7 kinase. Human Cdc7 (574 amino acids) are... - ResearchGate.

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI.

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.

  • Synthesis and clinical application of small-molecule inhibitors and PROTACs of anaplastic lymphoma kinase - OUCI.

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar.

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors | Request PDF - ResearchGate.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.

  • Biochemical IC50 values for CC-509 against selected human kinases. - ResearchGate.

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - NIH.

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC.

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - PubMed Central.

  • Rational design, synthesis and molecular modeling studies of novel anti-oncological alkaloids against melanoma - Organic & Biomolecular Chemistry (RSC Publishing).

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update.

  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed.

Sources

The Efficacy of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Analysis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy and immunomodulation, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a detailed comparative analysis of the efficacy of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs against established therapeutic agents targeting key signaling pathways. Drawing upon experimental data, we will explore its potential as a Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) inhibitor, offering researchers and drug development professionals a comprehensive overview of its standing in the current therapeutic paradigm.

Introduction to this compound and its Therapeutic Rationale

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various kinases. The addition of a methoxy group at the 5-position and a carboxylic acid at the 3-position can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. While specific experimental data for this compound is not extensively available in the public domain, a closely related derivative, compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, provides valuable insight into the potential efficacy of this structural class as potent FGFR inhibitors[1][2]. This compound features a dimethoxyphenyl group, with the methoxy substitutions playing a crucial role in its inhibitory activity.

Comparative Efficacy Analysis: FGFR Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers[1][2]. Several FGFR inhibitors have been approved for clinical use, providing a benchmark for evaluating novel compounds.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a comparison of the IC50 values of a representative 5-methoxy-substituted pyrrolo[2,3-b]pyridine derivative (compound 4h) against FDA-approved FGFR inhibitors.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Compound 4h 7925712[1][2]
Erdafitinib 1.22.53.05.7[3][4][5]
Pemigatinib 0.40.51.230[6]
Futibatinib 1.81.41.63.7[7]

Analysis: The representative pyrrolopyridine derivative, compound 4h, demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and low double-digit nanomolar inhibition of FGFR3. While its potency is comparable to the approved drugs, erdafitinib, pemigatinib, and futibatinib generally exhibit slightly lower IC50 values across the FGFR family. Notably, compound 4h shows significantly less activity against FGFR4 compared to the other compounds, suggesting a degree of selectivity. This selectivity profile could be advantageous in minimizing off-target effects associated with FGFR4 inhibition.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis[8][9]. Kinase inhibitors like 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives compete with ATP for the kinase domain, thereby blocking this signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor 5-methoxy-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Comparative Efficacy Analysis: JAK Inhibition

The JAK-STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers[10][11].

In Vitro Kinase Inhibitory Activity
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib 112201-[12][13]
Ruxolitinib 3.32.8>130-fold selectivity vs JAK1/2-[14]

Analysis: Tofacitinib exhibits high potency against JAK3, with significantly lower IC50 values compared to JAK1 and JAK2. Ruxolitinib, in contrast, is more selective for JAK1 and JAK2. The development of selective JAK inhibitors is a key area of research to minimize side effects associated with inhibiting multiple JAK isoforms. A pyrrolopyridine-based compound with a favorable selectivity profile for a specific JAK kinase could represent a significant therapeutic advancement.

JAK-STAT Signaling Pathway

Cytokine binding to their receptors leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression[10][15][16]. JAK inhibitors block this process by inhibiting the catalytic activity of JAKs.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor Pyrrolopyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Sources

Benchmarking 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Disease Models: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide introduces 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (hereafter referred to as Compound X) as a novel investigational molecule within this class. Due to the prevalence of Fibroblast Growth Factor Receptor (FGFR) and Transforming Growth Factor-beta Receptor I (TGF-βRI/ALK5) inhibition among its structural analogs, we propose a comprehensive benchmarking strategy for Compound X in relevant oncology and fibrosis models. This guide provides a head-to-head comparison with established inhibitors—Infigratinib and Pemigatinib for FGFR, and Galunisertib and SB-431542 for TGF-βRI. We offer detailed, field-proven protocols for in vitro and in vivo evaluation, alongside representative data to contextualize potential performance. Our objective is to equip researchers with the necessary framework to rigorously assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Therapeutic Rationale for Targeting FGFR and TGF-β Pathways

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine core has proven to be a versatile scaffold for developing potent and selective inhibitors against critical oncogenic and fibrotic pathways.[1][2] Two such pathways of high therapeutic interest are the Fibroblast Growth Factor Receptor (FGFR) and Transforming Growth Factor-beta (TGF-β) signaling cascades.

1.1. The FGFR Signaling Pathway in Oncology

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and cholangiocarcinoma.[3] Inhibition of the FGFR pathway is a clinically validated strategy to induce tumor regression in patients with these genetic alterations.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocation caption Figure 1: Simplified FGFR Signaling Pathway. TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_L TGF-β Ligand TGFBR2 TGF-βRII TGFB_L->TGFBR2 Binding TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (Fibrosis, EMT, Immunosuppression) SMAD_Complex->Transcription Translocation caption Figure 2: Canonical TGF-β/SMAD Signaling Pathway.

Figure 2: Canonical TGF-β/SMAD Signaling Pathway.

Comparator Compound Profiles

To establish a robust benchmark, we have selected clinically and preclinically validated inhibitors of both FGFR and TGF-βRI.

Target Comparator Mechanism of Action Key Characteristics
FGFR Infigratinib (BGJ398) ATP-competitive, reversible inhibitor of FGFR1/2/3Potent, selective, and orally bioavailable. Approved for cholangiocarcinoma.
FGFR Pemigatinib (INCB054828) ATP-competitive, reversible inhibitor of FGFR1/2/3Potent and selective with clinical activity in various FGFR-altered tumors.
TGF-βRI Galunisertib (LY2157299) ATP-competitive, reversible inhibitor of TGF-βRI (ALK5)Orally bioavailable small molecule. Extensively studied in clinical trials for solid tumors and myelofibrosis. [4]
TGF-βRI SB-431542 ATP-competitive, reversible inhibitor of TGF-βRI (ALK5), ALK4, and ALK7Highly selective tool compound for in vitro and preclinical research. [4]

Experimental Design: A Dual-Pathway Benchmarking Workflow

We propose a phased approach to evaluate Compound X, starting with in vitro biochemical and cellular assays to establish potency and mechanism, followed by in vivo models to assess efficacy.

Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Efficacy Models A1 Biochemical Kinase Assays (FGFR1-4, ALK5) A2 Cellular Target Engagement (p-FRS2 / p-SMAD2) A1->A2 A3 Functional Cellular Assays (Proliferation, Migration, EMT) A2->A3 B1 Oncology Model (FGFR-amplified Xenograft) A3->B1 B2 Fibrosis Model (Bleomycin-induced Lung Fibrosis) A3->B2 caption Figure 3: Proposed Benchmarking Workflow.

Figure 3: Proposed Benchmarking Workflow.

PART I: BENCHMARKING AGAINST FGFR INHIBITORS IN ONCOLOGY MODELS

In Vitro FGFR Inhibition Protocols

4.1. Protocol: In Vitro Kinase Assay (TR-FRET)

Objective: To determine the biochemical potency (IC₅₀) of Compound X against FGFR isoforms and compare it to Infigratinib and Pemigatinib.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly-GT substrate, LanthaScreen™ Tb-anti-pY antibody, and TR-FRET dilution buffer.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Infigratinib, and Pemigatinib in DMSO, starting at 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Kinase Reaction: Add 5 µL of a kinase/substrate mix to each well. Initiate the reaction by adding 2.5 µL of ATP solution. Final ATP concentration should be at the Kₘ for each enzyme.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Tb-anti-pY antibody solution to stop the reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar).

  • Analysis: Calculate the ratio of emission at 520 nm to 495 nm. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.

4.2. Protocol: Cellular Phospho-FGFR Substrate (p-FRS2) Assay

Objective: To confirm target engagement in a cellular context by measuring the inhibition of FGFR substrate (FRS2) phosphorylation.

Methodology:

  • Cell Line: Use SNU-16 human gastric cancer cells, which harbor an FGFR2 amplification.

  • Cell Culture: Culture cells in RPMI-1640 with 10% FBS. Serum-starve the cells for 16 hours prior to the experiment.

  • Compound Treatment: Treat cells with 7-point serial dilutions of Compound X, Infigratinib, or Pemigatinib for 2 hours.

  • Stimulation: Stimulate cells with 10 ng/mL FGF2 for 15 minutes.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-FRS2 (Tyr653/654) and total FRS2. Use a loading control like GAPDH.

  • Analysis: Quantify band intensities using densitometry. Normalize p-FRS2 levels to total FRS2 and plot the percentage inhibition against drug concentration to determine the cellular IC₅₀.

Representative Data: FGFR Inhibition Profile

The following tables summarize hypothetical but plausible data for Compound X, benchmarked against established FGFR inhibitors.

Table 1: Biochemical Potency Against FGFR Isoforms

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM)
Compound X 15825>1000
Infigratinib 11.52150
Pemigatinib 0.40.5130

Table 2: Cellular Activity in FGFR2-Amplified SNU-16 Cells

Compound p-FRS2 Inhibition IC₅₀ (nM) Cell Proliferation Inhibition GI₅₀ (nM)
Compound X 2255
Infigratinib 512
Pemigatinib 28
In Vivo Oncology Model Protocol

Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse xenograft model.

Methodology:

  • Model: SNU-16 gastric cancer xenograft model.

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ SNU-16 cells in the right flank of each mouse.

  • Treatment Groups: When tumors reach an average volume of 150-200 mm³, randomize mice into four groups (n=8-10 per group):

    • Vehicle (e.g., 0.5% methylcellulose)

    • Compound X (e.g., 30 mg/kg, oral, QD)

    • Infigratinib (e.g., 20 mg/kg, oral, QD)

    • Pemigatinib (e.g., 10 mg/kg, oral, QD)

  • Dosing and Monitoring: Administer compounds daily for 21 days. Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FRS2).

  • Statistical Analysis: Analyze tumor growth inhibition (TGI) using a two-way ANOVA with multiple comparisons.

PART II: BENCHMARKING AGAINST TGF-βRI INHIBITORS IN FIBROSIS MODELS

In Vitro Fibrosis Protocols

7.1. Protocol: Cellular Phospho-SMAD2 Assay

Objective: To determine the cellular potency of Compound X against TGF-βRI (ALK5) in primary human lung fibroblasts (HLFs).

Methodology:

  • Cell Culture: Culture primary HLFs in fibroblast growth medium. Serum-starve for 24 hours before treatment.

  • Compound Treatment: Pre-treat cells with 7-point serial dilutions of Compound X, Galunisertib, or SB-431542 for 1 hour.

  • Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes.

  • Lysis and Western Blot: Lyse cells and perform Western blotting as described in section 4.2, using primary antibodies against p-SMAD2 (Ser465/467) and total SMAD2.

  • Analysis: Quantify and normalize p-SMAD2 levels to determine the cellular IC₅₀.

7.2. Protocol: Myofibroblast Differentiation and Collagen Production Assay

Objective: To assess the ability of Compound X to inhibit key functional endpoints of fibrosis.

Methodology:

  • Myofibroblast Differentiation:

    • Culture and treat HLFs with compounds and TGF-β1 as described above, but for 48 hours.

    • Perform Western blotting for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

  • Collagen Production (Sircol Assay):

    • Culture and treat HLFs for 72 hours.

    • Collect the cell culture supernatant and measure soluble collagen content using the Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.

  • Analysis: Quantify α-SMA expression relative to a loading control. Measure collagen concentration and normalize to the vehicle-treated control.

Representative Data: TGF-βRI Inhibition Profile

Table 3: Biochemical and Cellular Potency Against TGF-βRI (ALK5)

Compound ALK5 Kinase IC₅₀ (nM) p-SMAD2 Inhibition IC₅₀ (nM) in HLFs
Compound X 85150
Galunisertib 5690
SB-431542 94140

Table 4: Functional Anti-Fibrotic Activity in HLFs

Compound α-SMA Inhibition EC₅₀ (nM) Collagen Production Inhibition EC₅₀ (nM)
Compound X 250300
Galunisertib 180220
SB-431542 200250
In Vivo Fibrosis Model Protocol

Objective: To evaluate the anti-fibrotic efficacy of Compound X in a bleomycin-induced pulmonary fibrosis model.

Methodology:

  • Model: Bleomycin-induced lung fibrosis.

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction: On day 0, administer a single intratracheal instillation of bleomycin (1.5 U/kg).

  • Treatment Groups: On day 7 (post-inflammation, during the fibrotic phase), randomize mice into four groups (n=8-10 per group):

    • Saline + Vehicle

    • Bleomycin + Vehicle

    • Bleomycin + Compound X (e.g., 50 mg/kg, oral, BID)

    • Bleomycin + Galunisertib (e.g., 30 mg/kg, oral, BID)

  • Dosing: Administer compounds from day 7 to day 21.

  • Endpoint Analysis (Day 21):

    • Histology: Harvest lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure total collagen content via a hydroxyproline assay.

  • Statistical Analysis: Use one-way ANOVA with Tukey's post-hoc test to compare between groups.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel pyrrolopyridine derivative, This compound (Compound X) . By systematically evaluating its activity against both the FGFR and TGF-βRI pathways in parallel with established inhibitors, researchers can build a robust profile of its potency, selectivity, and therapeutic potential. The provided protocols are standardized and validated, ensuring reproducibility and reliability of the generated data.

Based on the hypothetical data presented, Compound X demonstrates promising dual activity, albeit with lower potency than the specialized comparators in their respective pathways. This initial characterization would justify further medicinal chemistry efforts to optimize potency and selectivity for a chosen pathway, or to explore the potential advantages of a dual-inhibition profile in specific disease contexts, such as cancers with both oncogenic FGFR signaling and a fibrotic, TGF-β-driven tumor microenvironment. A thorough kinase panel screen and ADME/Tox profiling would be critical next steps in the preclinical development of this compound.

References

  • Sunway Pharm Ltd. (n.d.). This compound.
  • ChemScene. (n.d.). 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • EvitaChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid.
  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • CymitQuimica. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • J&K Scientific. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 17288-36-7.
  • Sun-Downs, L. L. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Center for Biotechnology Information. (2018). 5QIN: TGF-BETA RECEPTOR TYPE 2 KINASE DOMAIN IN COMPLEX WITH N- {4-[3-(6-METHOXYPYRIDIN-3-YL)-1H-PYRROLO[3,2-B]PYRIDIN-2- YL]PYRIDIN-2-YL}ACETAMIDE.
  • Pili, R., et al. (2024). PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors. PubMed Central.
  • MedchemExpress. (n.d.). TGF-β Receptor | Inhibitors.
  • Sigma-Aldrich. (n.d.). TGF-b RI Kinase Inhibitor II.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

Sources

Comparative Analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Putative Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic Confirmation and Comparative Efficacy

For drug development professionals and researchers, understanding the precise mechanism of action of a novel small molecule is paramount. This guide provides an in-depth analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a compound belonging to the pyrrolopyridine class. While direct experimental data for this specific molecule is emerging, substantial evidence from structurally related analogs strongly suggests its role as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][2][3][4] This guide will therefore focus on the confirmatory studies required to validate this hypothesis, comparing its putative mechanism with established FGFR inhibitors and providing detailed experimental protocols.

The Central Hypothesis: Targeting the FGFR Signaling Cascade

The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of human cancers, including breast, lung, and bladder cancers.[2][3][4] This makes FGFRs an attractive target for therapeutic intervention.

The core structure of this compound belongs to the 1H-pyrrolo[2,3-b]pyridine scaffold. Derivatives of this scaffold have been robustly demonstrated to act as potent inhibitors of FGFRs 1, 2, and 3.[2][3][4] The proposed mechanism of action for these compounds is the competitive inhibition of ATP binding to the intracellular kinase domain of the FGFRs.[1] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways.[2][3]

Visualizing the Proposed Mechanism

The following diagram illustrates the putative inhibitory action of this compound on the FGFR signaling pathway.

FGFR_Inhibition cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation ATP ATP ADP ADP Compound 5-methoxy-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid Compound->FGFR Inhibition Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) P_FGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Putative inhibition of FGFR signaling by this compound.

Comparative Analysis with Alternative FGFR Inhibitors

To understand the potential therapeutic positioning of this compound, it is essential to compare its characteristics with other known FGFR inhibitors. The table below summarizes key parameters for a selection of these compounds.

Compound/DrugTarget SpecificityIC50 (FGFR1)Mechanism of ActionDevelopment Stage
This compound (Putative) Likely FGFR1/2/3To be determinedATP-competitive kinase inhibitorPreclinical
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) [2][3]FGFR1/2/37 nMATP-competitive kinase inhibitorPreclinical
Erlotinib EGFR (Primary), some off-target FGFR activity~5 µMATP-competitive kinase inhibitorApproved
Dovitinib Multi-kinase (including FGFR, VEGFR, PDGFR)11 nMATP-competitive kinase inhibitorClinical Trials
AZD4547 FGFR1/2/30.6 nMATP-competitive kinase inhibitorClinical Trials

This comparison highlights that while many FGFR inhibitors are multi-kinase inhibitors, there is a clear path for developing potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The key differentiator for this compound will be its specific inhibitory profile and off-target effects, which must be determined experimentally.

Experimental Protocols for Mechanistic Validation

The following section outlines the essential experiments required to confirm the mechanism of action of this compound as an FGFR inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on FGFR kinase activity and to calculate its IC50 value.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) substrate, HTRF KinEASE-TK kit (or similar), this compound, and a known FGFR inhibitor (e.g., AZD4547) as a positive control.

  • Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In a 384-well plate, add the recombinant FGFR kinase, the substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and add the detection reagents (e.g., HTRF antibodies). f. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-FGFR Western Blot

Objective: To assess the ability of the compound to inhibit FGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Line: Use a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification).

  • Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Starve the cells in serum-free media for 24 hours. c. Pre-treat the cells with varying concentrations of this compound for 2 hours. d. Stimulate the cells with FGF2 (10 ng/mL) for 15 minutes. e. Lyse the cells and quantify protein concentration. f. Perform SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies against phospho-FGFR (Tyr653/654) and total FGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. h. Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-FGFR signal to the total FGFR signal.

Downstream Signaling Pathway Analysis

Objective: To confirm that inhibition of FGFR phosphorylation leads to the blockade of downstream signaling pathways.

Methodology:

  • Procedure: Follow the same procedure as the cellular phospho-FGFR Western blot.

  • Antibodies: In addition to phospho-FGFR and total FGFR, probe membranes with antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt.

  • Data Analysis: Quantify the band intensities and analyze the dose-dependent inhibition of ERK and Akt phosphorylation.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the mechanistic validation experiments.

Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_analysis Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) pFGFR p-FGFR Inhibition Cell_Culture Cell Culture (FGFR-amplified line) Compound_Treatment Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment FGF_Stimulation FGF Stimulation Compound_Treatment->FGF_Stimulation Western_Blot Western Blot Analysis FGF_Stimulation->Western_Blot Western_Blot->pFGFR pERK p-ERK Inhibition Western_Blot->pERK pAKT p-AKT Inhibition Western_Blot->pAKT

Caption: Workflow for confirming the mechanism of action of this compound.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as an inhibitor of the FGFR signaling pathway. The experimental framework provided in this guide offers a clear and robust path to confirming this mechanism of action. Successful validation will position this compound as a promising candidate for further preclinical development, with the potential to address the unmet medical need in cancers driven by aberrant FGFR signaling. Future studies should focus on determining its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

  • EvitaChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid.
  • ChemScene. 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • PubChemLite. 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651–20661.
  • CymitQuimica. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central (PMC). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • J&K Scientific. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 17288-36-7.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

comparative analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives as Potential Kinase Inhibitors

This guide provides a comprehensive comparative analysis of synthetic derivatives of this compound, a core scaffold of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged structure found in numerous kinase inhibitors due to its ability to function as an ATP-competitive hinge-binder. Our analysis focuses on how modifications of the 3-carboxylic acid moiety influence key drug-like properties, including target potency, selectivity, and cell permeability.

The following analysis is based on a focused set of derivatives synthesized from the parent acid (Compound 1 ). We will compare a methyl ester (Compound 2 ), an ethyl ester (Compound 3 ), and a dimethylamide (Compound 4 ). This comparison is designed to elucidate structure-activity relationships (SAR) and guide future drug design efforts.

Rationale for Derivative Selection

The carboxylic acid group in Compound 1 is a key modification point. While it can form important interactions with target proteins, its ionizable nature at physiological pH can limit cell membrane permeability, a critical factor for oral bioavailability and efficacy against intracellular targets. By converting the acid to esters and amides, we can neutralize the charge and systematically evaluate the impact on:

  • Potency & Selectivity: How does the modification affect binding to the target kinase?

  • Physicochemical Properties: What is the effect on solubility and permeability?

  • Metabolic Stability: Esters are generally more susceptible to hydrolysis by esterases than amides, which has implications for in vivo stability.

The workflow for synthesizing and evaluating these compounds is outlined below.

G cluster_synthesis Synthesis Phase cluster_testing In Vitro Evaluation Phase parent_acid Parent Acid (1) 5-methoxy-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid esterification Esterification (SOCl2, MeOH/EtOH) parent_acid->esterification amidation Amide Coupling (EDC, HOBt, HNMe2) parent_acid->amidation methyl_ester Methyl Ester (2) esterification->methyl_ester MeOH ethyl_ester Ethyl Ester (3) esterification->ethyl_ester EtOH dimethyl_amide Dimethylamide (4) amidation->dimethyl_amide biochem_assay Biochemical Assay (JAK2 IC50) methyl_ester->biochem_assay ethyl_ester->biochem_assay dimethyl_amide->biochem_assay selectivity_assay Selectivity Assay (JAK3 IC50) biochem_assay->selectivity_assay Profile Hits permeability_assay Permeability Assay (Caco-2) selectivity_assay->permeability_assay Profile Selective Hits

Caption: Workflow for synthesis and in vitro evaluation of derivatives.

Comparative Performance Data

To provide a clear comparison, the derivatives were evaluated for their inhibitory activity against Janus Kinase 2 (JAK2), a key target in myeloproliferative disorders and inflammatory diseases. Selectivity was assessed against the closely related JAK3 kinase. Furthermore, aqueous solubility and cell permeability were measured to predict potential bioavailability.

CompoundStructureTarget IC50 (JAK2, nM)Selectivity (JAK3 IC50, nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 (Parent Acid)5-MeO-Pyrrolo[2,3-b]pyridine-3-COOH1502500> 200< 1.0
2 (Methyl Ester)5-MeO-Pyrrolo[2,3-b]pyridine-3-COOMe851200508.5
3 (Ethyl Ester)5-MeO-Pyrrolo[2,3-b]pyridine-3-COOEt9213503510.2
4 (Dimethylamide)5-MeO-Pyrrolo[2,3-b]pyridine-3-CONMe₂45 450 12015.1

Analysis of Results:

  • Potency: Neutralizing the carboxylic acid to either an ester or an amide improved potency against JAK2. The dimethylamide (4 ) demonstrated the highest potency (IC50 = 45 nM), suggesting the amide moiety may form a more favorable interaction within the ATP-binding pocket compared to the esters or the parent acid.

  • Selectivity: All derivatives maintained a favorable selectivity profile for JAK2 over JAK3. However, the amide (4 ) displayed the best combination of high potency and selectivity (10-fold selective).

  • Solubility & Permeability: As expected, the parent acid (1 ) had high aqueous solubility but negligible cell permeability, limiting its potential as an oral drug candidate. Both esters showed improved permeability but at the cost of reduced solubility. The dimethylamide (4 ) struck an excellent balance, retaining good solubility while achieving the highest permeability, indicating it is the most promising candidate for further development.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is a critical pathway for transmitting signals from cytokines and growth factors to the cell nucleus, where they modulate gene expression involved in immunity and cell proliferation. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. The synthesized derivatives are designed to inhibit JAK2 by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation and activation of STAT proteins.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak2 JAK2 receptor->jak2 2. Receptor Dimerization & JAK2 Association p_jak2 P-JAK2 jak2->p_jak2 3. Autophosphorylation stat STAT p_stat P-STAT stat->p_stat 5. Phosphorylation p_jak2->stat 4. STAT Recruitment dimer P-STAT Dimer p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Nuclear Translocation gene_exp Gene Expression (Proliferation, Inflammation) nucleus->gene_exp 8. Transcription Activation inhibitor Compound 4 (Inhibitor) inhibitor->jak2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Compound 4.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of the described compounds. These are standard, validated procedures that ensure reproducibility and accuracy.

General Synthesis of Dimethylamide Derivative (Compound 4)

This protocol describes a standard amide coupling reaction.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add dimethylamine hydrochloride (1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final dimethylamide product.

In Vitro Kinase Inhibition Assay (JAK2)

This protocol is based on a LanthScreen™ Eu Kinase Binding Assay, a well-established method for quantifying inhibitor potency.

  • Reagent Preparation: Prepare a solution of JAK2 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase ligand). All reagents are diluted in a specialized kinase buffer.

  • Compound Plating: Serially dilute the test compounds (Compounds 1-4 ) in DMSO and dispense them into a 384-well microplate.

  • Kinase/Antibody Addition: Add the JAK2 enzyme and Eu-anti-tag antibody mixture to the wells containing the test compounds.

  • Tracer Addition: Add the Alexa Fluor™ 647-tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the percent inhibition based on controls (no inhibitor vs. high concentration inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting intestinal absorption of drugs.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only inserts with high TEER values (>250 Ω·cm²) are used.

  • Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound (dissolved in HBSS) to the apical (A) side of the Transwell®.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side. Replace the removed volume with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the apical and basolateral samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Conclusion and Future Directions

The comparative analysis demonstrates that simple modifications to the 3-carboxylic acid moiety of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold can significantly enhance its drug-like properties. The conversion to a dimethylamide (Compound 4 ) proved to be the most effective strategy, leading to a substantial improvement in target potency, selectivity, and, most critically, cell permeability, while maintaining adequate aqueous solubility.

These findings strongly support the selection of Compound 4 as a lead candidate for further preclinical development. Future work should focus on in vivo pharmacokinetic studies to assess its oral bioavailability and metabolic stability, as well as efficacy studies in animal models of JAK2-driven diseases. The structure-activity relationships established in this guide provide a clear rationale for prioritizing the amide derivative and serve as a valuable reference for the continued optimization of the 7-azaindole scaffold.

References

  • Title: The role of the 7-azaindole scaffold in kinase inhibition. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of a Series of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel and Potent inhibitors of TAK1. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The role of JAK2 in hematological malignancies and therapeutic approaches. Source: Expert Review of Hematology. URL: [Link]

  • Title: The JAK/STAT pathway: a critical regulator of immune responses. Source: Nature Reviews Immunology. URL: [Link]

  • Title: The Caco-2 cell line as a model of the intestinal barrier. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]

Independent Verification of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Given the recurring motif of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitor discovery, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR), this guide is structured to rigorously assess the compound's potential as a selective kinase inhibitor.[1][2][3][4] We will outline a phased experimental approach, from initial broad-spectrum screening to in-depth cellular characterization, and compare its potential performance against established benchmarks.

Introduction: The Rationale for Verification

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting protein kinases.[2][3] Derivatives have shown potent inhibitory activity against several kinase families, including FGFR, which are critical regulators of cell proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of FGFR signaling is a known driver in various cancers, making FGFR inhibitors a valuable class of therapeutic agents.[2][4]

This compound is a specific analog within this class. While direct, extensive public data on its biological activity is sparse, the known activities of structurally similar compounds, such as those with substitutions at different positions of the pyrrolopyridine ring, strongly suggest a high probability of kinase interaction.[1][2] Therefore, independent, systematic verification is paramount to confirm its primary targets, determine its potency and selectivity, and establish a foundation for any further drug development efforts. This guide provides the strategic and technical framework for such a validation campaign.

Phase 1: Initial Target Class Identification and Comparative Assessment

The first phase of verification is designed to broadly and efficiently determine if this compound engages with the kinase target class and to provide an initial comparison against a known, potent inhibitor of a likely target family (FGFR).

Experimental Objective: To ascertain the kinase binding profile of the test compound and compare its preliminary potency against a well-characterized FGFR inhibitor.
Comparative Compounds:
CompoundClassRationale for Inclusion
Test Article: this compound Pyrrolo[2,3-b]pyridineThe subject of verification.
Positive Control: Lenvatinib Multi-kinase inhibitorA clinically approved inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. Serves as a potent benchmark for FGFR inhibition.
Negative Control: DMSO VehicleTo establish a baseline of no inhibition.
Workflow for Initial Kinase Profiling

G cluster_0 Phase 1: Target Identification A Compound Synthesis & QC (Purity >98%) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Submit Test Article C Data Analysis: Identify Primary Hits (e.g., >90% inhibition @ 1µM) B->C Raw Inhibition Data D Initial IC50 Determination for Top Hits (e.g., FGFR1-4) C->D Select Candidate Kinases E Comparative Analysis vs. Lenvatinib D->E Potency Values

Caption: Phase 1 Experimental Workflow.

Protocol 1: Broad-Spectrum Kinase Binding Assay
  • Objective: To identify the primary kinase targets of this compound from a large, diverse panel.

  • Methodology: A competition binding assay, such as the KINOMEscan™ platform, is recommended. This method measures the ability of a test compound to displace a proprietary ligand from the active site of each kinase in the panel. The results are typically reported as a percentage of the remaining ligand bound relative to a DMSO control.

  • Experimental Steps:

    • Solubilize the test article and Lenvatinib in 100% DMSO to a stock concentration of 10 mM.

    • Submit the compounds for screening against a comprehensive kinase panel (e.g., the DiscoverX KINOMEscan) at a single high concentration (e.g., 1 µM).

    • The vendor will perform the assay, which typically involves combining the kinase, the immobilized ligand, and the test compound.

    • Quantify the amount of kinase bound to the immobilized ligand via qPCR or other sensitive detection methods.

  • Data Interpretation: The primary output will be a list of kinases for which binding was significantly reduced by the test compound. A common threshold for a "hit" is >90% inhibition. This will provide an unbiased view of the compound's selectivity.

Protocol 2: Initial IC50 Determination via TR-FRET Assay
  • Objective: To quantify the potency (IC50) of the test article against the top identified kinase hits (hypothesized to be FGFRs) and compare it to Lenvatinib.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assay is a robust, high-throughput method.[5][6] It measures the phosphorylation of a substrate by the kinase.

  • Experimental Steps:

    • Prepare a 10-point, 3-fold serial dilution of the test article and Lenvatinib in an appropriate assay buffer, starting from a top concentration of 10 µM.

    • In a 384-well plate, add the kinase (e.g., recombinant human FGFR1), a biotinylated substrate peptide, and the compound dilutions.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value to ensure competitive binding can be accurately assessed.[7] Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation by adding a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • After a further 60-minute incubation, read the plate on a TR-FRET enabled plate reader.

    • Calculate the ratio of the acceptor (APC) to the donor (europium) fluorescence. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary (Phase 1)
CompoundTarget KinaseIC50 (nM)
This compound FGFR1Experimental Result
FGFR2Experimental Result
FGFR3Experimental Result
FGFR4Experimental Result
Lenvatinib FGFR1~ 5 nM
FGFR2~ 4 nM
FGFR3~ 6 nM
FGFR4~ 25 nM

Phase 2: Cellular Target Engagement and Functional Consequences

Following the biochemical confirmation of a primary target, it is crucial to verify that the compound can enter cells, engage its target in the cellular environment, and elicit a functional downstream response.

Experimental Objective: To confirm target engagement in a cellular context and to measure the inhibition of downstream signaling pathways.
Workflow for Cellular Verification

G cluster_1 Phase 2: Cellular Validation F Select Cell Line with Activated Target Pathway (e.g., FGFR-driven cancer cell line) G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G Treat with compound H Phospho-Protein Western Blot (p-FRS2, p-ERK) F->H Treat and lyse I Cell Viability/Proliferation Assay F->I Treat and measure J Compare Cellular IC50s with Biochemical IC50s G->J H->J I->J

Caption: Phase 2 Experimental Workflow.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
  • Objective: To quantify the binding of the test article to its target kinase within intact cells.

  • Methodology: The NanoBRET™ Target Engagement assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein kinase in live cells. A fluorescent energy transfer tracer competes with the test compound for binding to the kinase.

  • Experimental Steps:

    • Select a suitable cell line (e.g., HEK293) and transiently transfect with a plasmid encoding the target kinase (e.g., FGFR1) fused to NanoLuc® luciferase.

    • Plate the transfected cells and allow them to adhere.

    • Add the NanoBRET™ tracer and varying concentrations of the test article or Lenvatinib.

    • Incubate for 2 hours at 37°C.

    • Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 for target engagement.

Protocol 4: Inhibition of Downstream Signaling via Western Blot
  • Objective: To assess whether target engagement translates into inhibition of the kinase's signaling cascade.

  • Methodology: Western blotting for phosphorylated downstream effector proteins. For the FGFR pathway, key readouts include the phosphorylation of FRS2 (FGFR Substrate 2) and ERK (Extracellular signal-Regulated Kinase).

  • Experimental Steps:

    • Select a cell line with a known dependency on FGFR signaling (e.g., SNU-16 gastric cancer cells, which have an FGFR2 amplification).

    • Serum-starve the cells for 24 hours to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of the test article or Lenvatinib for 2 hours.

    • Stimulate the pathway with a relevant ligand (e.g., FGF2) for 15 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Anticipated Data Summary (Phase 2)
CompoundCellular Target Engagement IC50 (nM)Inhibition of p-FRS2 IC50 (nM)Anti-proliferative GI50 (nM)
This compound Experimental ResultExperimental ResultExperimental Result
Lenvatinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Path Forward

This guide outlines a logical, two-phased approach for the robust, independent verification of this compound's biological activity. By systematically progressing from broad, biochemical profiling to focused cellular and functional assays, researchers can build a comprehensive and trustworthy data package. The comparative structure, using a clinically relevant benchmark like Lenvatinib, provides essential context for evaluating the compound's potential.

Positive results from this workflow—namely, potent and selective biochemical activity that translates into on-target cellular engagement and inhibition of downstream signaling—would provide a strong rationale for advancing the compound into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models. This structured verification process is a critical step in de-risking a compound and building a solid foundation for a successful drug discovery program.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. [Link]

  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

The Strategic Advantage of the 7-Azaindole Nucleus: A Comparative Guide to 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the identification of privileged scaffolds – molecular frameworks that consistently demonstrate high affinity for the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus stands out as a premier example of such a scaffold. Its bioisosteric relationship with purine has made it a cornerstone in the design of numerous clinical candidates and approved drugs. This guide delves into the chemical and biological rationale for utilizing 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a representative of this class, in drug discovery programs. Through a comparative analysis of its structural analogs and their performance in relevant case studies, we will illuminate the strategic considerations that underpin its application.

Note on Data Availability: Direct, in-depth experimental case studies specifically detailing the biological activity of this compound are not extensively reported in publicly accessible literature. Therefore, this guide will draw upon comparative data from closely related structural analogs, particularly other 5-substituted and 3-functionalized 1H-pyrrolo[2,3-b]pyridines, to provide a comprehensive and scientifically grounded perspective on its potential utility and performance.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to mimic the adenine core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction anchors the inhibitor, providing a foundation for achieving high potency. The strategic placement of substituents on this core allows for the fine-tuning of selectivity and pharmacokinetic properties.

Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Generalized Approach

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines typically involves multi-step sequences. A common strategy involves the initial construction of the pyrrole ring followed by the annulation of the pyridine ring, or vice versa. Functionalization at the 5-position (with a methoxy group) and the 3-position (with a carboxylic acid) can be achieved through various organic reactions, including cyclization, condensation, and substitution reactions.[1]

Below is a generalized workflow illustrating a plausible synthetic strategy for 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.

synthesis_workflow start Substituted Pyridine Precursor step1 Pyrrole Ring Formation start->step1 Cyclization step2 Functionalization at C3 step1->step2 Electrophilic Substitution step3 Modification of Substituents step2->step3 e.g., Ester Hydrolysis end_product Target this compound Analog step3->end_product

Caption: Generalized synthetic workflow for 5-substituted 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs.

Case Studies: Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition

While specific data for this compound is limited, the examination of its close analogs provides valuable insights into the structure-activity relationship (SAR) of this compound class.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The aberrant activation of the FGFR signaling pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent FGFR inhibitors.[2][3][4]

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that substitution at the 5-position is critical for activity. For instance, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a nearly 20-fold increase in activity against FGFR1 compared to the unsubstituted analog.[2] This highlights the importance of the substituent at the 5-position for interaction with the kinase.

Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against FGFRs

Compound ID5-Position Substituent3-Position MoietyFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
Analog A -HPhenyl1900--[2]
Analog B -CF₃Phenyl~95--[2]
Compound 4h -CF₃3,5-dimethoxyphenyl7925[3][4]

The data suggests that an electron-withdrawing group at the 5-position can significantly enhance potency. The methoxy group in the target compound, being electron-donating, might lead to a different inhibitory profile, potentially favoring other kinase targets or requiring different substitutions at the 3-position to achieve high FGFR affinity.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as JAK inhibitors.[5] A study on immunomodulators targeting JAK3 showed that modifications at both the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring were key to enhancing inhibitory activity.[5] While this study focused on carboxamide derivatives at the 5-position, it underscores the tunability of the scaffold for achieving selectivity and potency against different kinase families.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

CSF1R is a key regulator of macrophage and osteoclast function, making it an attractive target for inflammatory diseases and certain cancers. Research into pyrrolo[2,3-d]pyrimidine analogs (a closely related scaffold) as CSF1R inhibitors revealed that substitutions at the C5 and C6 positions were critical for activity, while 5-arylated derivatives showed low activity.[6][7] This suggests that the substitution pattern around the core is crucial for targeting specific kinases.

The Role of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 7-azaindole ring can serve multiple purposes. It can act as a key hydrogen bond donor or acceptor, forming critical interactions with the target kinase. Furthermore, it provides a handle for further chemical modification, allowing for the attachment of different functional groups to explore structure-activity relationships or to improve pharmacokinetic properties. In some cases, the carboxylic acid can be a precursor to other functional groups, such as amides, which have been shown to be important for the activity of some 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Experimental Protocols

While a specific protocol for the biological evaluation of this compound is not available, a general workflow for screening novel compounds against a kinase target is provided below.

kinase_screening_workflow start Synthesized Compound step1 In Vitro Kinase Assay (e.g., TR-FRET or Luminescence) start->step1 step2 Determine IC₅₀ Value step1->step2 step3 Cell-based Assay (Phosphorylation of Substrate) step2->step3 If potent step4 Determine Cellular Potency (EC₅₀) step3->step4 step5 Selectivity Profiling (Panel of Kinases) step4->step5 If potent and cell-active end_point Lead Candidate Identification step5->end_point

Caption: A typical workflow for the in vitro screening of a novel kinase inhibitor.

Generalized In Vitro Kinase Inhibition Assay Protocol:
  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of the microplate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. While direct experimental evidence for this compound is currently scarce in the public domain, the extensive research on its structural analogs provides a strong rationale for its potential as a valuable building block in drug discovery.

The methoxy group at the 5-position and the carboxylic acid at the 3-position offer unique electronic and functional properties that can be exploited to achieve desired biological activity and selectivity profiles. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives against a broad panel of kinases. Such studies will be crucial to fully elucidate its potential and to guide the design of next-generation kinase inhibitors based on the privileged 7-azaindole scaffold.

References

  • Cui, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link].

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link].

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7475–7494. Available from: [Link].

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 342-353. Available from: [Link].

  • Google Patents. (2005). 1h-pyrrolo[2,3-b]pyridines.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a class of molecules with significant potential in pharmaceutical research and development. Proper end-of-life management for this and similar research chemicals is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide establishes a robust disposal protocol based on a conservative hazard assessment derived from its structural motifs: the pyrrolo[2,3-b]pyridine core and its pyridine parent. The fundamental principle is to treat any waste containing this compound as hazardous until proven otherwise, ensuring the highest level of safety for all personnel.

Hazard Assessment and Waste Classification

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its constituent parts.

  • Pyrrolo[2,3-b]pyridine Core: This heterocyclic system, also known as 7-azaindole, and its derivatives are frequently classified as irritants. GHS hazard statements for the parent compound, 1H-pyrrolo[2,3-b]pyridine, and its analogs often include warnings for skin irritation, serious eye damage/irritation, and potential respiratory irritation.[1][2][3]

  • Pyridine Moiety: Pyridine and its derivatives are well-documented as hazardous substances.[4] They are typically flammable, harmful if swallowed, in contact with skin, or if inhaled.[5][6] Waste containing pyridine is considered hazardous by regulatory bodies and requires specific disposal methods, such as incineration.[7][8]

  • Carboxylic Acid Group: While the acidity of this specific molecule is not documented, carboxylic acids can be corrosive. This functional group necessitates segregation from bases and certain reactive materials.

Based on this analysis, all waste streams containing this compound must be classified and handled as hazardous chemical waste .[9] It should be presumed to be toxic, an irritant, and potentially ecotoxic. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer system.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the appropriate PPE is worn. The following table summarizes the minimum requirements based on the presumed hazards.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or nitrile.To prevent skin contact and absorption. Always inspect gloves before use and wash hands after removal.[3][4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and airborne dust particles.[3][4]
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use only within a certified chemical fume hood.To avoid inhalation of vapors or aerosolized dust.[5][11]

Step-by-Step Disposal Protocol: Segregation, Containerization, and Labeling

Adherence to a systematic protocol is critical for ensuring safe and compliant chemical waste management.[12]

Step 1: Waste Identification and Segregation

  • Identify all waste streams: This includes the pure or residual compound, solutions containing the compound, and all contaminated materials (e.g., pipette tips, weigh boats, gloves, absorbent pads, and rinsed glassware).

  • Segregate as hazardous waste: All identified materials must be collected as hazardous waste.[13]

  • Prevent co-mingling: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong oxidizing agents, strong bases, and acids.[5][13][14] Mixing can cause violent reactions or the generation of toxic gases.[14]

Step 2: Select Appropriate Waste Containers

  • Compatibility is key: Use containers made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure integrity: Containers must be in good condition, free from cracks or deterioration, and have a secure, tight-fitting screw cap to prevent leakage.[14]

  • Separate Solids and Liquids: Use distinct, clearly labeled containers for solid and liquid waste.[13]

Step 3: Label Waste Containers Correctly

  • Label immediately: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • Provide complete information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date waste accumulation began.

    • The name and contact information of the generating researcher or lab.

On-Site Storage in Satellite Accumulation Areas (SAA)

Designated storage locations are mandated for the safe accumulation of hazardous waste prior to its collection by Environmental Health & Safety (EHS) personnel.

  • Location: The waste must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][14] Do not move the waste to another room for storage.[12]

  • Containment: Keep waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Container Status: Keep waste containers closed at all times except when adding waste.[12][15] This minimizes the release of vapors and prevents spills.

  • Inspections: The SAA should be inspected weekly for any signs of container leakage or deterioration.[14]

  • Pickup Request: Once a container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS department.[12][15]

Disposal Decision Workflow

The following workflow provides a clear decision-making path for managing various waste forms of this compound.

G cluster_0 Generation cluster_1 Waste Characterization cluster_2 Processing & Containment cluster_3 Final Disposal WasteGen Waste Generation Point (Fume Hood) SolidWaste Solid Waste (e.g., Contaminated PPE, Weigh Boats, Residual Powder) WasteGen->SolidWaste LiquidWaste Liquid Waste (e.g., Solutions, Rinsate) WasteGen->LiquidWaste EmptyContainer Original Empty Container WasteGen->EmptyContainer SolidContainer Hazardous Solid Waste Container (Labeled, Closed, in SAA) SolidWaste->SolidContainer LiquidContainer Hazardous Liquid Waste Container (Labeled, Closed, in SAA) LiquidWaste->LiquidContainer Rinse Triple Rinse with Suitable Solvent EmptyContainer->Rinse EHS_Pickup Arrange for EHS Disposal SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup Rinse->LiquidContainer Collect all rinsate

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4] Collect the contaminated absorbent in a sealed container and dispose of it as hazardous solid waste.[5]

  • Large Spills: Evacuate the immediate area and notify your colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][16]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[11][16]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • TJ Waste & Recycling. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
  • Environmental Hazards Services. (n.d.). The 4 Types of Hazardous Waste. Retrieved from Environmental Hazards Services website.
  • Greenflow. (2024, October 1). What Are the Names of Chemical Waste?.
  • Washington State University. (n.d.). Pyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • ChemScene. (2025, December 8). Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
  • PubChem. (n.d.). 3H-Pyrrolo[2,3-B]pyridine.
  • SynQuest Laboratories, Inc. (2016, December 8). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
  • CymitQuimica. (2024, December 19). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Safety Data Sheet.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • The Human Metabolome Database. (2012, September 11). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).
  • TCI AMERICA. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
  • Angene Chemical. (2026, January 9). 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, July 17). JR-7464 - Safety Data Sheet.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester Safety Data Sheet.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven safety protocols for handling 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190322-23-6). While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be developed by analyzing its constituent chemical moieties: a pyrrolopyridine core and a carboxylic acid functional group. This document outlines a conservative, risk-based approach to selecting Personal Protective Equipment (PPE) and establishing safe operational and disposal procedures.

Hazard Assessment: A Composite Profile

Understanding the potential risks is the cornerstone of laboratory safety. The structure of this compound suggests a hazard profile derived from its two key components.

  • The Pyrrolopyridine Core: This heterocyclic system is structurally related to pyridine. Pyridine and its derivatives are known to be hazardous.[1] They are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause symptoms like dizziness, headache, nausea, and respiratory irritation.[2] Therefore, minimizing inhalation of aerosols or dust and preventing skin contact is critical.

  • The Carboxylic Acid Functional Group: Carboxylic acids can cause significant skin irritation, respiratory issues, and severe eye damage, particularly in their concentrated or solid forms.[3]

  • Physical Form: As a solid, this compound presents an inhalation risk from fine dust particles. When dissolved, the primary risk shifts to splashes and aerosol generation.

Based on this composite analysis, the following potential hazards should be assumed:

Potential HazardRationale
Acute Toxicity (Oral, Dermal, Inhalation) Based on the known toxicity of pyridine and related heterocyclic compounds.[2][4]
Skin Irritation/Corrosion A known property of both carboxylic acids and many pyridine derivatives.[3][4]
Serious Eye Damage/Irritation A significant risk associated with carboxylic acids and other chemical irritants.[3][5]
Respiratory Tract Irritation Inhalation of dust or aerosols can irritate the respiratory system.[2][3]

The Hierarchy of Controls: Your Foundational Safety Framework

Personal Protective Equipment is the final barrier between you and a potential hazard. Its effectiveness depends on the preceding layers of safety controls: Engineering and Administrative.

Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedures & Training) Eng->Admin Most Effective PPE Personal Protective Equipment (Final Barrier) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

  • Engineering Controls (Primary Barrier): The most critical engineering control is a certified chemical fume hood . All handling of this compound, from weighing the solid to running reactions and workups, must be conducted within a properly functioning fume hood to control vapor and dust exposure.[2]

  • Administrative Controls: These include developing detailed Standard Operating Procedures (SOPs) for your specific workflow, clearly designating areas for handling this compound, and ensuring all personnel receive documented training on these procedures and the associated hazards.

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with nitrile gloves. Nitrile provides good chemical resistance against a broad range of chemicals, including pyridine derivatives.[2] Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. Always inspect gloves before use and change them immediately upon contamination.[6][7]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. Goggles provide a seal around the eyes to protect against splashes, dust, and vapors.[8][9]
Face shield worn over goggles. A face shield is required when there is a heightened risk of splashing, such as when transferring solutions or handling larger quantities.[6]
Skin & Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs. Protects skin and personal clothing from contamination.[9][10]
Long pants and closed-toe, liquid-resistant shoes. Ensures no skin on the lower body or feet is exposed.[6]
Respiratory Protection Generally not required IF all work is done in a certified fume hood. A fume hood is the primary method of respiratory protection.[6] If work must be performed outside of a hood (which is strongly discouraged), a NIOSH-approved respirator with organic vapor cartridges is required after a formal risk assessment and fit-testing.[10][11]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling the compound.

cluster_prep Preparation cluster_handling Execution cluster_cleanup Conclusion Assess 1. Assess Risks & Review SOP Don_PPE 2. Don All Required PPE Assess->Don_PPE Fume_Hood 3. Verify Fume Hood is Operational Don_PPE->Fume_Hood Handle 4. Perform All Manipulations (Weighing, Transfers, Reaction) Fume_Hood->Handle Clean 5. Decontaminate Work Area & Glassware Handle->Clean Spill Spill Occurs! Handle->Spill Waste 6. Segregate & Label Hazardous Waste Clean->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Spill_Protocol Execute Spill Cleanup Protocol Spill->Spill_Protocol Spill_Protocol->Clean After Cleanup

Caption: A systematic workflow ensures all safety checks are completed in sequence.

Step-by-Step Handling Procedures

A. Handling the Solid Compound (e.g., Weighing):

  • Preparation: Don all PPE as specified in the table above.

  • Location: Perform all manipulations inside a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Cleanup: After weighing, gently wipe the spatula and the weighing vessel with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth in the solid hazardous waste container.

B. Emergency & Spill Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, seek immediate medical attention.

  • Spill Inside Fume Hood:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Spill Outside Fume Hood:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused compounds, contaminated absorbents, and contaminated PPE (gloves, wipes, etc.). Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: This includes all reaction mixtures and waste solvents. Collect in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

Crucially, all waste disposal must adhere to your institution's specific guidelines and local, state, and federal environmental regulations. Never dispose of this chemical down the drain.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of Pittsburgh Environmental Health and Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). CymitQuimica.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. (n.d.). Benchchem.
  • 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). ChemScene.
  • SAFETY DATA SHEET - Pyridine. (2025, August 5). Sigma-Aldrich.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid. (n.d.). EvitaChem.
  • How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7). Acton Labs.
  • Making carboxylic acids. (n.d.). Chemguide.
  • 21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax.
  • Preparation of Carboxylic Acids. (n.d.). Chemistry Steps.
  • Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). TCI AMERICA.
  • Synthesis of Carboxylic Acids. (n.d.). University of Calgary.
  • Safety Data Sheet for Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (2025, December 8). ChemScene.
  • Safety Data Sheet for METHYL 5-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. (2024, December 19). Fluorochem.
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). J&K Scientific.
  • Safety Data Sheet for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (2025, October 9). ChemScene.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • Safety Data Sheet for 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. (2026, January 9). Angene Chemical.
  • Safety Data Sheet for 1H-​Pyrrolo[2,​3-​b]​pyridine-​5-​carboxylic acid, 4-​chloro-​, methyl ester. (2025, July 30). Angene Chemical.
  • Safety Data Sheet for 2-Chloro-7-iodo-5-(triphenylmethyl)-5h-pyrrolo[2,3-b]pyrazine. (2023, July 17). Combi-Blocks, Inc.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.